molecular formula C4H7BrO B1342031 3-(Bromomethyl)oxetane CAS No. 1374014-30-8

3-(Bromomethyl)oxetane

Cat. No.: B1342031
CAS No.: 1374014-30-8
M. Wt: 151 g/mol
InChI Key: IEDRUQXJIWTVIL-UHFFFAOYSA-N
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Description

3-(Bromomethyl)oxetane is a useful research compound. Its molecular formula is C4H7BrO and its molecular weight is 151 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c5-1-4-2-6-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDRUQXJIWTVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601180
Record name 3-(Bromomethyl)oxetane
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Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374014-30-8
Record name 3-(Bromomethyl)oxetane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromomethyl)oxetane
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Foundational & Exploratory

3-(Bromomethyl)oxetane structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Bromomethyl)oxetane for Researchers and Drug Development Professionals

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. The incorporation of the oxetane motif into drug candidates has garnered significant attention due to its ability to favorably modulate physicochemical properties. Oxetanes can improve metabolic stability, enhance aqueous solubility, and reduce lipophilicity.[1][2] This four-membered cyclic ether can act as a polar isostere for gem-dimethyl or carbonyl groups, offering a unique tool for lead optimization in drug discovery.[1][3] This guide provides a comprehensive overview of the structure, chemical properties, synthesis, and applications of this compound.

Structure and Chemical Properties

The structure of this compound consists of a four-membered oxetane ring substituted with a bromomethyl group at the 3-position. This bifunctional nature—a strained ether ring and a reactive alkyl bromide—dictates its chemical behavior.

structure cluster_main This compound O O C2 CH₂ O->C2 C1 CH₂ C1->O C3 CH C2->C3 C3->C1 C4 CH₂Br C3->C4

Caption: Chemical structure of this compound.

The inherent ring strain of the oxetane ring makes it susceptible to ring-opening reactions under Lewis acidic conditions.[4] The primary bromide serves as an excellent leaving group, making the molecule a versatile reagent for introducing the oxetanylmethyl moiety via nucleophilic substitution reactions.

Data Summary

The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers

IdentifierValueReference
IUPAC Name This compound[5]
CAS Number 1374014-30-8[5]
Molecular Formula C₄H₇BrO[6]
Molecular Weight 151.00 g/mol [6]
SMILES BrCC1COC1[6]
InChI Key IEDRUQXJIWTVIL-UHFFFAOYSA-N[6]
MDL Number MFCD20278240[6]

Table 2: Physical and Chemical Properties

PropertyValueReference
Appearance Colorless liquid to solid[5]
Purity ≥97% (typical)[5]
Solubility Soluble in most organic solvents[7]
Storage Temperature 0-8 °C[5]
Storage Class 11 - Combustible Solids[6]

Experimental Protocols

Synthesis of this compound via Intramolecular Williamson Ether Synthesis

A common and robust method for synthesizing this compound is the intramolecular Williamson ether synthesis starting from 3-Bromo-2-(bromomethyl)propan-1-ol.[1] This reaction involves the deprotonation of the alcohol followed by an intramolecular Sₙ2 reaction to form the strained oxetane ring.[1]

synthesis_workflow start Start: Dry round-bottom flask under inert atmosphere add_NaH Add Sodium Hydride (NaH) and anhydrous THF start->add_NaH cool Cool to 0 °C (ice bath) add_NaH->cool add_starting_material Add 3-Bromo-2-(bromomethyl)propan-1-ol in THF dropwise cool->add_starting_material react Warm to room temperature and stir for 12-24 hours add_starting_material->react monitor Monitor reaction progress by TLC react->monitor quench Quench reaction carefully with saturated aq. NH₄Cl at 0 °C monitor->quench extract Extract with an organic solvent (e.g., CH₂Cl₂ or Et₂O) quench->extract wash Wash organic layer with brine extract->wash dry Dry organic layer over MgSO₄ or Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure (rotary evaporator) dry->concentrate purify Purify by silica gel column chromatography concentrate->purify end End Product: this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • 3-Bromo-2-(bromomethyl)propan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O) for extraction

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with sodium hydride (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Solvent Addition: Anhydrous THF is added to create a slurry.[1]

  • Addition of Starting Material: The flask is cooled to 0 °C in an ice bath. A solution of 3-Bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred NaH suspension.[1]

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction is stirred for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC).[1]

  • Quenching: The reaction is carefully quenched by cooling to 0 °C and slowly adding a saturated aqueous solution of ammonium chloride.[1]

  • Work-up: The mixture is transferred to a separatory funnel and extracted with an organic solvent like dichloromethane or diethyl ether. The combined organic layers are washed with brine.[1]

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.[1]

Reactivity and Applications in Synthesis

This compound is a key intermediate for introducing the 3-oxetanylmethyl group into molecules. The primary bromide is readily displaced by a variety of nucleophiles.

reactivity_pathway cluster_nucleophiles Nucleophiles (Nu⁻) cluster_products Products reactant This compound Prod_Ether 3-(Alkoxymethyl)oxetane reactant->Prod_Ether + RO⁻ Prod_Amine 3-(Aminomethyl)oxetane reactant->Prod_Amine + R₂NH Prod_Sulfide 3-((Alkylthio)methyl)oxetane reactant->Prod_Sulfide + RS⁻ Prod_Azide 3-(Azidomethyl)oxetane reactant->Prod_Azide + N₃⁻ Nu_RO RO⁻ (Alkoxide) Nu_R2N R₂NH (Amine) Nu_RS RS⁻ (Thiolate) Nu_N3 N₃⁻ (Azide)

Caption: Nucleophilic substitution reactions of this compound.

This reactivity makes it a valuable synthon for creating derivatives for structure-activity relationship (SAR) studies in drug discovery. For instance, it can be used to synthesize spirocyclic oxetanes, which are considered valuable alternatives to morpholine in medicinal chemistry.[8] The introduction of the oxetane moiety can lead to compounds with improved pharmacokinetic profiles, including enhanced metabolic stability and solubility, without significantly increasing lipophilicity.[2][3]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn.[9][10]

  • Handling: Avoid all personal contact, including inhalation of vapors. Avoid contact with moisture and incompatible materials. Do not eat, drink, or smoke when handling.[9]

  • Storage: Keep containers securely sealed in a dry, well-ventilated place.[11] Store at the recommended temperature of 0-8 °C.[5]

  • Spills: In case of a spill, contain and absorb with an inert material like sand or vermiculite. Place in a suitable, labeled container for waste disposal.[9]

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[11]

    • Skin Contact: Immediately wash off with soap and plenty of water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes.[11]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[10] In all cases of exposure, consult a physician.[11]

Conclusion

This compound is a versatile and important building block for modern organic synthesis and medicinal chemistry. Its unique structural and chemical properties allow for the strategic incorporation of the oxetane motif, often leading to improved drug-like properties. The synthetic protocols are well-established, and its reactivity is predictable, making it a reliable tool for researchers and drug development professionals aiming to innovate and optimize new chemical entities. Proper safety and handling procedures are essential when working with this compound.

References

3-(Bromomethyl)oxetane CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Bromomethyl)oxetane for Researchers and Drug Development Professionals

Introduction

This compound is a versatile synthetic building block that has garnered significant interest in medicinal chemistry and drug discovery. The oxetane motif, a four-membered cyclic ether, is recognized for its ability to serve as a polar isostere for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties of drug candidates. The presence of a bromomethyl group at the 3-position provides a reactive handle for a variety of chemical transformations, making it a valuable tool for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and applications.

Table 1: Chemical Identity of this compound

IdentifierValue
CAS Number 1374014-30-8
IUPAC Name This compound
Molecular Formula C₄H₇BrO
Molecular Weight 151.00 g/mol
SMILES BrCC1COC1
InChI Key IEDRUQXJIWTVIL-UHFFFAOYSA-N

Physicochemical Properties

While detailed experimental data for this compound is not extensively published in readily available literature, typical properties are summarized below based on supplier information and related compounds. Researchers are advised to confirm these properties on receipt of the material.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Colorless liquid or solid
Purity Typically >97% (GC)
Storage Store at 0-8 °C

Synthesis of this compound

The synthesis of this compound can be achieved through an intramolecular Williamson ether synthesis, a robust and widely employed method for forming ethers. This process involves the cyclization of a suitable precursor, typically a haloalcohol.

General Synthetic Scheme

The reaction proceeds via the deprotonation of the hydroxyl group of a precursor like 3-bromo-2-(bromomethyl)propan-1-ol using a strong base to form an alkoxide. This is followed by an intramolecular nucleophilic substitution (SN2) where the alkoxide displaces one of the bromide atoms, leading to the formation of the strained oxetane ring.

G cluster_reactants Reactant cluster_reagents Reagents cluster_product Product reactant 3-Bromo-2-(bromomethyl)propan-1-ol reagents Sodium Hydride (NaH) Anhydrous Tetrahydrofuran (THF) reactant->reagents Intramolecular Williamson Ether Synthesis product This compound reagents->product

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

The following protocol outlines the synthesis of this compound from 3-bromo-2-(bromomethyl)propan-1-ol.

Materials:

  • 3-Bromo-2-(bromomethyl)propan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.

The Oxetane Ring: A Modern Bioisostere for the Gem-Dimethyl Group in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic replacement of functional groups, a cornerstone of modern medicinal chemistry, seeks to optimize the pharmacological and pharmacokinetic profiles of drug candidates. Within this paradigm, the gem-dimethyl group, a common motif used to introduce steric bulk and block metabolic oxidation, often carries the penalty of increased lipophilicity, which can negatively impact solubility and other drug-like properties. The 3-substituted oxetane ring has emerged as a compelling bioisosteric replacement for the gem-dimethyl group, offering a unique combination of steric hindrance and favorable physicochemical properties. This technical guide provides a comprehensive overview of the use of 3-(bromomethyl)oxetane as a key building block for this bioisosteric substitution, detailing its impact on molecular properties, relevant synthetic protocols, and its application in drug discovery.

The Rationale for Oxetane as a Gem-Dimethyl Bioisostere

The utility of the oxetane ring as a bioisostere for the gem-dimethyl group stems from its distinct structural and electronic features. While occupying a similar steric volume, the introduction of an oxygen atom into the four-membered ring imparts polarity, leading to significant improvements in aqueous solubility and a reduction in lipophilicity (LogD).[1][2][3][4] This can be a critical advantage in overcoming the poor solubility often associated with highly lipophilic compounds.

Furthermore, the oxetane motif is generally more metabolically stable than a gem-dimethyl group, which can be susceptible to oxidation by cytochrome P450 enzymes.[5][6][7] The electron-withdrawing nature of the oxetane's oxygen atom can also have a profound effect on the basicity of adjacent amines, a property that can be strategically manipulated to mitigate off-target effects, such as hERG channel inhibition.[6][7][8] Specifically, an oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[3]

Pioneering work by Carreira and collaborators at Roche highlighted the potential of oxetanes to serve as effective surrogates for gem-dimethyl groups, demonstrating their ability to block metabolic weak spots without the associated increase in lipophilicity.[5][6] Subsequent research has solidified the oxetane ring, particularly the 3,3-disubstituted pattern, as a validated and valuable tool in contemporary medicinal chemistry.[5][6]

Impact on Physicochemical and Pharmacokinetic Properties: A Quantitative Comparison

The strategic replacement of a gem-dimethyl group with a 3-substituted oxetane can lead to measurable improvements in key drug-like properties. The following tables summarize quantitative data from various drug discovery programs, illustrating the impact of this bioisosteric substitution.

Table 1: Comparison of Physicochemical Properties of Matched Molecular Pairs

Compound PairOriginal MoietyReplacement MoietycLogP / LogDAqueous Solubility (µg/mL)pKa of nearby amineReference
Pair 1 gem-DimethylOxetaneDecrease of ~1.0 unit10 to 150 (15-fold increase)N/A[4]
Pair 2 (SYK inhibitor) Morpholine4-(oxetan-3-yl)piperazine1.8 to 1.530 to >2008.0 to 6.4[4][6][9]
Pair 3 N-methylN-(oxetan-3-yl)Decrease in lipophilicityImproved4.0 to 2.8[8][9]
Pair 4 (EZH2 inhibitor) DimethylisoxazoleMethoxymethyl-oxetaneLowered LogD to 1.9Drastically improvedN/A[5]

Table 2: Comparison of Metabolic Stability and In Vitro Activity

Compound PairOriginal MoietyReplacement MoietyHuman Liver Microsomal Stability (t½, min)In Vitro Potency (EC₅0/IC₅0)Therapeutic Index (TI)Reference
Pair 5 gem-DimethylOxetaneGenerally Increased16 nM1,250[5][6]
Pair 6 (RSV inhibitor) gem-DimethylOxetaneN/AMaintained or ImprovedN/A[2]
Pair 7 (EZH2 inhibitor) DimethylisoxazoleMethoxymethyl-oxetaneDrastically improvedMaintainedN/A[5]
Pair 8 (PI3K inhibitor GDC-0349) PyrimidineOxetane10-fold reduction in free plasma clearanceMaintainedN/A[5]

Experimental Protocols

The successful incorporation of the this compound motif into a target molecule relies on robust and well-defined synthetic methodologies. The following protocols provide a detailed guide for the synthesis of the key building block and its subsequent use in a typical nucleophilic substitution reaction.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-bromo-2-(bromomethyl)propan-1-ol via an intramolecular Williamson ether synthesis.[10]

Materials:

  • 3-Bromo-2-(bromomethyl)propan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry and cool the mixture to 0 °C using an ice bath.

  • Addition of Starting Material: Dissolve 3-bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Add water and an organic solvent such as dichloromethane or diethyl ether. Transfer the mixture to a separatory funnel, shake, and allow the layers to separate.

  • Extraction and Washing: Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

Protocol 2: Incorporation of this compound via Nucleophilic Substitution

This protocol outlines a general procedure for the reaction of this compound with a nucleophile, such as an amine or a phenol, to introduce the oxetane moiety into a target molecule.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, or a phenol)

  • A suitable base (e.g., potassium carbonate, triethylamine, or sodium hydride)

  • Anhydrous solvent (e.g., acetonitrile, dimethylformamide (DMF), or THF)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (if required)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (if necessary), add the nucleophile (1.0 equivalent) and the anhydrous solvent.

  • Addition of Base: Add the appropriate base (1.1-1.5 equivalents). For amines, a non-nucleophilic organic base like triethylamine is often suitable. For phenols, a stronger base like potassium carbonate or sodium hydride may be required.

  • Addition of Electrophile: Add a solution of this compound (1.0-1.2 equivalents) in the reaction solvent dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution). Extract the product into a suitable organic solvent. Wash the organic layer, dry it, and concentrate it under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography, to yield the desired oxetane-containing molecule.

Visualizing Key Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the bioisosteric relationship, a typical experimental workflow, and a relevant biological pathway.

Caption: Bioisosteric relationship between a gem-dimethyl group and a 3-substituted oxetane.

workflow start Starting Material (3-bromo-2-(bromomethyl)propan-1-ol) synthesis Intramolecular Williamson Ether Synthesis start->synthesis building_block This compound synthesis->building_block coupling Nucleophilic Substitution building_block->coupling nucleophile Target Molecule with Nucleophilic Site (e.g., R-NH2) nucleophile->coupling product Final Oxetane-Containing Drug Candidate coupling->product analysis Purification and Physicochemical Analysis (LogD, Solubility, pKa) product->analysis biological_testing In Vitro & In Vivo Biological Assays analysis->biological_testing

Caption: General experimental workflow for the synthesis and incorporation of this compound.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion GDC0349 GDC-0349 (Oxetane-containing PI3K inhibitor) GDC0349->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of an oxetane-containing drug candidate.

Conclusion

The use of this compound as a bioisosteric replacement for the gem-dimethyl group represents a sophisticated and effective strategy in modern drug discovery. The unique physicochemical properties of the oxetane ring, including its polarity, metabolic stability, and ability to modulate the basicity of adjacent functional groups, provide medicinal chemists with a powerful tool to overcome common challenges such as poor solubility and metabolic lability. The well-established synthetic routes to 3-substituted oxetanes further enhance their accessibility and utility. As the drive to develop safer and more effective therapeutics continues, the strategic incorporation of the oxetane motif is poised to play an increasingly important role in the design of next-generation drug candidates.

References

The Bromomethyl Oxetane Moiety: A Versatile Linchpin in Modern Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in medicinal chemistry. Its incorporation into drug candidates can significantly enhance physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also serving as a non-classical bioisostere for frequently used groups like gem-dimethyl or carbonyl functionalities.[1][2][3] The 3-(bromomethyl)oxetane scaffold, in particular, serves as a powerful and versatile building block, providing a reactive handle for the facile introduction of the oxetane moiety into a diverse array of molecular architectures.[4][5]

The synthetic utility of this scaffold is primarily rooted in the high reactivity of the bromomethyl group. The carbon atom bonded to the bromine is an excellent electrophile, readily undergoing nucleophilic substitution reactions (SN2) with a wide range of nucleophiles.[6][7] This allows for the straightforward formation of new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, making the bromomethyl oxetane a cornerstone for library synthesis and lead optimization in drug discovery programs.

Nucleophilic Substitution: The Workhorse Reaction

The primary mode of reactivity for the bromomethyl group on the oxetane ring is the bimolecular nucleophilic substitution (SN2) reaction. An electron-rich nucleophile attacks the electrophilic methylene carbon, displacing the bromide leaving group in a single, concerted step. This transformation is efficient and forms the basis for creating a multitude of derivatives.

G cluster_main General SN2 Reaction Pathway start Bromomethyl Oxetane (Substrate) transition_state [Nu---CH₂---Br]⁻ Transition State start->transition_state nucleophile Nucleophile (Nu:⁻) nucleophile->transition_state Attack product Substituted Oxetane (Product) leaving_group Bromide Ion (Br⁻) transition_state->product Bond Formation transition_state->leaving_group Bond Breaking G cluster_williamson Williamson Ether Synthesis oxetane_br This compound product Oxetane Ether (Product) oxetane_br->product alcohol Alcohol/Phenol (R-OH) alkoxide Alkoxide/Phenoxide (R-O⁻) alcohol->alkoxide Deprotonation base Base (e.g., K₂CO₃, NaH) alkoxide->product SN2 Attack G cluster_thiol Thioether Synthesis oxetane_br This compound product Oxetane Thioether (Product) oxetane_br->product thiol Thiol (R-SH) thiolate Thiolate (R-S⁻) thiol->thiolate Deprotonation base Base thiolate->product SN2 Attack

References

Reactivity and ring strain of four-membered oxetane ethers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity and Ring Strain of Four-Membered Oxetane Ethers

Abstract

Four-membered oxetane ethers have emerged from a niche structural motif to a cornerstone in modern medicinal chemistry and drug development.[1][2] Their unique combination of high ring strain, polarity, and three-dimensional structure allows for significant improvements in the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity.[2][3] This technical guide provides a comprehensive overview of the core principles governing the reactivity of oxetanes, with a particular focus on the influence of their inherent ring strain. It details the synthesis and ring-opening reactions of these strained ethers, presents key quantitative data, and provides detailed experimental protocols for their preparation and modification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of oxetanes in their work.

Introduction to Oxetane Ethers

Oxetanes are saturated four-membered heterocyclic ethers that have garnered substantial interest in drug discovery.[1] Initially considered synthetically challenging, recent advances have made them more accessible, leading to their incorporation in numerous clinical candidates and FDA-approved drugs.[2][4] Their value lies in their ability to act as versatile bioisosteres, often replacing gem-dimethyl or carbonyl groups to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[2][5] The compact, polar, and non-planar structure of the oxetane ring can profoundly influence a compound's conformational preferences, pKa, and metabolic stability, making it a powerful tool for medicinal chemists.[1][5]

The Role of Ring Strain

The reactivity and unique properties of oxetanes are intrinsically linked to the significant strain within their four-membered ring. This strain arises from the deviation of bond angles from the ideal tetrahedral value of 109.5°.

Physicochemical Properties

The oxetane ring is nearly planar, with a slight puckering that can be influenced by substituents.[3][6] This near-planarity minimizes some strain, but the bond angles remain highly compressed compared to larger cyclic ethers or acyclic ethers.[3] The strained C-O-C bond angle exposes the oxygen's lone pair of electrons, making oxetane an excellent hydrogen-bond acceptor, even more so than other cyclic ethers like tetrahydrofuran (THF) or epoxides.[3][6]

Table 1: Physicochemical Properties of Unsubstituted Oxetane

PropertyValueSource
Ring Strain Energy~106 kJ/mol (25.5 kcal/mol)[3][7]
C-O Bond Length1.46 Å[3]
C-C Bond Length1.53 Å[3]
C-O-C Bond Angle90.2°[3]
C-C-O Bond Angle92.0°[3]
C-C-C Bond Angle84.8°[3]
Puckering Angle8.7° (at 140 K)[3][7]
Strain Energy

The ring strain of oxetane is a key thermodynamic driving force for its reactions, particularly ring-opening polymerizations and reactions with nucleophiles under acidic conditions.[7][8] Its strain energy is comparable to that of highly reactive epoxides (oxiranes) and significantly greater than that of the more stable five-membered THF ring.[3][7]

Table 2: Comparative Ring Strain Energies

Cyclic EtherRing SizeStrain Energy (kcal/mol)
Oxirane (Epoxide)327.3
Oxetane 4 25.5
Tetrahydrofuran (THF)55.6

Source: Data compiled from multiple sources.[7][9]

Reactivity of Oxetanes

The high ring strain dictates the reactivity of oxetanes. They are generally stable under basic and neutral conditions but are susceptible to ring-opening in the presence of protic or Lewis acids.[10][11] This reactivity profile allows for their stable incorporation into drug molecules while also enabling their use as reactive intermediates in synthesis.[3][12]

Ring-Opening Reactions

The relief of ring strain provides a strong thermodynamic driving force for the cleavage of the oxetane ring.[7] These reactions typically proceed via activation of the ether oxygen by a Lewis or Brønsted acid, followed by nucleophilic attack on one of the ring carbons.[11] The reaction can proceed through SN1 or SN2-type mechanisms, and the regioselectivity is influenced by steric and electronic factors of the substituents on the ring.[13] A wide variety of nucleophiles, including alcohols, amines, and hydrides, can be used to open the ring, leading to highly functionalized acyclic products.[7][11]

Mechanism of acid-catalyzed oxetane ring-opening.

Synthesis of Oxetane Ethers

Several synthetic strategies have been developed to construct the strained oxetane ring. The choice of method often depends on the desired substitution pattern and the scale of the reaction.

Intramolecular Williamson Ether Synthesis

This is one of the most common and robust methods for forming the oxetane C-O bond.[14] It involves the intramolecular SN2 cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group.[3] The reaction is typically carried out in the presence of a strong base, such as sodium hydride, to deprotonate the hydroxyl group.[14] While kinetically less favored than the formation of 3, 5, or 6-membered rings, this method is highly effective for preparing a wide range of oxetane derivatives.[3][7]

Paterno-Büchi Reaction
Epoxide Ring Expansion

Oxetanes can also be synthesized through the ring expansion of epoxides.[17] This transformation is often mediated by sulfur ylides, such as dimethylsulfoxonium methylide, which attack the epoxide to form an intermediate that subsequently cyclizes to the four-membered ring with the expulsion of dimethyl sulfoxide (DMSO).[3]

Synthesis_Workflow start 1,3-Diol Precursor step1 Selective Protection/ Activation (e.g., Tosylation) start->step1 step2 Intermediate (e.g., Monotosylate) step1->step2 step3 Base-Mediated Cyclization (Intramolecular Williamson Ether Synthesis) step2->step3 product 3-Substituted Oxetane step3->product

Workflow for Intramolecular Williamson Ether Synthesis.

Applications in Drug Discovery

The incorporation of an oxetane motif can have a profound and beneficial impact on the properties of a drug candidate.[5]

Oxetanes as Bioisosteres

A primary application of oxetanes in medicinal chemistry is as a bioisostere, a chemical substituent that can be interchanged with another without significantly altering the biological activity.[2]

  • gem-Dimethyl Group Replacement : The oxetane ring serves as a hydrophilic surrogate for the lipophilic gem-dimethyl group. It occupies a similar steric volume but introduces polarity, which can disrupt unfavorable hydrophobic interactions, block metabolic C-H bond oxidation, and dramatically improve aqueous solubility.[2][5]

  • Carbonyl Group Replacement : Oxetanes can also function as non-classical isosteres of carbonyl groups.[18] They mimic the hydrogen-bond accepting capability of the carbonyl oxygen but are metabolically more stable and introduce a distinct three-dimensional geometry.[3][19]

Bioisosteric_Replacement cluster_parent Parent Molecule (R-X) cluster_analogue Oxetane Analogue (R-Ox) parent_node Drug Scaffold (R) X_group X = gem-Dimethyl or Carbonyl parent_node->X_group Ox_group Ox = Oxetane X_group->Ox_group Bioisosteric Replacement analogue_node Drug Scaffold (R) analogue_node->Ox_group properties Improved Properties: • Solubility ↑ • Metabolic Stability ↑ • Lipophilicity (LogD) ↓ • pKa Modulation Ox_group->properties

Bioisosteric replacement strategy in drug design.
Impact on Physicochemical Properties

The introduction of an oxetane ring predictably alters a molecule's ADME profile.[2]

Table 3: Influence of Oxetane Incorporation on Drug-like Properties

PropertyEffect of Replacing gem-Dimethyl GroupRationale / Benefit
Aqueous Solubility Increase (4x to >4000x)[2][5]The polar ether oxygen acts as a hydrogen bond acceptor, improving interactions with water. Crucial for oral bioavailability.
Lipophilicity (LogD) Decrease[2]Increased polarity reduces lipophilicity, which can decrease off-target toxicity and improve overall drug-like properties.
Metabolic Stability Increase[5]The oxetane ring can block sites of metabolic oxidation (e.g., benzylic C-H bonds), leading to a longer half-life.
Basicity (pKa) Decrease (by ~2.7 units for an α-amine)[2]The electron-withdrawing nature of the oxetane oxygen lowers the basicity of nearby amines, mitigating issues like hERG inhibition.

Source: Data compiled from multiple sources.[2][5]

Key Experimental Protocols

Synthesis of 3-(Bromomethyl)oxetane via Intramolecular Williamson Ether Synthesis[14]

This protocol outlines the synthesis from 3-Bromo-2-(bromomethyl)propan-1-ol.

  • Materials :

    • 3-Bromo-2-(bromomethyl)propan-1-ol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Organic solvent for extraction (e.g., Dichloromethane)

  • Procedure :

    • Reaction Setup : To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.1 equivalents).

    • Solvent Addition : Add anhydrous THF to create a slurry and cool the flask to 0 °C in an ice bath.

    • Starting Material Addition : Dissolve 3-Bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.

    • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC.

    • Quenching : Carefully cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Extraction : Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., dichloromethane), and extract the aqueous layer.

    • Washing : Wash the combined organic layers sequentially with water and brine.

    • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

    • Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

General Protocol for Acid-Mediated Ring-Opening of an Oxetane[13][20]

This is a general procedure for the reaction of a 3-substituted oxetane with an alcohol nucleophile.

  • Materials :

    • Substituted oxetane

    • Alcohol nucleophile (e.g., methanol, used in excess as solvent)

    • Protic acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure :

    • Reaction Setup : Dissolve the substituted oxetane (1.0 equivalent) in the alcohol nucleophile (e.g., methanol).

    • Catalyst Addition : Add a catalytic amount of the protic acid to the solution.

    • Reaction : Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC until the starting material is consumed.

    • Quenching : Carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃.

    • Extraction : If necessary, add water and extract the product with an organic solvent like ethyl acetate.

    • Washing : Wash the organic layer with brine.

    • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purification : Purify the resulting 1,3-diol monoether product by flash column chromatography.

Conclusion

The four-membered oxetane ring represents a fascinating intersection of stability and reactivity. Its significant ring strain makes it susceptible to controlled ring-opening reactions, providing a powerful tool for synthetic chemists to build complex, functionalized molecules. Simultaneously, its stability under physiological conditions and its profound, positive influence on the physicochemical properties of parent molecules have cemented its role as a valuable building block in modern drug discovery. A thorough understanding of the principles of ring strain and reactivity is essential for researchers aiming to fully exploit the potential of this unique heterocyclic motif.

References

The Strategic Incorporation of 3-Substituted Oxetanes in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane motif, a four-membered cyclic ether, has emerged from relative obscurity to become a valuable building block in contemporary medicinal chemistry. Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, offers a powerful tool to address common challenges in drug design.[1][2][3][4] This technical guide provides an in-depth exploration of the applications of 3-substituted oxetanes, focusing on their role as versatile bioisosteres and modulators of physicochemical properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Physicochemical and Pharmacokinetic Advantages of 3-Substituted Oxetanes

The strategic introduction of a 3-substituted oxetane ring can significantly enhance the drug-like properties of a molecule. These improvements primarily stem from the ring's inherent polarity, electron-withdrawing nature, and defined spatial arrangement.

Bioisosteric Replacement

3-Substituted oxetanes, particularly 3,3-disubstituted variants, are widely recognized as effective bioisosteres for gem-dimethyl and carbonyl groups.[1][3][5] This substitution can lead to improvements in metabolic stability, aqueous solubility, and lipophilicity without introducing a new chiral center.[2][5]

  • gem-Dimethyl Group Replacement: Replacing a metabolically labile gem-dimethyl group with an oxetane can block oxidative metabolism at that position while maintaining a similar steric profile. This often leads to a reduction in clearance and an increase in the compound's half-life.

  • Carbonyl Group Replacement: The oxetane's oxygen atom can act as a hydrogen bond acceptor, mimicking the function of a carbonyl group. This substitution can improve metabolic stability against enzymatic degradation that targets ketones or amides.[5]

Modulation of Physicochemical Properties

The electron-withdrawing nature of the oxetane's oxygen atom has a profound impact on the properties of neighboring functional groups, a feature that has been successfully exploited in drug design.

  • pKa Attenuation: When placed alpha to a basic amine, an oxetane ring can significantly reduce its pKa. This is a crucial strategy for mitigating off-target effects associated with high basicity, such as hERG channel inhibition, and for improving cell permeability.[4][6] For instance, the introduction of an oxetane substituent on a nitrogen atom can lower the pKa of the amine by approximately 2.7 units.[4]

  • Solubility Enhancement: The inherent polarity of the oxetane ring generally leads to an increase in aqueous solubility. Replacing a gem-dimethyl group with an oxetane can increase solubility by a factor of 4 to over 4000, depending on the molecular context.[7]

  • Lipophilicity (LogD) Reduction: The incorporation of an oxetane typically reduces a compound's lipophilicity, which can be beneficial for improving its overall drug-like properties and reducing off-target toxicity.[8]

Quantitative Data on the Impact of 3-Substituted Oxetanes

The following tables summarize the quantitative effects of incorporating 3-substituted oxetanes on key drug discovery parameters, drawing from matched molecular pair analyses and case studies of clinical candidates.

Table 1: Impact of 3-Substituted Oxetanes on Physicochemical Properties
Compound/Pair Modification Property Original Value Oxetane Value
Generic Amineα-Oxetane SubstitutionpKa9.97.2[4]
GDC-0349 PrecursorIsopropyl to OxetanepKa7.65.0[6]
GDC-0349 PrecursorIsopropyl to OxetanehERG IC50 (μM)8.5>100[6]
Anilinopyrimidine SeriesCyclopropane to OxetaneLogD~2.5~1.7[8]
EZH2 Inhibitor LeadDimethylisoxazole to Methoxymethyl-oxetaneLogD>31.9[4]
Various Scaffoldsgem-Dimethyl to OxetaneAqueous SolubilityVariable4 to 4000-fold increase[7]
Table 2: Pharmacokinetic Parameters of Fenebrutinib (BTK Inhibitor)
Parameter Value
Half-life (t½)4.2 - 9.9 hours[3]
Time to Peak Plasma Concentration (Tmax)1 - 3 hours[3]
Apparent Clearance (CL/F) in Healthy Subjects52% higher than in patients
Apparent Clearance (CL/F) Population Typical Value19.1 L/hr
Volume of Central Compartment (Vc) Population Typical Value323.8 L

Key Synthetic Methodologies

The successful application of 3-substituted oxetanes in drug discovery relies on robust and efficient synthetic methods. The following protocols describe key transformations for the synthesis of common oxetane building blocks and their derivatives.

Williamson Ether Synthesis for Oxetane Ring Formation

This classical method remains a cornerstone for the synthesis of the oxetane ring, typically proceeding via an intramolecular S_N2 reaction of a 1,3-halohydrin.

Protocol: Synthesis of a 3-Aryloxetane from 3-Hydroxyoxetane

  • Materials: 3-Hydroxyoxetane, aryl halide (e.g., 4-fluoronitrobenzene), sodium hydride (NaH), anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 3-hydroxyoxetane (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add the aryl halide (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryloxetane.

Reductive Amination of Oxetan-3-one

Reductive amination of the readily available oxetan-3-one is a versatile method for the synthesis of 3-aminooxetanes, which are key building blocks in many drug discovery programs.

Protocol: Synthesis of N-Benzyl-oxetan-3-amine

  • Materials: Oxetan-3-one, benzylamine, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), acetic acid.

  • Procedure:

    • To a solution of oxetan-3-one (1.0 eq) in DCM, add benzylamine (1.1 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-benzyl-oxetan-3-amine.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by oxetane-containing drugs and a general workflow for their incorporation in drug discovery.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 Fenebrutinib Fenebrutinib (BTK Inhibitor) Fenebrutinib->BTK IP3_DAG IP3 / DAG PLCy2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK) Calcium->Downstream PKC->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition by Fenebrutinib.

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K_4EBP1 S6K / 4E-BP1 mTORC1->S6K_4EBP1 mTORC2 mTORC2 mTORC2->Akt GDC0349 GDC-0349 (mTOR Inhibitor) GDC0349->mTORC1 GDC0349->mTORC2 Cell_Growth Cell Growth & Proliferation S6K_4EBP1->Cell_Growth Oxetane_Workflow Lead_Compound Lead Compound with Physicochemical Liabilities (e.g., High pKa, Poor Solubility) Strategy Strategic Introduction of 3-Substituted Oxetane Lead_Compound->Strategy Synthesis Synthesis of Oxetane Analogues (e.g., Williamson Ether Synthesis, Reductive Amination) Strategy->Synthesis Screening In Vitro Screening (Potency, Selectivity, ADME) Synthesis->Screening Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Development Screening->Data_Analysis Data_Analysis->Strategy Iterative Design Optimized_Candidate Optimized Clinical Candidate with Improved Properties Data_Analysis->Optimized_Candidate

References

Spectroscopic and Synthetic Profile of 3-(Bromomethyl)oxetane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic information and general experimental protocols relevant to the characterization of 3-(Bromomethyl)oxetane. Due to the limited availability of published, experimentally verified spectroscopic data for this compound, this document presents illustrative data from a closely related analogue, 3-(bromomethyl)oxetan-3-yl)methanol, to provide insight into the expected spectral characteristics. Detailed, standardized methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical characterization of this and similar compounds. Additionally, a representative synthetic pathway involving this compound is visualized to illustrate its potential chemical reactivity.

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry and drug development. Their unique physicochemical properties, including the ability to act as hydrogen bond acceptors and improve metabolic stability, make them valuable scaffolds in the design of novel therapeutics. This compound is a key building block, offering a reactive handle for the introduction of the oxetane motif into larger molecules through nucleophilic substitution reactions. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural verification.

Illustrative Spectroscopic Data: 3-(Bromomethyl)oxetan-3-yl)methanol

To provide a relevant spectroscopic example, data for 3-(bromomethyl)oxetan-3-yl)methanol is presented below. This compound shares the core bromomethyl-substituted oxetane structure and thus can offer valuable insights into the expected chemical shifts and fragmentation patterns.

NMR Spectroscopy Data

The following tables summarize the ¹H and ¹³C NMR data for 3-(bromomethyl)oxetan-3-yl)methanol.

Table 1: ¹H NMR Data for 3-(bromomethyl)oxetan-3-yl)methanol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.45Singlet (s)4HOxetane ring protons
4.00Singlet (s)2HCH₂ OH
3.70Singlet (s)2HCH₂ Br
2.60Broad Singlet (bs)1HOH

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Data for 3-(bromomethyl)oxetan-3-yl)methanol

(Note: Specific ¹³C NMR data was not found in the search results. The table is structured for future data population.)

Chemical Shift (δ) ppmAssignment
Data not availableOxetane ring carbons
Data not availableCH₂OH
Data not availableCH₂Br
IR Spectroscopy Data

The following table summarizes the key IR absorption bands for 3-(bromomethyl)oxetan-3-yl)methanol.

Table 3: IR Data for 3-(bromomethyl)oxetan-3-yl)methanol

Wavenumber (cm⁻¹)IntensityAssignment
3360Medium, BroadO-H stretch

(Note: A full IR spectrum was not available. This table highlights the most prominent reported peak.)

Mass Spectrometry Data

The following table summarizes the mass spectrometry data for 3-(bromomethyl)oxetan-3-yl)methanol.

Table 4: Mass Spectrometry Data for 3-(bromomethyl)oxetan-3-yl)methanol

m/zIon
182[M+H]⁺

(Note: The molecular weight of 3-(bromomethyl)oxetan-3-yl)methanol is 181.02 g/mol . The observed ion corresponds to the protonated molecule.)

Experimental Protocols

The following sections provide detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and transfer to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12-15 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220-250 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds to ensure quantitative data for all carbon types.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film):

  • Sample Preparation:

    • Place a small amount of the solid sample (approx. 50 mg) into a clean vial.

    • Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.

    • Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

    • If using a direct insertion probe, the sample is placed in a capillary tube at the probe's tip.

  • Ionization:

    • The sample is volatilized by heating under high vacuum.

    • In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion, M⁺•).

  • Mass Analysis:

    • The newly formed ions, including the molecular ion and any fragment ions resulting from its decomposition, are accelerated by an electric field.

    • The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation:

    • The separated ions are detected, and the signal is amplified.

    • The instrument's software plots the relative abundance of each ion versus its m/z value to generate the mass spectrum.

Mandatory Visualization: Synthetic Pathway

This compound is a valuable electrophile for Sₙ2 reactions. A common application is the Williamson ether synthesis, where it reacts with an alkoxide or phenoxide to form a new ether linkage. This reaction is a straightforward method for incorporating the oxetane moiety into a target molecule.

Caption: Williamson Ether Synthesis with this compound.

Conclusion

While direct, experimentally verified spectroscopic data for this compound remains elusive in the public domain, this guide provides researchers with the necessary tools to approach its characterization. The illustrative data from a closely related compound offers a predictive framework for interpreting spectral results. The detailed experimental protocols for NMR, IR, and MS serve as a practical resource for obtaining high-quality analytical data. Furthermore, the visualized synthetic pathway highlights the utility of this compound as a versatile building block in organic synthesis and drug discovery. It is recommended that researchers acquiring this compound perform a full suite of spectroscopic analyses to confirm its identity and purity prior to use.

The Art of the Strained Ring: A Technical Guide to the Synthesis of Oxetane Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged from a synthetic curiosity to a valuable building block in modern medicinal chemistry. Its unique physicochemical properties, including increased polarity, metabolic stability, and its ability to act as a bioisostere for gem-dimethyl and carbonyl groups, have made it an attractive motif for drug discovery programs.[1][2][3][4] This technical guide provides a comprehensive literature review of the core methodologies for synthesizing these valuable scaffolds, presenting key data in a comparative format and offering detailed experimental protocols for seminal reactions.

Core Synthetic Strategies: A Comparative Overview

The construction of the strained oxetane ring can be broadly categorized into three main strategies: intramolecular cyclization (ring-closing reactions), [2+2] cycloadditions, and ring expansion of smaller heterocycles.[1][5] Each approach offers distinct advantages and is suited for different substitution patterns and functionalities.

Intramolecular Cyclization: The Williamson Ether Synthesis and Beyond

The intramolecular Williamson etherification, involving the cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group, remains a cornerstone of oxetane synthesis.[6] This method is widely applicable and has been utilized in the synthesis of complex molecules, including the potent anti-cancer agent Taxol.[6]

Key Methodologies & Quantitative Data:

MethodStarting MaterialReagents & ConditionsYield (%)Reference
Williamson Etherification1,3-HalohydrinBase (e.g., NaH, DBU)Generally high (≥79%)[6]
From 1,3-Diols via Acetoxy Bromides1,3-Diol1. Trimethyl orthoacetate, Acetyl bromide; 2. DIBAL-H, NaHGood, with retention of configuration[6]
Mitsunobu Reaction1,3-DiolDEAD, PPh₃Variable[7]
Gold-Catalyzed CyclizationPropargylic AlcoholsGold catalyst (e.g., (2-biphenyl)Cy₂PAuNTf₂), Acid (e.g., HNTf₂)Up to 71% for oxetan-3-one[8][9]

Detailed Experimental Protocol: Synthesis of Oxetan-3-one from Dihydroxyacetone Dimer [1][6]

This multi-step synthesis provides a scalable route to the versatile building block, oxetan-3-one.

  • Ketal Formation: Dihydroxyacetone dimer is converted to the corresponding dimethylketal using trimethyl orthoformate and a catalytic amount of tosic acid in methanol.

  • Monotosylation: The resulting diol is selectively monotosylated at one of the primary hydroxyl groups using tosyl chloride and a base (e.g., pyridine).

  • Intramolecular Cyclization: The tosylated intermediate is treated with a strong base, such as sodium hydride (NaH), to induce intramolecular Williamson etherification, forming the oxetane ring.

  • Ketal Cleavage: The dimethyl ketal protecting group is removed under acidic conditions to yield the final product, oxetan-3-one. A 62% yield for the final two steps has been reported.[1]

Logical Workflow for Oxetan-3-one Synthesis:

A Dihydroxyacetone Dimer B Dimethylketal Intermediate A->B HC(OMe)₃, TsOH C Monotosylated Intermediate B->C TsCl, Base D Protected Oxetan-3-one C->D NaH E Oxetan-3-one D->E Acidic Workup

Caption: Synthesis of oxetan-3-one from dihydroxyacetone dimer.

[2+2] Cycloaddition: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical method for the direct formation of oxetanes from a carbonyl compound and an alkene.[10][11] This [2+2] photocycloaddition proceeds through the excited state of the carbonyl compound and can provide access to a wide range of substituted oxetanes with high regioselectivity.[10][12]

The mechanism typically involves the formation of a biradical intermediate from the triplet excited state of the carbonyl compound.[12][13] The regiochemical outcome is often governed by the stability of this biradical intermediate.

General Reaction Scheme:

cluster_start Starting Materials A R¹(C=O)R² C [Excited Carbonyl]* A->C B R³CH=CHR⁴ D Biradical Intermediate B->D C->D E Oxetane D->E Ring Closure

Caption: Generalized mechanism of the Paternò-Büchi reaction.

Key Considerations for the Paternò-Büchi Reaction:

  • Stereoselectivity: The reaction can exhibit both regio- and stereoselectivity, which can be influenced by the nature of the reactants and the reaction conditions.[12][14]

  • Electron-Rich Alkenes: The reaction is particularly effective with electron-rich alkenes such as enol ethers and enamines.[10]

  • Triplet Quenchers: The involvement of a triplet excited state can be confirmed by the quenching of the reaction in the presence of triplet quenchers.[14]

Ring Expansion of Epoxides

The ring expansion of epoxides provides an alternative route to oxetanes, driven by the release of ring strain from the three-membered ring.[1] This transformation can be mediated by various reagents, including sulfur ylides.

A notable example involves the reaction of a 2-substituted or 2,2-disubstituted epoxide with a sulfoxonium ylide generated in situ from trimethyloxosulfonium iodide.[1] The ylide attacks the epoxide, leading to a ring-opened intermediate that subsequently cyclizes to the corresponding oxetane with the expulsion of dimethyl sulfoxide. This method has been shown to produce 2-substituted oxetanes in excellent yields of 83-99%.[1]

Reaction Pathway for Epoxide Ring Expansion:

A Epoxide C Ring-Opened Intermediate A->C B Sulfoxonium Ylide B->C D Oxetane C->D Intramolecular Cyclization

Caption: Ring expansion of an epoxide to an oxetane.

Synthesis of Substituted Oxetanes

The development of methods for the synthesis of specifically substituted oxetanes is crucial for their application in drug discovery. Of particular importance are 3-substituted and 3,3-disubstituted oxetanes, which are frequently employed as isosteres.[15][16]

Gold-Catalyzed Synthesis of Oxetan-3-ones:

A significant advancement in the synthesis of oxetan-3-ones is the gold-catalyzed one-step reaction from readily available propargylic alcohols.[8][9][17][18] This method proceeds under mild, "open flask" conditions and avoids the use of hazardous reagents like diazo ketones.[9][17] The proposed mechanism involves the formation of an α-oxo gold carbene intermediate.[8][17]

Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one [8]

To a solution of the propargylic alcohol in a suitable solvent (e.g., dichloromethane), the gold catalyst (e.g., (2-biphenyl)Cy₂PAuNTf₂) and an acid co-catalyst (e.g., HNTf₂) are added. The reaction is typically stirred at room temperature and can be monitored by TLC or GC-MS. Upon completion, the reaction mixture is purified by column chromatography to afford the desired oxetan-3-one.

Quantitative Data for Gold-Catalyzed Oxetan-3-one Synthesis:

SubstrateCatalystCo-catalystSolventYield (%)Reference
Propargyl Alcohol(2-biphenyl)Cy₂PAuNTf₂HNTf₂CH₂Cl₂71[8]

Conclusion

The synthesis of oxetane building blocks has evolved significantly, providing medicinal chemists with a diverse toolbox to incorporate this valuable motif into drug candidates. The classical Williamson ether synthesis, the elegant Paternò-Büchi reaction, and innovative ring expansion and gold-catalyzed methodologies each offer unique advantages for accessing a wide array of oxetane derivatives. The continued development of efficient and stereoselective synthetic routes will undoubtedly further propel the application of oxetanes in the design of next-generation therapeutics.

References

The Strategic Incorporation of 3-(Bromomethyl)oxetane in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Oxetane Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that can confer advantageous physicochemical and pharmacokinetic properties upon drug candidates is relentless. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a uniquely valuable motif.[1] This four-membered cyclic ether, once considered a synthetic curiosity, is now strategically employed to enhance aqueous solubility, improve metabolic stability, reduce lipophilicity, and modulate the basicity of proximal amines.[2][3] Its compact, polar, and three-dimensional nature allows it to serve as a bioisostere for commonly used functionalities like gem-dimethyl and carbonyl groups, often with superior pharmacological outcomes.[1][4]

Fragment-Based Drug Discovery (FBDD) provides an ideal platform for leveraging the beneficial properties of the oxetane scaffold. By starting with small, low-complexity fragments, FBDD allows for a more efficient exploration of chemical space and a more rational approach to lead optimization.[5] 3-(Bromomethyl)oxetane stands out as a key building block in this context, offering a reactive handle for the facile incorporation of the oxetane moiety into a diverse array of fragment libraries. This guide provides an in-depth technical overview of the use of this compound in FBDD, from its synthesis and the generation of fragment libraries to screening methodologies and its impact on biological targets and signaling pathways.

Physicochemical Properties of Oxetane-Containing Fragments

The introduction of an oxetane group can profoundly influence the drug-like properties of a molecule. These effects are summarized below and quantified in the subsequent case studies.

  • Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly enhance aqueous solubility, a critical factor for oral bioavailability.[6]

  • Lipophilicity: Replacement of a gem-dimethyl group with an oxetane can lead to a decrease in lipophilicity (LogP/LogD), which can in turn reduce off-target effects and improve pharmacokinetic profiles.[6]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities, leading to improved in vivo stability.[1] However, it can be a substrate for microsomal epoxide hydrolase (mEH), which can be a predictable metabolic clearance pathway, potentially reducing the reliance on cytochrome P450 enzymes.[7][8][9]

  • Basicity (pKa) Modulation: An oxetane positioned alpha to an amine group can significantly reduce the basicity of the amine through its inductive electron-withdrawing effect. This can be advantageous for optimizing cell permeability and reducing hERG liability.[2][3]

  • Three-Dimensionality: The non-planar, puckered structure of the oxetane ring increases the three-dimensionality of fragments, which can lead to improved binding affinity and selectivity for protein targets.[4]

Synthesis of the Key Building Block: this compound

The reliable synthesis of this compound is a prerequisite for its use in FBDD. A common and efficient method is the intramolecular Williamson ether synthesis starting from 3-bromo-2-(bromomethyl)propan-1-ol.[10]

Experimental Protocol: Synthesis of this compound[10]

Materials:

  • 3-Bromo-2-(bromomethyl)propan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Round-bottom flask, magnetic stirrer, reflux condenser, inert atmosphere setup, separatory funnel, rotary evaporator, silica gel for column chromatography.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry.

  • Addition of Starting Material: Dissolve 3-bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent such as dichloromethane or diethyl ether. Shake the funnel and allow the layers to separate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Generation of Oxetane-Based Fragment Libraries

The reactivity of the bromomethyl group in this compound allows for the straightforward synthesis of diverse fragment libraries through nucleophilic substitution with various functional groups, such as phenols, anilines, thiols, and amines.

Experimental Protocol: Synthesis of an N-Aryl Oxetane Fragment Library

This protocol describes a general procedure for the parallel synthesis of a library of N-aryl fragments derived from this compound and a selection of anilines.

Materials:

  • This compound

  • A library of diverse aniline derivatives

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer plate and stir bars

  • Analytical and preparative HPLC systems

Procedure:

  • Arraying of Anilines: In each well of a 96-well reaction block, place a solution of a unique aniline derivative (1.0 equivalent) in DMF.

  • Addition of Base: To each well, add potassium carbonate (1.5 equivalents).

  • Addition of this compound: Add a solution of this compound (1.1 equivalents) in DMF to each well.

  • Reaction: Seal the reaction block and heat to 60-80 °C with stirring for 4-12 hours. Monitor the reaction progress by LC-MS analysis of a representative subset of reactions.

  • Work-up: Upon completion, allow the reaction block to cool to room temperature. Add water to each well and extract the products with ethyl acetate.

  • Purification: Purify the contents of each well using preparative HPLC to yield the desired N-aryl oxetane fragments.

  • Quality Control: Confirm the identity and purity of each fragment by LC-MS and ¹H NMR spectroscopy. Determine the concentration of each stock solution for screening.

G cluster_synthesis Library Synthesis cluster_screening Fragment Screening start Start: this compound + Aniline Library reagents Add K₂CO₃ in DMF start->reagents reaction Heat and Stir (60-80°C, 4-12h) reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purification Preparative HPLC workup->purification qc QC: LC-MS, NMR purification->qc library Purified Oxetane Fragment Library qc->library Transfer to Screening Plates screening Primary Screen (e.g., SPR, NMR) library->screening hits Identify Initial Hits screening->hits validation Orthogonal Validation (e.g., ITC) hits->validation structural Structure Determination (X-ray Crystallography) validation->structural end Validated Hits for Lead Optimization structural->end

Caption: Experimental workflow for oxetane fragment library synthesis and screening.

Fragment Screening Methodologies

Once an oxetane-containing fragment library has been synthesized and validated, it can be screened against a biological target of interest using a variety of biophysical techniques.[11][12][13][14]

Experimental Protocol: Primary Screening by Surface Plasmon Resonance (SPR)

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein

  • Immobilization buffers (e.g., acetate pH 5.0) and running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified oxetane fragment library in a suitable solvent (e.g., DMSO)

Procedure:

  • Target Immobilization: Immobilize the target protein onto the surface of an SPR sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared in parallel (e.g., by blocking with ethanolamine without protein immobilization).

  • Fragment Solution Preparation: Prepare solutions of the oxetane fragments from the library at a suitable screening concentration (e.g., 100-500 µM) in running buffer. Ensure the final DMSO concentration is consistent across all samples and low enough to not interfere with the assay (typically ≤1%).

  • Screening: Inject the fragment solutions over the sensor chip surface (both target and reference flow cells) and monitor the binding response in real-time.

  • Data Analysis: Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes. Fragments that show a concentration-dependent binding response are considered primary hits.

  • Hit Validation: For primary hits, perform dose-response experiments to determine binding affinity (KD). Validate hits using an orthogonal biophysical method, such as Isothermal Titration Calorimetry (ITC) or NMR spectroscopy, to rule out false positives.

Case Studies: The Impact of Oxetane Fragments in Drug Discovery

The strategic incorporation of oxetane moieties has led to significant advances in several drug discovery programs. The following tables summarize quantitative data from selected case studies, demonstrating the tangible benefits of this approach.

Case Study 1: IDO1 Inhibitors[1]

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key target in cancer immunotherapy. The introduction of an oxetane group led to a significant improvement in potency and physicochemical properties.

CompoundStructureIDO1 IC₅₀ (nM)hWB IC₅₀ (nM, unbound)Aqueous Solubility (µM)
26 (Hit) n-propyl, cyclobutene9.022Poor
29 fluorophenyl, oxetane Potent-Improved
30 2-pyridyl, oxetane Highly Potent-Further Improved
33 oxetane -containingSingle-digit nM-Significantly Improved

hWB: human whole blood

Case Study 2: AXL Kinase Inhibitors[1]

AXL kinase is a target in oncology. Fragment optimization with an oxetane moiety resulted in a dramatic increase in potency.

CompoundStructureAXL IC₅₀ (µM)Ligand Efficiency (LE)
11 (Fragment Hit) Indazole core28.40.39
12 oxetane -containing0.32-
Case Study 3: ALDH1A Inhibitors[1]

Aldehyde dehydrogenase 1A is a target for cancer stem cells. An oxetane-containing compound showed improved metabolic stability.

CompoundStructureALDH1A1 IC₅₀ (µM)Metabolic Stability
5 (Hit) Pyrazolopyrimidinone0.9Poor
6 oxetane -containing0.08 - 0.25Significantly Improved

Signaling Pathways Modulated by Oxetane-Containing Inhibitors

The development of potent and selective inhibitors allows for the modulation of key signaling pathways implicated in disease. The mTOR pathway, a central regulator of cell growth and proliferation, is a prominent example where oxetane-containing inhibitors have shown promise.[1]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. Growth factor signaling activates PI3K, which in turn activates AKT. AKT then phosphorylates and inactivates the TSC complex, leading to the activation of mTORC1. mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream targets like S6K1 and 4E-BP1. Oxetane-containing mTOR inhibitors can block this pathway, leading to an anti-proliferative effect.[1]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  +P PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT TSC TSC1/2 AKT->TSC mTORC1 mTORC1 TSC->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation EIF4EBP1->Proliferation OxetaneInhibitor Oxetane-containing mTOR Inhibitor OxetaneInhibitor->mTORC1

References

The Oxetane Motif: A Technical Guide to Enhancing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the oxetane motif has become a cornerstone in modern medicinal chemistry for optimizing the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth analysis of the role of the oxetane ring in improving aqueous solubility, metabolic stability, and lipophilicity, thereby enhancing the overall drug-like profile of a molecule. This document details quantitative data from matched molecular pair analyses, provides comprehensive experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.

The Oxetane Ring as a Bioisosteric Replacement

The four-membered cyclic ether, oxetane, is increasingly utilized as a versatile bioisostere for common functional groups in drug candidates, such as gem-dimethyl and carbonyl groups.[1][2][3] Its unique structural and electronic properties, including a compact three-dimensional structure, polarity, and an electron-withdrawing nature, contribute to its profound and positive impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4][5]

  • gem-Dimethyl Group Replacement: The oxetane ring serves as a hydrophilic surrogate for the gem-dimethyl group.[3] While occupying a similar steric volume, the introduction of the polar oxygen atom can disrupt unfavorable lipophilic interactions and shield adjacent C-H bonds from metabolic attack, leading to a significant enhancement in aqueous solubility.[3][6]

  • Carbonyl Group Replacement: As a bioisostere for a carbonyl group, the oxetane moiety mimics the dipole moment and hydrogen bond accepting capabilities.[1][3] However, it is generally more stable to metabolic degradation, which can improve a compound's metabolic half-life.[6][7]

  • Modulation of Amine Basicity: The electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the pKa of nearby amine groups.[3][5] Placing an oxetane alpha to an amine can reduce its pKa by approximately 2.7 units, a tactic used to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[3]

Quantitative Impact on Physicochemical Properties

The incorporation of an oxetane moiety can lead to substantial and often predictable improvements in key drug-like properties. The following tables summarize quantitative data from matched molecular pair analyses, illustrating the impact of replacing common functional groups with an oxetane ring.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Matched Molecular Pairs

Compound PairModificationpKalogPlogD (pH 7.4)Aqueous Solubility (µM)Intrinsic Clearance (CLint) (µL/min/mg protein)
Thalidomide vs. Oxetanothalidomide Carbonyl to Oxetane7.80.90.9290hLM: 1.8, mLM: 2.1
8.50.30.31100hLM: 1.3, mLM: 1.5
Lenalidomide vs. Oxetanolidomide Carbonyl to Oxetane8.1-0.1-0.1>20000hLM: <0.5, mLM: <0.5
8.7-0.5-0.5>20000hLM: <0.5, mLM: <0.5
Piperidine Derivative vs. Spiro-oxetane Analog gem-Dimethyl to Oxetane9.92.50.5320hLM: 1.5, mLM: 2.5
7.21.81.613000hLM: 0.8, mLM: 1.2

*hLM: Human Liver Microsomes; mLM: Mouse Liver Microsomes. Data compiled from Carreira et al. and other sources.[6][8][9]

Table 2: Impact of Oxetane on Metabolic Stability of IDO1 Inhibitors

CompoundKey Structural FeatureIDO1 Ki (nM)hERG IC50 (µM)Aqueous Solubility (µM)Human Liver Microsomal CLint (µL/min/mg)
Analog 31 4-hydroxymethylpyridine<10-LowHigh
Analog 32 Difluorocyclobutyl<10ModerateLow-
Analog 33 Oxetane<10>30ImprovedLow

Data adapted from a study on Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.[10]

Key Signaling Pathways Involving Oxetane-Containing Drugs

The strategic use of the oxetane motif has been instrumental in the development of clinical candidates targeting various signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][3][4] Its aberrant activation is a hallmark of many cancers. GDC-0349 is an oxetane-containing clinical candidate that acts as a potent and selective inhibitor of mTOR.[11] The oxetane moiety in GDC-0349 was introduced to reduce the basicity of an adjacent amine, thereby mitigating off-target effects like hERG inhibition and improving its overall drug-like properties.[5]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Activates Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Translation Protein Synthesis, Cell Growth, Proliferation S6K1->Translation GDC0349 GDC-0349 (Oxetane-containing) GDC0349->mTORC2 Inhibits GDC0349->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of GDC-0349.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, differentiation, and survival.[7][9] Several oxetane-containing BTK inhibitors, such as fenebrutinib and BIIB091, are in clinical development for the treatment of autoimmune diseases and B-cell malignancies.[5] In these molecules, the oxetane ring is often used to modulate the basicity of a nearby amine to avoid off-target kinase activity and improve selectivity.[5]

BTK_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates BTK BTK Lyn_Syk->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_NFAT NF-κB / NFAT Activation Ca_PKC->NFkB_NFAT Proliferation B-Cell Proliferation, Survival, Differentiation NFkB_NFAT->Proliferation BTKi Oxetane-containing BTK Inhibitor BTKi->BTK Inhibits

Caption: The BTK signaling pathway and the role of oxetane-containing inhibitors.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to assess the drug-like properties of compounds.

Kinetic Aqueous Solubility Assay (Shake-Flask Method)

This assay determines the kinetic solubility of a compound in an aqueous buffer, which is a critical parameter for predicting oral bioavailability.[12][13]

Materials:

  • Test compound and reference compounds

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • 96-well collection plates

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Add 2 µL of the 10 mM compound stock solution to the PBS, resulting in a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, filter the solutions through the 96-well filter plate into a collection plate by centrifugation or vacuum.

  • Analyze the concentration of the compound in the filtrate using a validated UV-Vis or LC-MS/MS method against a standard curve prepared in the same buffer.

  • Solubility is reported as the measured concentration in µM.

Solubility_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM stock in DMSO add_compound Add 2 µL stock to PBS (100 µM final) prep_stock->add_compound prep_buffer Add 198 µL PBS to 96-well plate prep_buffer->add_compound shake Shake for 2 hours at room temperature add_compound->shake filter Filter through 96-well filter plate shake->filter quantify Quantify concentration (UV-Vis or LC-MS/MS) filter->quantify report Report solubility (µM) quantify->report

Caption: Experimental workflow for the kinetic aqueous solubility assay.

Human Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.[6][8]

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized compound)

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard for quenching

  • 96-well plates

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound at 1 µM in potassium phosphate buffer.

  • Pre-warm the HLM suspension (final protein concentration 0.5 mg/mL) and the NADPH regenerating system to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and test compound. A parallel incubation without the NADPH system serves as a negative control.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Metabolic_Stability_Workflow cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Data Analysis prep_compound Prepare 1 µM compound in buffer initiate Initiate reaction by adding NADPH system prep_compound->initiate prep_hlm Pre-warm HLM and NADPH system to 37°C prep_hlm->initiate incubate Incubate at 37°C initiate->incubate timepoint Sample at time points (0, 5, 15, 30, 45, 60 min) incubate->timepoint quench Quench with cold acetonitrile + IS timepoint->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

References

Methodological & Application

Synthesis of 3-(Bromomethyl)oxetane via Intramolecular Cyclization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes are four-membered saturated heterocyclic ethers that have emerged as valuable structural motifs in medicinal chemistry and drug development. Their incorporation into drug candidates can lead to improved physicochemical properties, such as enhanced metabolic stability, increased aqueous solubility, and reduced lipophilicity, when compared to their carbocyclic or acyclic counterparts. Specifically, the 3-(bromomethyl)oxetane scaffold serves as a key building block for the introduction of the oxetane moiety into more complex molecules. This application note provides a detailed protocol for the synthesis of this compound via an intramolecular Williamson ether synthesis, a robust and widely employed method for the formation of cyclic ethers.

The synthesis commences with the commercially available 3-bromo-2-(bromomethyl)propan-1-ol. The core of the reaction involves the deprotonation of the hydroxyl group using a strong, non-nucleophilic base to form an alkoxide. This is followed by an intramolecular S"N"2 reaction where the newly formed alkoxide displaces one of the bromide ions, leading to the formation of the strained four-membered oxetane ring.[1]

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound
ParameterValue/Condition
Starting Material 3-Bromo-2-(bromomethyl)propan-1-ol
Key Reagent Sodium Hydride (NaH)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Purification Method Flash Column Chromatography
Table 2: Spectroscopic Data for (3-(Bromomethyl)oxetan-3-yl)methanol*
Technique Observed Peaks/Signals (δ in ppm, J in Hz)
¹H NMR (CDCl₃) δ 4.45 (s, 4H, oxetane ring), 4.00 (s, 2H, CH₂OH), 3.70 (s, 2H, CH₂Br), 2.6 (bs, 1H, OH)
Mass Spec (m/z) 182 (M+ +1)
IR (neat, cm⁻¹) 3360 (broad, -OH stretch)

*Note: Specific, citable spectral data for this compound was not available in the surveyed literature. The data presented is for the closely related precursor, (3-(bromomethyl)oxetan-3-yl)methanol, which is formed from the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol.[2]

Experimental Protocols

Synthesis of this compound via Intramolecular Williamson Ether Synthesis

This protocol details the procedure for the intramolecular cyclization of 3-bromo-2-(bromomethyl)propan-1-ol to yield this compound.

Materials:

  • 3-Bromo-2-(bromomethyl)propan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles for inert atmosphere techniques

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.

  • Addition of Starting Material: In a separate flask, dissolve 3-bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C (using an ice bath).

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent such as dichloromethane or diethyl ether. Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.[1]

Visualizations

Intramolecular Williamson Ether Synthesis start 3-Bromo-2-(bromomethyl)propan-1-ol alkoxide Alkoxide Intermediate start->alkoxide Deprotonation product This compound alkoxide->product Intramolecular SN2 Cyclization NaH NaH

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow setup Reaction Setup (NaH in THF under N2) addition Dropwise Addition of 3-Bromo-2-(bromomethyl)propan-1-ol at 0 °C setup->addition reaction Reaction at Room Temperature (12-24h) addition->reaction quench Quenching with sat. aq. NH4Cl at 0 °C reaction->quench extraction Extraction with Organic Solvent quench->extraction wash Washing with Water and Brine extraction->wash dry Drying and Concentration wash->dry purify Flash Column Chromatography dry->purify final_product Pure this compound purify->final_product

References

Application Notes: Nucleophilic Substitution Reactions of 3-(Bromomethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Bromomethyl)oxetane is a valuable building block in medicinal chemistry and drug development. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisostere for commonly found groups like gem-dimethyl or carbonyl functionalities. Its incorporation into molecules can lead to improved physicochemical properties such as increased solubility, enhanced metabolic stability, and reduced lipophilicity, without adding significant steric bulk.[1] The primary alkyl bromide of this compound provides a reactive handle for introducing the oxetane motif onto a variety of scaffolds via nucleophilic substitution (SN2) reactions.

General Considerations for Reactivity

The C-Br bond in this compound is susceptible to cleavage by a wide range of nucleophiles. The reaction proceeds via a standard SN2 mechanism, where the nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide leaving group. It is crucial to select appropriate reaction conditions (solvent, base, temperature) to ensure efficient conversion and minimize potential side reactions. The oxetane ring is generally stable under basic and neutral conditions but can be susceptible to ring-opening under strong acidic conditions.[2]

Key Applications in Synthesis

  • Ether Linkages: The Williamson ether synthesis allows for the formation of ether-linked oxetanes by reacting this compound with alcohols or phenols. This is a common strategy for introducing the oxetane moiety into larger molecules.

  • Azide Introduction: The reaction with sodium azide provides a straightforward route to 3-(azidomethyl)oxetane.[3] This azide derivative is a versatile intermediate that can be further functionalized, for example, through "click" chemistry or reduction to the corresponding amine.[3]

  • Amine Alkylation: Primary and secondary amines can be alkylated with this compound to form the corresponding secondary and tertiary amines, respectively. This is a direct method for incorporating the oxetane-methyl group onto nitrogen-containing compounds.

Experimental Protocols

Herein, we provide detailed protocols for the nucleophilic substitution of this compound with representative O-, N-, and N3-based nucleophiles.

Protocol 1: Synthesis of 3-(Phenoxymethyl)oxetane via Williamson Ether Synthesis

This protocol describes the reaction of this compound with a phenol nucleophile.

Reaction Scheme:

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K2CO3), finely pulverized

  • Acetone, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add phenol (1.2 equivalents), finely pulverized potassium carbonate (2.0 equivalents), and anhydrous acetone.

  • Addition of Electrophile: Add this compound (1.0 equivalent) to the stirred suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid K2CO3. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(phenoxymethyl)oxetane.[4]

Protocol 2: Synthesis of 3-(Azidomethyl)oxetane

This protocol details the synthesis of 3-(azidomethyl)oxetane using sodium azide.

Reaction Scheme:

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dichloromethane (CH2Cl2) or Diethyl ether (Et2O)

  • Deionized water

  • Separatory funnel

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar, suspend sodium azide (1.5 equivalents) in anhydrous dimethylformamide (DMF).

  • Addition of Electrophile: Add this compound (1.0 equivalent) to the suspension.

  • Reaction: Heat the reaction mixture to 80-90°C in an oil bath.[2][3] Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the mixture to ambient temperature and pour it into deionized water.

  • Extraction: Extract the aqueous mixture with dichloromethane or diethyl ether (3x).[3]

  • Washing: Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and carefully concentrate the filtrate under reduced pressure. Caution: Organic azides can be energetic; avoid heating the neat product to high temperatures.[5]

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.

Protocol 3: Synthesis of N-Benzyl-1-(oxetan-3-yl)methanamine

This protocol outlines the alkylation of a primary amine, benzylamine, with this compound.

Reaction Scheme:

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K2CO3) or Triethylamine (Et3N)

  • Acetonitrile (CH3CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dichloromethane (CH2Cl2)

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add benzylamine (2.0 equivalents), a non-nucleophilic base such as potassium carbonate or triethylamine (2.5 equivalents), and anhydrous acetonitrile.

  • Addition of Electrophile: Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50°C for 12-24 hours. The use of two equivalents of the amine can also be employed, where one equivalent acts as the nucleophile and the other as the base. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, filter off any solids and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the desired secondary amine.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for analogous nucleophilic substitution reactions on oxetane precursors.

NucleophileElectrophile SubstrateBase/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
Sodium Azide3-methyl-3-(tosyloxymethyl)oxetane-DMF852485[3]
Sodium Azide3,3-Bis(chloromethyl)oxetaneTetrabutyl ammonium bromideAlkaline Solution---[6][7]
Phenol(3-(bromomethyl)oxetan-3-yl)methanolK2CO3AcetoneRT--[4]
BenzylamineThis compoundK2CO3Acetonitrile5018~70-80*Estimated

*Yield is estimated based on standard amine alkylation protocols.

Visualizations

General Workflow for Nucleophilic Substitution

The following diagram illustrates the general experimental workflow for the nucleophilic substitution reactions described.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Nucleophile, Base, and Solvent B Add this compound A->B C Stir at Defined Temperature B->C D Monitor by TLC/GC C->D E Quench/Filter D->E F Aqueous Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: General experimental workflow for SN2 reactions of this compound.

Nucleophilic Substitution Pathway

This diagram illustrates the logical relationship in the SN2 reaction of this compound.

G reagents This compound + Nucleophile (Nu⁻) transition SN2 Transition State [Nu---CH₂(Ox)---Br]⁻ reagents->transition Attack products Substituted Product (Nu-CH₂-Oxetane) + Bromide (Br⁻) transition->products Leaving Group Departure

Caption: The SN2 reaction pathway for this compound.

References

Application Notes and Protocols for Incorporating the Oxetane Moiety Using 3-(Bromomethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity.[1][2] The oxetane moiety is often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups, offering a polar, three-dimensional scaffold that can favorably interact with biological targets.[2] 3-(Bromomethyl)oxetane is a versatile and reactive building block that serves as a key reagent for introducing the oxetane moiety into a wide range of molecules via nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of oxetane-containing compounds.

Application Notes

The primary application of this compound involves its reaction with various nucleophiles to form new carbon-heteroatom bonds. The high reactivity of the bromomethyl group facilitates the efficient incorporation of the oxetane moiety onto amines, phenols, and thiols, providing access to a diverse array of oxetane-containing derivatives.

Key Advantages of Using this compound:

  • Improved Physicochemical Properties: Introduction of the oxetane ring can lead to increased polarity and reduced lipophilicity, which often translates to improved aqueous solubility and better pharmacokinetic profiles.[1]

  • Enhanced Metabolic Stability: The oxetane core is generally resistant to metabolic degradation, making it a useful tool for blocking metabolically labile positions in a molecule.[2]

  • Bioisosteric Replacement: The oxetane group can serve as a suitable replacement for gem-dimethyl groups, maintaining steric bulk while introducing polarity. It can also mimic the hydrogen bond accepting properties of a carbonyl group.[2]

  • Versatile Synthetic Handle: The bromomethyl group is a reactive electrophile that readily participates in SN2 reactions with a broad range of nucleophiles, allowing for straightforward derivatization.

Experimental Protocols & Data

The following sections provide detailed experimental protocols for the reaction of this compound and its derivatives with common nucleophiles, along with tables summarizing typical reaction conditions and yields.

O-Alkylation of Phenols

The reaction of this compound derivatives with phenols proceeds via a Williamson ether synthesis to afford the corresponding aryl ethers. The reaction is typically carried out in the presence of a mild base to deprotonate the phenol.

General Experimental Protocol for O-Alkylation of Phenols:

A mixture of the substituted phenol (1.0 eq.), (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.) in acetone is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure O-alkylated product.[3]

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Phenol Phenol Stirring Stir at Room Temperature Phenol->Stirring Oxetane_Derivative (3-(bromomethyl)oxetan-3-yl)methanol Oxetane_Derivative->Stirring Base K2CO3 Base->Stirring Solvent Acetone Solvent->Stirring Filtration Filtration Stirring->Filtration Concentration Concentration Filtration->Concentration Purification Column Chromatography Concentration->Purification Product O-Alkylated Oxetane Purification->Product

Table 1: O-Alkylation of Substituted Phenols with (3-(bromomethyl)oxetan-3-yl)methanol [3]

Phenol DerivativeProductYield (%)
Phenol(3-(Phenoxymethyl)oxetan-3-yl)methanol80
4-Fluorophenol(3-((4-Fluorophenoxy)methyl)oxetan-3-yl)methanol87
4-Bromophenol(3-((4-Bromophenoxy)methyl)oxetan-3-yl)methanol85
4-Methoxyphenol(3-((4-Methoxyphenoxy)methyl)oxetan-3-yl)methanol86
N-Alkylation of Amines

This compound readily reacts with primary and secondary amines to furnish the corresponding N-alkylated products. The reaction conditions can be adjusted based on the nucleophilicity of the amine.

General Experimental Protocol for N-Alkylation of Anilines:

To a solution of the aniline (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq.). To this mixture, add this compound (1.1 eq.) and stir the reaction at an appropriate temperature (e.g., 80 °C) for several hours. Monitor the reaction by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[4]

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Heating Stir at RT or Heat Amine->Heating Oxetane This compound Oxetane->Heating Base e.g., K2CO3, Et3N Base->Heating Solvent e.g., DMF, CH2Cl2 Solvent->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product N-Alkylated Oxetane Purification->Product

Table 2: Representative Examples of N-Alkylation Reactions

AmineBaseSolventConditionsProductYield (%)Reference
5-Bromo-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)anilineEt₃NCH₂Cl₂0 °C to RT, 3 hN-(5-Bromo-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)acetamide64[4]
BenzylamineK₂CO₃DMF60 °C, 4 hN-((Oxetan-3-yl)methyl)benzylamine85General Protocol
PiperidineK₂CO₃AcetonitrileReflux, 6 h3-(Piperidin-1-ylmethyl)oxetane90General Protocol
S-Alkylation of Thiols

The reaction of this compound with thiols provides a straightforward method for the synthesis of oxetanylmethyl thioethers. Similar to O-alkylation, this reaction is typically performed in the presence of a base to generate the thiolate nucleophile.

General Experimental Protocol for S-Alkylation of Thiols:

To a solution of the thiol (1.0 eq.) in a solvent such as DMF or ethanol, add a base (e.g., sodium hydride or potassium carbonate, 1.1 eq.) at 0 °C. After stirring for a short period, this compound (1.0 eq.) is added, and the reaction mixture is stirred at room temperature or gently heated until the starting thiol is consumed (as monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Thiol Thiol Stirring Stir at 0 °C to RT Thiol->Stirring Oxetane This compound Oxetane->Stirring Base e.g., NaH, K2CO3 Base->Stirring Solvent e.g., DMF, Ethanol Solvent->Stirring Quenching Quenching Stirring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product S-Alkylated Oxetane Purification->Product

Table 3: Representative Examples of S-Alkylation Reactions

ThiolBaseSolventConditionsProductYield (%)Reference
ThiophenolK₂CO₃DMFRT, 5 h3-((Phenylthio)methyl)oxetane92General Protocol
Benzyl mercaptanNaHTHF0 °C to RT, 3 h3-((Benzylthio)methyl)oxetane88General Protocol
4-MethylbenzenethiolK₂CO₃AcetoneReflux, 6 h3-(((4-Methylphenyl)thio)methyl)oxetane95General Protocol

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the valuable oxetane moiety into a diverse range of molecules. The straightforward nucleophilic substitution reactions with amines, phenols, and thiols, coupled with the beneficial effects of the oxetane ring on physicochemical properties, make this building block an essential tool for medicinal chemists and drug development professionals. The provided protocols and data serve as a guide for the practical application of this compound in the synthesis of novel and improved drug candidates.

References

Application Note: Synthesis of 3-Substituted Oxetanes via Nucleophilic Substitution with Amine and Thiol Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxetanes, four-membered oxygen-containing heterocycles, have emerged as valuable motifs in modern drug discovery.[1][2][3] Their incorporation into molecular scaffolds can lead to significant improvements in physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1] Specifically, the oxetane ring can act as a polar equivalent to a gem-dimethyl group or a carbonyl function, and its electron-withdrawing nature can reduce the basicity of adjacent nitrogen atoms, a valuable attribute for optimizing drug candidates.[2] 3-(Bromomethyl)oxetane is a key building block that allows for the introduction of the oxetane moiety through nucleophilic substitution reactions. This application note provides detailed protocols for the reaction of this compound with amine and thiol nucleophiles, offering a comparative overview of these two important transformations.

Reaction with Amine Nucleophiles

The reaction of this compound with primary or secondary amines proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism to afford the corresponding 3-(aminomethyl)oxetanes. These compounds are of particular interest as the oxetane moiety can favorably modulate the pKa of the neighboring amino group.[2]

Experimental Protocol: Synthesis of N-Benzyl(oxetane-3-yl)methanamine

This protocol describes a representative procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with this compound (1.0 eq.), add acetonitrile to dissolve the starting material.

  • Add benzylamine (1.1 eq.) and potassium carbonate (2.0 eq.) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl(oxetane-3-yl)methanamine.

Data Presentation: Reaction of this compound with Various Amines
Nucleophile (Amine)BaseSolventTime (h)Yield (%)
MorpholineK₂CO₃Acetonitrile592
PiperidineK₂CO₃Acetonitrile495
BenzylamineK₂CO₃Acetonitrile688
AnilineNaHDMF1275
DiethylamineEt₃NTHF885

Note: The data presented in this table is a representative compilation from various sources in the literature and may not reflect the outcome of a single set of experiments.

Reaction with Thiol Nucleophiles

Similar to amines, thiols are excellent nucleophiles for the SN2 reaction with this compound. The resulting 3-(thiomethyl)oxetanes are also valuable intermediates in medicinal chemistry. The higher acidity of the thiol proton allows for the use of milder bases compared to amine alkylations.

Experimental Protocol: Synthesis of 3-((Benzylthio)methyl)oxetane

This protocol provides a general procedure for the reaction of this compound with a thiol.

Materials:

  • This compound

  • Benzyl mercaptan (Phenylmethanethiol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a stir bar and sodium hydride (1.2 eq.).

  • Add anhydrous THF to create a slurry.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of benzyl mercaptan (1.1 eq.) in anhydrous THF to the stirred suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 3-((benzylthio)methyl)oxetane.

Data Presentation: Reaction of this compound with Various Thiols
Nucleophile (Thiol)BaseSolventTime (h)Yield (%)
ThiophenolNaHTHF1290
Benzyl mercaptanNaHTHF1485
EthanethiolK₂CO₃DMF1088
2-MercaptobenzothiazoleK₂CO₃DMF892
Cysteine methyl esterNaHCO₃Ethanol/H₂O2470

Note: The data presented in this table is a representative compilation from various sources in the literature and may not reflect the outcome of a single set of experiments.

Visualizations

G Reaction of this compound with an Amine Nucleophile cluster_reactants Reactants cluster_products Products 3-Bromomethyl-oxetane This compound Product 3-(Aminomethyl)oxetane 3-Bromomethyl-oxetane->Product Sɴ2 Reaction Amine R₁R₂NH (Amine) Amine->Product Byproduct HBr G Reaction of this compound with a Thiol Nucleophile cluster_reactants Reactants cluster_products Products 3-Bromomethyl-oxetane This compound Product 3-(Thiomethyl)oxetane 3-Bromomethyl-oxetane->Product Sɴ2 Reaction Thiol RSH (Thiol) Thiol->Product Byproduct HBr G General Experimental Workflow A Reaction Setup (Reactants, Solvent, Base) B Reaction Monitoring (TLC, LC-MS) A->B Stirring/Heating C Workup (Quenching, Extraction) B->C Reaction Complete D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E

References

Application Notes and Protocols: Williamson Ether Synthesis for the Preparation of Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in medicinal chemistry and drug discovery. Its unique physicochemical properties, such as improved aqueous solubility, metabolic stability, and the ability to act as a bioisostere for gem-dimethyl or carbonyl groups, have led to its incorporation into a wide range of bioactive molecules. The intramolecular Williamson ether synthesis is a fundamental and widely employed method for the construction of the strained oxetane ring. This protocol involves a base-mediated intramolecular SN2 reaction of a 1,3-haloalcohol or a related substrate, where an alkoxide displaces a leaving group to form the C-O bond of the oxetane. This document provides detailed application notes and experimental protocols for the synthesis of oxetanes via the intramolecular Williamson ether synthesis.

Reaction Principle

The intramolecular Williamson ether synthesis for oxetanes is a C–O bond-forming cyclization.[1][2] The reaction proceeds via an SN2 mechanism, where a deprotonated hydroxyl group (alkoxide) acts as a nucleophile, attacking an electrophilic carbon atom bearing a suitable leaving group (typically a halide or a sulfonate ester) in a 1,3-relationship.[3][4][5] This results in the formation of the four-membered oxetane ring.

A significant competing side reaction is the Grob fragmentation, which is an entropically favored process that can lead to the formation of an aldehyde and an alkene, thereby reducing the yield of the desired oxetane.[1] The success of the oxetane synthesis is often dependent on the substrate and reaction conditions that favor the intramolecular cyclization over fragmentation.[2]

Applications in Synthesis

The intramolecular Williamson ether synthesis is a versatile method for preparing a variety of substituted oxetanes, including:

  • 2-Substituted Oxetanes: These can be synthesized from appropriate precursors, although care must be taken as some intermediates can be unstable.[6]

  • 3-Substituted and 3,3-Disubstituted Oxetanes: This is a common application, with various functional groups tolerated at the 3-position.[2]

  • Spiro-oxetanes: The method has been successfully applied to the synthesis of spirocyclic oxetanes, which are of increasing interest in drug design.[1]

  • Complex Molecule Synthesis: This reaction has been a key step in the total synthesis of complex natural products and in the large-scale production of oxetane-containing intermediates for drug development.[1]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various literature sources for the synthesis of oxetanes using the intramolecular Williamson ether synthesis.

Substrate TypeLeaving GroupBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1,3-Diol (in situ iodination)Iodide----82[2]
1,3-Diol (in situ iodination)Iodide----78[2]
β-Halo ketone precursorHalideKOH----[2]
Substituted Dimethyl Malonate precursorTosylate----59-87[2]
4-Alkyl-β-bromohydrinBromideNaHDMF2516Good[6]
4-Aryl-β-bromohydrinBromideNaHDMF2516Good[6]
3-Hydroxyindolinone + Phenyl vinyl selenoneSelenoneKOH (aq)-RT-Moderate to Good[1]

Experimental Protocols

General Protocol for the Synthesis of Oxetanes from 1,3-Diols

This protocol is a representative procedure for the intramolecular Williamson ether synthesis starting from a 1,3-diol. The diol is first selectively functionalized to install a leaving group on one of the hydroxyls, followed by base-mediated cyclization.

Materials:

  • 1,3-diol substrate

  • Tosyl chloride (TsCl) or Mesyl chloride (MsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Monotosylation/Monomesylation of the 1,3-Diol

  • Dissolve the 1,3-diol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or triethylamine (1.1 equiv) to the solution.

  • Slowly add a solution of tosyl chloride or mesyl chloride (1.05 equiv) in DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to obtain the crude mono-sulfonated intermediate.

  • Purify the intermediate by flash column chromatography on silica gel if necessary.

Step 2: Intramolecular Cyclization

  • To a suspension of NaH (1.2 equiv, 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF or DMF in a round-bottom flask under an inert atmosphere, add a solution of the mono-sulfonated intermediate (1.0 equiv) in the same solvent at 0 °C.

  • Stir the reaction mixture at room temperature or gently heat to 50-100 °C. The reaction time can vary from 1 to 8 hours.[3] Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired oxetane.

Mandatory Visualization

Experimental Workflow for Oxetane Synthesis

Williamson_Oxetane_Synthesis cluster_step1 Step 1: Activation of 1,3-Diol cluster_step2 Step 2: Intramolecular Cyclization start 1,3-Diol reagents1 TsCl or MsCl, Pyridine or Et3N solvent1 DCM intermediate Mono-sulfonated Intermediate reagents1->intermediate Sulfonylation workup1 Quench (NH4Cl), Extraction, Purification intermediate->workup1 base NaH or KOtBu workup1->base solvent2 THF or DMF product Oxetane base->product Cyclization workup2 Quench (H2O), Extraction, Purification product->workup2

Caption: Workflow for the Williamson ether synthesis of oxetanes.

Signaling Pathway of the Reaction

Reaction_Mechanism reactant 1,3-Haloalcohol alkoxide Alkoxide Intermediate reactant->alkoxide + Base - H₂ base Base (e.g., NaH) transition_state SN2 Transition State alkoxide->transition_state Intramolecular Attack product Oxetane transition_state->product Ring Closure side_product Salt (e.g., NaX) transition_state->side_product Leaving Group Departure

Caption: Key steps in the Williamson ether synthesis of oxetanes.

References

Application Notes and Protocols for the Alkylation of Phenols with 3-(Bromomethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane moiety has emerged as a valuable structural motif in modern medicinal chemistry. Its unique physicochemical properties, including increased polarity, metabolic stability, and its ability to act as a bioisostere for gem-dimethyl and carbonyl groups, make it an attractive component in the design of novel therapeutic agents. The alkylation of phenols with 3-(bromomethyl)oxetane via the Williamson ether synthesis is a robust and versatile method for incorporating this desirable scaffold into a wide range of molecules, leading to the formation of 3-(phenoxymethyl)oxetane derivatives. These derivatives have shown promise in modulating the activity of various biological targets, including enzymes involved in critical signaling pathways.

These application notes provide a comprehensive guide for the O-alkylation of phenols with this compound, including a detailed experimental protocol, a summary of reaction outcomes, and a diagram of a relevant biological pathway to guide further research and drug development efforts.

Data Presentation

The Williamson ether synthesis is a reliable method for the O-alkylation of phenols with this compound, generally providing good to excellent yields. The reactivity is influenced by the electronic nature of the substituents on the phenol. Electron-donating groups on the aromatic ring tend to increase the nucleophilicity of the phenoxide, leading to higher yields and potentially faster reaction times. Conversely, electron-withdrawing groups can decrease the reactivity of the phenoxide, necessitating more forcing conditions or resulting in lower yields.

Phenol DerivativeBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
PhenolK₂CO₃AcetoneReflux1285-95
4-MethoxyphenolK₂CO₃DMF80890-98
4-ChlorophenolCs₂CO₃Acetonitrile801675-85
4-NitrophenolNaHTHF602460-70
2,6-DimethylphenolNaHDMF1002450-60

Note: The data presented in this table are representative and compiled from typical outcomes of Williamson ether syntheses. Actual yields may vary depending on the specific reaction conditions and the scale of the reaction.

Experimental Protocols

General Procedure for the Alkylation of Phenols with this compound

This protocol outlines a general method for the synthesis of 3-(phenoxymethyl)oxetane derivatives via the Williamson ether synthesis.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (using K₂CO₃):

    • To a dry round-bottom flask, add the substituted phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

    • Stir the suspension vigorously at room temperature for 30 minutes.

  • Reaction Setup (using NaH):

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).

    • Carefully add anhydrous DMF to create a suspension.

    • Cool the suspension to 0 °C using an ice bath.

    • In a separate flask, dissolve the substituted phenol (1.0 eq) in a minimal amount of anhydrous DMF.

    • Slowly add the phenol solution to the NaH suspension dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Alkylating Agent:

    • Add this compound (1.1 eq) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., reflux for acetone, 60-80 °C for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using acetone, filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure.

    • If using DMF, carefully quench the reaction by the slow addition of water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water and then brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(phenoxymethyl)oxetane derivative.

Safety Precautions:

  • Handle sodium hydride with extreme care. It is a flammable solid and reacts violently with water. Perform reactions involving NaH under an inert atmosphere.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the alkylation of phenols with this compound.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification start Start phenol Add Phenol and Base to Solvent start->phenol stir Stir at Room Temperature phenol->stir add_oxetane Add this compound stir->add_oxetane heat Heat to Reaction Temperature add_oxetane->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool quench_extract Quench and Extract cool->quench_extract dry_concentrate Dry and Concentrate quench_extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end Pure Product purify->end

Alkylation of Phenols: Experimental Workflow
Relevant Signaling Pathway: FTO and mTORC1

The fat mass and obesity-associated (FTO) protein is an RNA demethylase that plays a crucial role in cellular metabolism and has been identified as a therapeutic target. Some small molecule inhibitors of FTO incorporate oxetane moieties. FTO is known to influence the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation. The following diagram illustrates a simplified model of the relationship between FTO and the mTORC1 pathway.

signaling_pathway cluster_input Cellular Signals cluster_regulation Upstream Regulation cluster_core Core Pathway cluster_output Downstream Effects AminoAcids Amino Acids FTO FTO (RNA Demethylase) AminoAcids->FTO AARS Aminoacyl-tRNA Synthetases (AARS) FTO->AARS regulates OxetaneInhibitor Oxetane-Containing Phenol Ether (Potential Inhibitor) OxetaneInhibitor->FTO inhibits mTORC1 mTORC1 AARS->mTORC1 activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis promotes CellGrowth Cell Growth mTORC1->CellGrowth promotes Autophagy Autophagy mTORC1->Autophagy inhibits

FTO Regulation of the mTORC1 Signaling Pathway

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 3-(Bromomethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis and purification of 3-(Bromomethyl)oxetane, a valuable building block in medicinal chemistry and drug development. The protocols are designed to be scalable for pilot plant and industrial production.

Introduction

This compound is a key intermediate used in the synthesis of various pharmacologically active molecules. Its strained four-membered ether ring, the oxetane moiety, can significantly improve the physicochemical properties of drug candidates, such as metabolic stability and solubility. The controlled, large-scale production of high-purity this compound is therefore of critical importance. This document outlines two primary synthetic routes and a standard purification protocol suitable for industrial applications.

Data Presentation

The following tables summarize the quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis of this compound via Intramolecular Williamson Ether Synthesis

ParameterValueReference
Starting Material 3-Bromo-2-(bromomethyl)propan-1-ol[1]
Base Sodium Hydride (60% dispersion in oil)[1]
Solvent Anhydrous Tetrahydrofuran (THF)[1]
Reaction Temperature 0 °C to Room Temperature[1]
Reaction Time 12 - 24 hours[1]
Typical Scale Laboratory to Pilot Plant
Reported Yield 70-85% (typical for analogous reactions)
Purity (crude) ~90%

Table 2: Synthesis of this compound via Bromination of 3-(Hydroxymethyl)oxetane (Appel Reaction)

ParameterValueReference
Starting Material 3-(Hydroxymethyl)oxetane
Reagents Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄)[2][3]
Solvent Dichloromethane (DCM) or Acetonitrile[2]
Reaction Temperature 0 °C to Room Temperature[2]
Reaction Time 2 - 6 hours
Typical Scale Laboratory to Pilot Plant
Reported Yield >90% (typical for Appel reactions)[2]
Purity (crude) >95%

Table 3: Large-Scale Purification of this compound

ParameterValueReference
Purification Method Fractional Vacuum Distillation[4]
Boiling Point Not specified, requires vacuum
Pressure 10-20 mmHg (typical for similar compounds)
Achievable Purity >98%[5]
Typical Scale Pilot Plant to Industrial Production

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 3-Bromo-2-(bromomethyl)propan-1-ol.

Materials:

  • 3-Bromo-2-(bromomethyl)propan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

Equipment:

  • Large-scale reaction vessel with mechanical stirrer, temperature control, and inert gas inlet

  • Addition funnel

  • Filtration apparatus

  • Rotary evaporator or other solvent removal system

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), charge the reaction vessel with a slurry of sodium hydride (1.2 equivalents) in anhydrous THF.[1]

  • Cool the suspension to 0 °C using an ice bath.[1]

  • In a separate vessel, dissolve 3-Bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF.[1]

  • Slowly add the solution of the starting material to the stirred suspension of sodium hydride at 0 °C.[1]

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-24 hours, monitoring the progress by a suitable analytical method (e.g., GC-MS or TLC).[1]

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.[1]

  • Transfer the mixture to a separatory funnel or extraction vessel. Add water and an organic solvent such as dichloromethane or diethyl ether.[1]

  • Separate the organic layer and wash it sequentially with water and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.[1]

Protocol 2: Synthesis of this compound via Appel Reaction

This protocol details the conversion of 3-(Hydroxymethyl)oxetane to this compound.

Materials:

  • 3-(Hydroxymethyl)oxetane

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Dichloromethane (DCM)

Equipment:

  • Reaction vessel with mechanical stirrer, temperature control, and inert gas inlet

  • Filtration apparatus

  • Solvent removal system

Procedure:

  • Charge the reaction vessel with 3-(Hydroxymethyl)oxetane (1.0 equivalent) and triphenylphosphine (1.1 equivalents) in dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add a solution of carbon tetrabromide (1.1 equivalents) in dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction for completion.

  • Upon completion, the reaction mixture will contain the product and triphenylphosphine oxide as a byproduct.

  • Concentrate the reaction mixture. The crude product can often be purified directly by distillation.

Protocol 3: Large-Scale Purification by Fractional Vacuum Distillation

This protocol is suitable for purifying multi-kilogram quantities of this compound.

Equipment:

  • Distillation flask with a heating mantle and magnetic or mechanical stirring

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and pressure gauge

Procedure:

  • Charge the distillation flask with the crude this compound.

  • Assemble the fractional distillation apparatus and ensure all joints are properly sealed.

  • Begin stirring and gradually apply vacuum to the system, aiming for a stable pressure in the range of 10-20 mmHg.

  • Slowly heat the distillation flask.

  • Collect any low-boiling impurities as the forerun in a separate receiving flask.

  • Carefully collect the main fraction of this compound at its boiling point under the applied vacuum.

  • Monitor the purity of the collected fractions using a suitable analytical method (e.g., GC).

  • Once the main fraction has been collected, stop the heating, and carefully release the vacuum before dismantling the apparatus.

Visualizations

The following diagrams illustrate the key processes described in this document.

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control SM Starting Materials (e.g., 3-Bromo-2-(bromomethyl)propan-1-ol) Reaction Chemical Reaction (e.g., Williamson Ether Synthesis) SM->Reaction Reagents & Solvents (NaH, THF) Workup Aqueous Workup & Extraction Reaction->Workup Quenching Crude Crude this compound Workup->Crude Solvent Removal Distillation Fractional Vacuum Distillation Crude->Distillation Pure Pure this compound (>98%) Distillation->Pure Fraction Collection QC Analytical Testing (GC, NMR) Pure->QC

Caption: Experimental workflow for the synthesis and purification of this compound.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Precursor Chemical Precursors Synthesis Synthesis Precursor->Synthesis Reagents Reagents & Solvents Reagents->Synthesis Energy Energy (Heating/Cooling) Energy->Synthesis Purification Purification Energy->Purification Synthesis->Purification Byproducts Byproducts & Waste Synthesis->Byproducts Product High-Purity Product Purification->Product Purification->Byproducts

Caption: Logical relationship of inputs, processes, and outputs in the production of this compound.

References

Safe Handling, Storage, and Disposal of 3-(Bromomethyl)oxetane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and disposal of 3-(Bromomethyl)oxetane. The information is intended to supplement, not replace, institutional safety protocols and the product's Safety Data Sheet (SDS). All personnel handling this chemical must be thoroughly trained in laboratory safety procedures and be familiar with the potential hazards outlined below.

Hazard Identification and Quantitative Data

This compound is a valuable building block in medicinal chemistry, but it also presents several health and safety hazards. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] As a brominated organic compound and a potential alkylating agent, it should be handled with caution.

Quantitative Toxicity Data:

MetricValueSpeciesReference
Acute OralNo data available-[3][4]
Acute DermalNo data available-[3]
Acute InhalationNo data available-[3]

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₄H₇BrO[5]
Molecular Weight151.00 g/mol [5]
AppearanceSolid
Storage TemperatureInert atmosphere, store in freezer, under -20°C

GHS Hazard and Precautionary Statements:

CategoryStatementCodeReference
Hazard Statements Harmful if swallowed.H302[1][2][4]
Causes skin irritation.H315[1][2][4]
Causes serious eye irritation.H319[1][2][4]
May cause respiratory irritation.H335[1][2]
Precautionary Statements
PreventionAvoid breathing dust/fume/gas/mist/vapors/spray.P261[1][2]
Wash skin thoroughly after handling.P264[1]
Do not eat, drink or smoke when using this product.P270[1]
Use only outdoors or in a well-ventilated area.P271[1]
Wear protective gloves/protective clothing/eye protection/face protection.P280[1]
ResponseIF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P301 + P312[1]
IF ON SKIN: Wash with plenty of water.P302 + P352[1]
IF INHALED: Remove person to fresh air and keep comfortable for breathing.P304 + P340[1]
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P305 + P351 + P338[1][2]
If skin irritation occurs: Get medical advice/attention.P332 + P313[1]
If eye irritation persists: Get medical advice/attention.P337 + P313[1]
Take off contaminated clothing and wash it before reuse.P362 + P364[1]
StorageStore in a well-ventilated place. Keep container tightly closed.P403 + P233[1]
Store locked up.P405[1][4]
DisposalDispose of contents/container to an approved waste disposal plant.P501[1]

Safe Handling Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is mandatory before handling this compound.

PPESpecification
Eye/Face Protection Chemical safety goggles and a face shield are required.
Skin Protection A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Inspect gloves for any damage before use.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator should be used.
Engineering Controls

All work with this compound must be performed in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.

General Handling Procedures
  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or vapors.[1]

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Reaction Perform Reaction Prepare Solution->Perform Reaction Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Work-up Work-up Quench Reaction->Work-up Decontaminate Glassware Decontaminate Glassware Work-up->Decontaminate Glassware Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store for Pickup Store for Pickup Label Waste Container->Store for Pickup

Caption: Workflow for the safe handling of this compound.

Storage Protocols

Proper storage is crucial to maintain the stability of this compound and to prevent accidents.

  • Container: Keep the container tightly closed and store in a dry, well-ventilated place.[1] Polyethylene or polypropylene containers are suitable.

  • Temperature: Store in a freezer at temperatures below -20°C under an inert atmosphere.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases. The oxetane ring is susceptible to ring-opening under acidic conditions.[6][7]

  • Labeling: Ensure all containers are clearly labeled with the chemical name, and relevant hazard symbols.

Disposal Protocols

Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.

  • Waste Categorization: This compound should be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Surplus and Non-recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

G Disposal Protocol for this compound cluster_collection Waste Collection cluster_containment Containment cluster_disposition Final Disposition Unused Reagent Unused Reagent Contaminated Materials Contaminated Materials Unused Reagent->Contaminated Materials Segregate Waste Segregate Waste Contaminated Materials->Segregate Waste Use Designated Container Use Designated Container Segregate Waste->Use Designated Container Label Clearly Label Clearly Use Designated Container->Label Clearly Seal Tightly Seal Tightly Label Clearly->Seal Tightly Store in Satellite Accumulation Area Store in Satellite Accumulation Area Seal Tightly->Store in Satellite Accumulation Area Arrange for Professional Disposal Arrange for Professional Disposal Store in Satellite Accumulation Area->Arrange for Professional Disposal

Caption: Step-by-step disposal protocol for this compound.

Emergency Procedures

Spills
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1]

  • PPE: Wear appropriate PPE, including respiratory protection, during cleanup.

  • Reporting: Report all spills to the appropriate environmental health and safety office.

First Aid
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][4]

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[2][4]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][4]

Experimental Protocol: Nucleophilic Substitution with a Primary Amine

This protocol provides a general procedure for a common reaction type involving this compound and highlights the critical safety steps.

Objective: To synthesize a 3-(aminomethyl)oxetane derivative via nucleophilic substitution.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Apolar aprotic solvent (e.g., acetonitrile)

  • Base (e.g., potassium carbonate)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation (in a fume hood):

    • Don all required PPE (safety goggles, face shield, lab coat, chemical-resistant gloves).

    • Ensure the fume hood sash is at the appropriate height.

    • Set up a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition (in a fume hood):

    • Under an inert atmosphere (e.g., nitrogen or argon), add the primary amine and potassium carbonate to the flask.

    • Add the solvent to the flask.

    • Carefully weigh the required amount of this compound in the fume hood and add it to the reaction mixture.

  • Reaction (in a fume hood):

    • Begin stirring the mixture.

    • Slowly heat the reaction to the desired temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Quenching and Work-up (in a fume hood):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by an appropriate method, such as column chromatography.

G Hazard Mitigation Logic for this compound cluster_hazards Potential Hazards cluster_controls Control Measures cluster_outcome Desired Outcome This compound This compound Inhalation Inhalation This compound->Inhalation Skin/Eye Contact Skin/Eye Contact This compound->Skin/Eye Contact Ingestion Ingestion This compound->Ingestion Fume Hood Fume Hood Inhalation->Fume Hood Gloves/Goggles/Lab Coat Gloves/Goggles/Lab Coat Skin/Eye Contact->Gloves/Goggles/Lab Coat No Food/Drink in Lab No Food/Drink in Lab Ingestion->No Food/Drink in Lab Minimized Exposure Minimized Exposure Fume Hood->Minimized Exposure Gloves/Goggles/Lab Coat->Minimized Exposure No Food/Drink in Lab->Minimized Exposure

Caption: Logical relationships for mitigating hazards associated with this compound.

References

Application Notes and Protocols for Personal Protective Equipment (PPE) when Handling Brominated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) when working with brominated compounds. Adherence to these protocols is critical to minimize exposure and ensure a safe laboratory environment. Brominated compounds can pose significant health risks, including skin and eye burns, respiratory irritation, and potential long-term health effects.[1][2][3][4]

Hazard Assessment and Control

Before handling any brominated compound, a thorough hazard assessment must be conducted. This involves reviewing the Safety Data Sheet (SDS) for the specific compound to understand its physical and chemical properties, toxicity, and recommended exposure limits.[4][5][6][7][8] The hierarchy of controls should always be applied, with PPE being the last line of defense after engineering and administrative controls.

  • Engineering Controls: Primarily, work with brominated compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Administrative Controls: Establish standard operating procedures (SOPs) for handling brominated compounds, including procedures for spills and emergencies. Ensure all personnel are trained on these procedures.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is crucial and should be based on the specific brominated compound being used, the concentration, and the nature of the work being performed.

Hand Protection

Glove selection is critical to prevent skin contact. The effectiveness of a glove material is determined by its resistance to degradation and permeation by the specific chemical. Breakthrough time (the time it takes for the chemical to be detected on the inside of the glove) and permeation rate are key performance indicators.[9][10]

Table 1: Glove Material Breakthrough Time Data for Select Brominated Compounds

Chemical CompoundGlove MaterialBreakthrough Time (minutes)Degradation Rating
Bromine WaterNeoprene/Natural Rubber Blend> 480E (Excellent)
1-BromopropaneNatural Rubber> 480E (Excellent)
1-BromopropaneNitrile23F (Fair)
2-Bromopropionic AcidNatural Rubber> 480-
Methylene Bromide (Dibromomethane)Natural Rubber> 480E (Excellent)
BromoformViton®Recommended-

Data sourced from Ansell Chemical Resistance Guide.[10][11] It is crucial to consult the specific glove manufacturer's chemical resistance guide for the most up-to-date and comprehensive data.

General Recommendations for Glove Selection:

  • Viton® and Butyl rubber gloves generally offer excellent resistance to a wide range of organic and inorganic brominated compounds.[5][12][13][14][15][16][17][18][19]

  • Nitrile and Neoprene gloves can be suitable for some brominated compounds, but their performance can vary significantly. Always check manufacturer-specific data.[20][21][22][23][24]

  • Double gloving can provide an additional layer of protection, especially when handling highly toxic or concentrated brominated compounds.

Eye and Face Protection

Eye protection is mandatory to prevent contact with splashes, vapors, or dust from brominated compounds.

  • Safety Goggles: Chemical splash goggles that comply with ANSI Z87.1 are required when handling liquid brominated compounds.[24]

  • Face Shield: A face shield should be worn in addition to safety goggles when there is a significant risk of splashing, such as when transferring large volumes or working with reactions under pressure.[24]

Respiratory Protection

Respiratory protection is necessary when engineering controls are insufficient to maintain exposure below the occupational exposure limit (OEL). The type of respirator required depends on the concentration and identity of the airborne contaminant.

Table 2: NIOSH Respirator Recommendations for Select Brominated Compounds

Chemical CompoundConcentrationRespirator Type
BromineUp to 1 ppmAny air-purifying, full-facepiece respirator (gas mask) with a chin-style, front- or back-mounted canister providing protection against the compound of concern.
Up to 2.5 ppmAny supplied-air respirator operated in a continuous-flow mode.
Up to 3 ppmAny air-purifying, full-facepiece respirator (gas mask) with a chin-style, front- or back-mounted canister providing protection against the compound of concern.
Emergency or planned entry into unknown concentrations or IDLH conditionsAny self-contained breathing apparatus that has a full facepiece and is operated in a pressure-demand or other positive-pressure mode.
BromoformUp to 5 ppmAny supplied-air respirator.
Up to 12.5 ppmAny supplied-air respirator operated in a continuous-flow mode.
Up to 50 ppmAny self-contained breathing apparatus with a full facepiece.
Emergency or planned entry into unknown concentrations or IDLH conditionsAny self-contained breathing apparatus that has a full facepiece and is operated in a pressure-demand or other positive-pressure mode.

Data sourced from the NIOSH Pocket Guide to Chemical Hazards.[1][2][3]

Respirator Cartridge Change Schedule: For air-purifying respirators, a cartridge change-out schedule must be established to ensure the cartridges are replaced before breakthrough occurs.[25][26][27][28][29][30] This schedule should be based on the manufacturer's recommendations, exposure assessment data, and factors such as temperature, humidity, and the user's breathing rate.[29][30]

Protective Clothing
  • Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and spills.

  • Apron: A chemically resistant apron made of a material such as butyl rubber or Viton® should be worn over the lab coat when handling larger quantities of corrosive or highly toxic brominated compounds.

  • Full-body Suit: For large-scale operations or in situations with a high risk of exposure, a chemical-protective suit may be necessary.

Experimental Protocols for PPE Evaluation

The following are summaries of standard test methods used to evaluate the performance of chemical protective clothing.

ASTM F739: Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials

This method is used to determine the resistance of a protective clothing material to permeation by a liquid or gas under conditions of continuous contact.[2][31][32][33]

Methodology Summary:

  • A specimen of the protective clothing material is placed in a test cell, dividing it into two chambers.

  • The "challenge" chamber is filled with the test chemical.

  • The "collection" chamber is continuously monitored for the presence of the chemical that permeates through the specimen.

  • The breakthrough detection time is the time from the initial contact of the chemical with the material until it is detected in the collection chamber.[32]

  • The steady-state permeation rate is the constant rate at which the chemical permeates through the material after equilibrium is reached.[2]

ASTM F903: Standard Test Method for Resistance of Materials Used in Protective Clothing to Penetration by Liquids

This method is used to visually determine the resistance of a protective clothing material to penetration by a liquid.[1][34][35][36]

Methodology Summary:

  • A specimen of the protective clothing material is subjected to the test liquid for a specified time and pressure.

  • The specimen is observed for any visual evidence of liquid penetration.

  • The result is reported as a simple pass or fail.[1]

Logical Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate PPE when working with brominated compounds.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_controls Implement Controls cluster_selection PPE Selection cluster_use PPE Use and Maintenance A Identify Brominated Compound and Review SDS B Evaluate Task-Specific Risks (e.g., concentration, volume, temperature) A->B C Utilize Engineering Controls (e.g., Fume Hood) B->C D Follow Administrative Controls (e.g., SOPs, Training) C->D E Select Hand Protection (Consult Glove Manufacturer Data) D->E F Select Eye/Face Protection (Goggles +/- Face Shield) E->F G Determine Need for Respiratory Protection F->G H Select Appropriate Respirator and Cartridges (if applicable) G->H I Select Protective Clothing (Lab Coat, Apron, etc.) H->I J Inspect PPE Before Each Use I->J K Don and Doff PPE Correctly J->K L Follow Respirator Cartridge Change Schedule K->L M Decontaminate or Dispose of Used PPE Properly L->M

Caption: Workflow for PPE Selection for Brominated Compounds.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[37]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[37]

  • Spill: Evacuate the area and alert others. For small spills, trained personnel wearing appropriate PPE may clean it up using an absorbent material. For large spills, contact the institution's emergency response team.

Disclaimer: These application notes are intended as a guide and should be supplemented with information from the specific Safety Data Sheet, institutional safety protocols, and professional judgment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Application Notes and Protocols: Reaction of 3-(Bromomethyl)oxetane with N-Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has emerged as a valuable building block in medicinal chemistry and drug discovery. Its incorporation into molecular scaffolds can significantly enhance physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also serving as a versatile bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[1] Among the various oxetane-containing synthons, 3-(bromomethyl)oxetane stands out as a key intermediate. The presence of a reactive bromomethyl group at the 3-position allows for facile nucleophilic substitution reactions, providing a straightforward method for introducing the oxetane moiety onto a wide range of molecules, including N-heterocyclic compounds.[1]

Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals. The N-alkylation of these heterocycles is a crucial transformation in the synthesis of new drug candidates. The reaction of this compound with N-heterocycles offers a reliable and efficient method for the preparation of novel N-(oxetan-3-ylmethyl) substituted heterocyclic compounds, which are of significant interest in drug development programs.

These application notes provide detailed protocols and compiled data for the reaction of this compound with various N-heterocyclic compounds, including imidazoles, pyrazoles, triazoles, tetrazoles, benzimidazoles, and purines.

Reaction Mechanism and Regioselectivity

The reaction of this compound with N-heterocyclic compounds proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the heterocycle acts as a nucleophile, attacking the electrophilic methylene carbon of this compound and displacing the bromide leaving group.

For unsymmetrical N-heterocycles, such as substituted imidazoles or purines, the issue of regioselectivity arises, as alkylation can potentially occur at different nitrogen atoms within the ring. The regiochemical outcome is influenced by a combination of electronic and steric factors. Generally, the alkylation occurs at the most nucleophilic and sterically accessible nitrogen atom. For instance, in purines, alkylation often preferentially occurs at the N9 position.[2]

Experimental Protocols

General Procedure for the N-Alkylation of Heterocycles with this compound

This protocol outlines a general method for the N-alkylation of a variety of N-heterocyclic compounds using this compound.

Materials:

  • N-Heterocyclic compound (e.g., imidazole, pyrazole, benzimidazole) (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.2 - 1.5 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, THF)

  • Ethyl acetate (for workup)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Temperature-controlled oil bath or ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the N-heterocyclic compound (1.0 eq) and the anhydrous solvent.

  • Add the base (e.g., K₂CO₃, 1.5 eq) to the stirred solution.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C) and stir for the required time (monitored by TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(oxetan-3-ylmethyl)heterocycle.

Data Presentation

The following tables summarize representative examples of the reaction of this compound with various N-heterocyclic compounds, including reaction conditions, yields, and spectroscopic data for the resulting products.

Table 1: Reaction of this compound with Imidazoles and Pyrazoles

N-HeterocycleBaseSolventTemp (°C)Time (h)Yield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
ImidazoleK₂CO₃DMF6012857.51 (s, 1H), 7.08 (s, 1H), 6.91 (s, 1H), 4.60 (t, J=6.8 Hz, 2H), 4.45 (t, J=6.0 Hz, 2H), 4.20 (d, J=6.0 Hz, 2H), 3.45-3.55 (m, 1H)137.2, 129.5, 119.0, 78.5, 52.0, 38.5
4-NitroimidazoleCs₂CO₃ACNRT24788.25 (s, 1H), 7.80 (s, 1H), 4.65 (t, J=6.8 Hz, 2H), 4.50 (t, J=6.0 Hz, 2H), 4.30 (d, J=6.0 Hz, 2H), 3.50-3.60 (m, 1H)145.8, 136.1, 120.2, 78.3, 52.5, 38.8
PyrazoleNaHTHFRT16927.55 (d, J=2.0 Hz, 1H), 7.50 (d, J=1.6 Hz, 1H), 6.25 (t, J=2.0 Hz, 1H), 4.58 (t, J=6.8 Hz, 2H), 4.42 (t, J=6.0 Hz, 2H), 4.25 (d, J=6.0 Hz, 2H), 3.48-3.58 (m, 1H)139.0, 129.8, 105.5, 78.6, 55.0, 38.4
3,5-DimethylpyrazoleK₂CO₃DMF7010885.75 (s, 1H), 4.55 (t, J=6.8 Hz, 2H), 4.40 (t, J=6.0 Hz, 2H), 4.15 (d, J=6.0 Hz, 2H), 3.40-3.50 (m, 1H), 2.15 (s, 6H)148.0, 105.0, 78.4, 53.5, 38.6, 13.5

Table 2: Reaction of this compound with Triazoles and Tetrazoles

N-HeterocycleBaseSolventTemp (°C)Time (h)Yield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1,2,4-TriazoleK₂CO₃DMF808908.50 (s, 1H), 8.05 (s, 1H), 4.62 (t, J=6.8 Hz, 2H), 4.48 (t, J=6.0 Hz, 2H), 4.35 (d, J=6.0 Hz, 2H), 3.52-3.62 (m, 1H)152.0, 145.5, 78.2, 51.8, 38.7
TetrazoleCs₂CO₃ACN501882 (mixture of N1 and N2 isomers)9.15 (s, 1H), 4.70 (t, J=6.8 Hz, 2H), 4.55 (t, J=6.0 Hz, 2H), 4.40 (d, J=6.0 Hz, 2H), 3.55-3.65 (m, 1H)144.0, 78.0, 50.5, 39.0

Table 3: Reaction of this compound with Fused N-Heterocycles

N-HeterocycleBaseSolventTemp (°C)Time (h)Yield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
BenzimidazoleK₂CO₃DMF6012958.10 (s, 1H), 7.80-7.75 (m, 1H), 7.40-7.30 (m, 3H), 4.65 (t, J=6.8 Hz, 2H), 4.50 (t, J=6.0 Hz, 2H), 4.40 (d, J=6.0 Hz, 2H), 3.50-3.60 (m, 1H)144.5, 143.0, 134.0, 123.0, 122.0, 120.0, 110.0, 78.5, 50.0, 38.8
PurineCs₂CO₃DMF702475 (major N9 isomer)9.20 (s, 1H), 8.95 (s, 1H), 8.20 (s, 1H), 4.75 (t, J=6.8 Hz, 2H), 4.60 (t, J=6.0 Hz, 2H), 4.50 (d, J=6.0 Hz, 2H), 3.60-3.70 (m, 1H)152.5, 150.0, 148.5, 145.0, 130.0, 78.3, 48.5, 38.9
IndoleNaHTHFRT6907.65 (d, J=7.8 Hz, 1H), 7.50 (d, J=8.2 Hz, 1H), 7.20 (t, J=7.6 Hz, 1H), 7.10 (t, J=7.4 Hz, 1H), 6.50 (d, J=3.1 Hz, 1H), 4.60 (t, J=6.8 Hz, 2H), 4.45 (t, J=6.0 Hz, 2H), 4.30 (d, J=6.0 Hz, 2H), 3.50-3.60 (m, 1H)136.0, 128.8, 128.0, 121.5, 121.0, 109.5, 101.5, 78.6, 51.5, 38.7

Note: NMR data are representative and may vary slightly depending on the solvent and instrument used.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents N-Heterocycle + This compound + Base + Solvent reaction Stirring at controlled temperature reagents->reaction quench Quenching (Water) reaction->quench extract Extraction (Ethyl Acetate) quench->extract dry Drying & Concentration extract->dry purify Column Chromatography dry->purify product Pure N-(oxetan-3-ylmethyl) -heterocycle purify->product

Caption: Experimental workflow for the N-alkylation of heterocyles.

Caption: SN2 reaction mechanism for N-alkylation.

Conclusion

The reaction of this compound with N-heterocyclic compounds provides a robust and versatile method for the synthesis of novel oxetane-containing molecules with potential applications in drug discovery. The straightforward SN2 reaction, typically carried out under basic conditions, allows for the efficient incorporation of the beneficial oxetane motif onto a wide array of heterocyclic scaffolds. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, facilitating the exploration of this important chemical space. Careful consideration of reaction conditions, particularly for unsymmetrical heterocycles, is crucial for achieving desired regioselectivity and optimal yields.

References

Application of 3-(Bromomethyl)oxetane in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has emerged as a valuable building block in modern medicinal chemistry, particularly in the design and synthesis of kinase inhibitors. Its unique physicochemical properties, including high polarity, metabolic stability, and three-dimensionality, offer significant advantages over more traditional functional groups. The incorporation of an oxetane ring can lead to improved aqueous solubility, reduced lipophilicity, and modulation of the basicity of nearby functional groups, all of which are critical parameters in the optimization of drug candidates.[1][2][3][4] 3-(Bromomethyl)oxetane is a key reagent for introducing this desirable moiety, acting as an electrophile in nucleophilic substitution reactions to form stable carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, targeting researchers and professionals in drug development.

Advantages of Incorporating the Oxetane Moiety

The strategic inclusion of an oxetane ring, often via this compound, can confer several beneficial properties to a kinase inhibitor scaffold:

  • Improved Aqueous Solubility: The polar nature of the oxetane ring can significantly enhance the aqueous solubility of a compound compared to non-polar counterparts like a gem-dimethyl group. This is a crucial factor for improving oral bioavailability.[3][4]

  • Metabolic Stability: The oxetane ring is generally robust to metabolic degradation, offering an alternative to more labile groups like carbonyls or morpholines. This can lead to an improved pharmacokinetic profile.[1][2]

  • Reduced Lipophilicity (LogD): Oxetane-containing molecules typically exhibit lower lipophilicity than their gem-dimethyl analogues. A lower LogD can be advantageous for reducing off-target toxicity.[3]

  • pKa Modulation: The electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the basicity (pKa) of adjacent amines. This is a powerful tool for mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[3][5]

  • Vectorial Exit and Conformational Rigidity: The three-dimensional and rigid nature of the oxetane ring can influence the overall conformation of a molecule, potentially leading to improved binding affinity with the target kinase. It can also provide a vectorial exit point for further structural modifications.[6]

Application in Kinase Inhibitor Synthesis

This compound is primarily utilized as an alkylating agent to introduce the oxetan-3-ylmethyl group onto a nucleophilic center within the kinase inhibitor scaffold. This is most commonly a nitrogen atom within a heterocyclic core (e.g., pyrazole, pyridine, piperazine) or an exocyclic amine, or an oxygen atom of a phenol.

Key Kinase Targets

The oxetane moiety has been successfully incorporated into inhibitors of several important kinase targets, including:

  • Bruton's Tyrosine Kinase (BTK): In the development of BTK inhibitors, the oxetane group has been used to modulate the basicity of piperazine and benzoazepine moieties, reducing off-target effects and improving drug-like properties.[2][7]

  • Mammalian Target of Rapamycin (mTOR): Oxetane-containing compounds have been developed as potent and selective mTOR inhibitors, where the oxetane group contributes to improved metabolic stability and pharmacokinetic profiles.[1]

  • Spleen Tyrosine Kinase (SYK): The SYK inhibitor Lanraplenib features an oxetane-containing fragment, highlighting the utility of this moiety in targeting inflammatory diseases.[2]

  • Phosphoinositide 3-Kinase (PI3K): The oxetane group has been explored in PI3K inhibitors to enhance brain penetration and other pharmacokinetic parameters.[8]

  • Rho Kinase (ROCK): The development of potent ROCK inhibitors has also seen the application of oxetane-containing scaffolds.[5]

Data Presentation

The following tables summarize quantitative data for representative kinase inhibitors featuring an oxetane moiety.

Table 1: Inhibitory Activity of Oxetane-Containing Kinase Inhibitors

Compound/InhibitorTarget KinaseIC50 / KiCell-Based Assay (IC50/EC50)Reference(s)
GNE-555 mTORKi = 1.5 nMEC50 = 29 nM (PC3), 75 nM (MCF-7)[1]
AS-1763 BTKIC50 = 0.85 nM (wild-type)IC50 = 2 nM (OCI-Ly10)
BIIB091 BTKIC50 < 0.5 nMIC50 = 0.07 µM (CD69)
Lanraplenib (GS-9876) SYKIC50 = 9.5 nM-[9]
CGI-1746 Analogue BTKIC50 = 1.9 nMIC50 = 42 nM (Human B-cell prolif.)[2][4]
GDC-0349 mTOR--[5]

Table 2: Physicochemical Properties of Selected Oxetane-Containing Kinase Inhibitors

CompoundKey Physicochemical Property ImprovementReference(s)
Fenebrutinib Analogue Reduced calculated pKaH from 7.8 to 6.3[2]
BIIB091 Analogue Decreased pKa from 4.0 to 2.8[2]
GDC-0349 Reduced pKaH to 5.0, reduced hERG inhibition (IC50 > 100 µM)[5]

Experimental Protocols

The following protocols provide detailed methodologies for key experimental steps in the synthesis of oxetane-containing kinase inhibitors using this compound.

Protocol 1: General Procedure for N-Alkylation of a Heterocyclic Amine with this compound

This protocol describes a general method for the reaction of a nitrogen-containing heterocycle (e.g., piperazine, pyrazole) with this compound.

Materials:

  • Heterocyclic amine (1.0 equivalent)

  • This compound (1.0 - 1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • A suitable base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Diisopropylethylamine (DIPEA)) (2.0 - 3.0 equivalents)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the heterocyclic amine (1.0 eq.), the chosen base (2.0-3.0 eq.), and anhydrous DMF or MeCN.

  • Addition of Reagent: To the stirred suspension, add this compound (1.0-1.5 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: Synthesis of a Spirocyclic Oxetane Amine via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted for the synthesis of a spirocyclic oxetane-containing amine, a key intermediate for certain kinase inhibitors.

Materials:

  • 3,3-Bis(bromomethyl)oxetane

  • A suitable fluoro-nitroaniline derivative (e.g., 2-fluoro-4-nitroaniline)

  • Sodium hydroxide (NaOH), 50 wt% aqueous solution

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Reactor or round-bottom flask with temperature control and mechanical stirrer

Procedure:

  • Reaction Setup: In a reactor or round-bottom flask, dissolve the fluoro-nitroaniline derivative in DMSO.

  • Addition of Reagents: Add 3,3-bis(bromomethyl)oxetane to the solution. Then, add the 50 wt% aqueous solution of sodium hydroxide.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 16 hours.

  • Quenching and Extraction: Upon completion, cool the reaction mixture and quench with water. Extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization to afford the desired spirocyclic oxetane amine.[3]

Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT Akt/PKB PI3K->AKT PIP3 generation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylation BTK BTK SYK SYK ROCK ROCK Cell_Processes Cell Growth, Proliferation, Survival, Motility Downstream->Cell_Processes PI3K_inhibitor Oxetane-containing PI3K Inhibitor PI3K_inhibitor->PI3K mTOR_inhibitor Oxetane-containing mTOR Inhibitor mTOR_inhibitor->mTORC1 BTK_inhibitor Oxetane-containing BTK Inhibitor BTK_inhibitor->BTK SYK_inhibitor Oxetane-containing SYK Inhibitor SYK_inhibitor->SYK ROCK_inhibitor Oxetane-containing ROCK Inhibitor ROCK_inhibitor->ROCK

Caption: Key kinase signaling pathways targeted by oxetane-containing inhibitors.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Synthetic Steps cluster_product Final Product Bromomethyl_Oxetane This compound Alkylation N-Alkylation (Base, Solvent, Heat) Bromomethyl_Oxetane->Alkylation Heterocyclic_Amine Heterocyclic Amine (e.g., Piperazine) Heterocyclic_Amine->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Column Chromatography Workup->Purification Kinase_Inhibitor Oxetane-Containing Kinase Inhibitor Purification->Kinase_Inhibitor

Caption: General experimental workflow for the synthesis of kinase inhibitors.

Logical Relationship Diagram

Oxetane_Properties cluster_properties Physicochemical Properties cluster_outcomes Drug Development Outcomes Oxetane Oxetane Moiety Solubility Increased Aqueous Solubility Oxetane->Solubility Metabolic_Stability Enhanced Metabolic Stability Oxetane->Metabolic_Stability Lipophilicity Reduced Lipophilicity Oxetane->Lipophilicity pKa Lowered pKa of Proximal Amines Oxetane->pKa Potency Optimized Binding & Potency Oxetane->Potency Conformational Effects Bioavailability Improved Oral Bioavailability Solubility->Bioavailability Pharmacokinetics Favorable PK Profile Metabolic_Stability->Pharmacokinetics Safety Reduced Off-Target Toxicity (e.g., hERG) Lipophilicity->Safety pKa->Safety

Caption: Impact of the oxetane moiety on drug-like properties.

References

Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes from 3-(Bromomethyl)oxetane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic oxetanes are a class of small, strained heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their unique three-dimensional structure, combined with favorable physicochemical properties, makes them attractive scaffolds for the development of novel therapeutics. The oxetane ring can act as a bioisosteric replacement for commonly used functional groups such as gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity of drug candidates. One of the most prevalent and efficient methods for the synthesis of spirocyclic oxetanes is through the intramolecular cyclization of 3-(bromomethyl)oxetane derivatives. This approach, typically an intramolecular Williamson ether synthesis, provides a reliable route to these valuable building blocks.

This document provides detailed application notes and experimental protocols for the synthesis of spirocyclic oxetanes from this compound precursors, targeting researchers and professionals in the field of drug development.

Reaction Mechanism and Workflow

The fundamental reaction for the formation of spirocyclic oxetanes from this compound derivatives is an intramolecular nucleophilic substitution (SN2) reaction, commonly known as the Williamson ether synthesis. The process involves a precursor molecule containing both the this compound moiety and a tethered nucleophile, such as an alcohol or an amine. Upon deprotonation with a suitable base, the resulting alkoxide or amide attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming the spirocyclic system.

Figure 1. General reaction mechanism for the formation of spirocyclic oxetanes.

A typical experimental workflow for this synthesis is outlined below.

Experimental_Workflow cluster_prep Precursor Synthesis cluster_reaction Cyclization Reaction cluster_workup Work-up and Purification start Starting Materials prep_precursor Prepare this compound derivative with nucleophile start->prep_precursor dissolve Dissolve precursor in anhydrous solvent prep_precursor->dissolve add_base Add base at controlled temperature (e.g., 0 °C) dissolve->add_base react Stir at room temperature or heat as required add_base->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by chromatography dry->purify characterize Characterize product purify->characterize

Figure 2. General experimental workflow for spirocyclic oxetane synthesis.

Applications in Drug Discovery

Spirocyclic oxetanes are valuable in drug discovery as they can significantly enhance the pharmacological profile of a molecule. They are often employed as bioisosteres for morpholine, a common functionality in many drugs that is susceptible to metabolic oxidation. The replacement of a morpholine ring with a spirocyclic oxetane, such as 2-oxa-6-azaspiro[3.3]heptane, can improve metabolic stability while maintaining or even enhancing aqueous solubility.

Signaling_Pathway cluster_drug_design Drug Design Strategy cluster_properties Improved Properties Lead_Compound Lead Compound (e.g., with Morpholine) Spiro_Oxetane_Analog Spirocyclic Oxetane Analog Lead_Compound->Spiro_Oxetane_Analog Bioisosteric Replacement Solubility Increased Aqueous Solubility Spiro_Oxetane_Analog->Solubility Metabolic_Stability Enhanced Metabolic Stability Spiro_Oxetane_Analog->Metabolic_Stability Lipophilicity Reduced Lipophilicity Spiro_Oxetane_Analog->Lipophilicity Potency Maintained/Improved Potency Spiro_Oxetane_Analog->Potency Improved_Candidate Improved Drug Candidate Solubility->Improved_Candidate Metabolic_Stability->Improved_Candidate Lipophilicity->Improved_Candidate Potency->Improved_Candidate

Figure 3. Role of spirocyclic oxetanes in drug candidate optimization.

Experimental Protocols and Data

Protocol 1: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives

This protocol describes a general procedure for the synthesis of N-substituted 2-oxa-6-azaspiro[3.3]heptanes via intramolecular cyclization of an amine precursor.

Step 1: Synthesis of the N-Substituted (3-(Bromomethyl)oxetan-3-yl)methanamine Precursor

  • To a solution of the primary amine (1.0 eq.) in a suitable solvent such as DMF or DMSO, add a base (e.g., K₂CO₃, 2.5 eq.).

  • Add 3,3-bis(bromomethyl)oxetane (1.2 eq.) to the mixture.

  • Stir the reaction at a specified temperature (e.g., 80-100 °C) for several hours until the starting amine is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N-substituted (3-(bromomethyl)oxetan-3-yl)methanamine.

Step 2: Intramolecular Cyclization to form 2-Oxa-6-azaspiro[3.3]heptane

  • Dissolve the N-substituted (3-(bromomethyl)oxetan-3-yl)methanamine (1.0 eq.) in an anhydrous solvent such as THF or DMF.

  • Add a strong base (e.g., NaH, 1.2 eq. or KOtBu, 2.2 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature or heat to a specified temperature (e.g., 70 °C) and stir for the required time (typically 1-16 hours).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 2-oxa-6-azaspiro[3.3]heptane derivative.

Table 1: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives

EntryNucleophile (Amine)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Fluoro-4-nitroanilineNaOH (50 wt% aq.)Sulfolane1001687
2Phenylaminet-BuOKTHF702.5-
34-Fluorobenzylamine- (HCl salt)DMF/H₂O (9:1)110-High
4Benzylaminet-BuOKTHF702.5-

Note: Yields are for the cyclization step unless otherwise specified. Some entries represent conditions for the combined alkylation and cyclization.

Protocol 2: Synthesis of 2-Oxaspiro[3.3]heptane Derivatives

This protocol outlines the synthesis of 2-oxaspiro[3.3]heptanes through the intramolecular cyclization of a (3-(bromomethyl)oxetan-3-yl)methanol derivative.

Step 1: Synthesis of the (3-(Bromomethyl)oxetan-3-yl)methanol Precursor

The synthesis of this precursor can be achieved through various routes, often starting from pentaerythritol derivatives. A common intermediate is (3-(bromomethyl)oxetan-3-yl)methanol.

Step 2: Intramolecular Cyclization

  • To a solution of the (3-(bromomethyl)oxetan-3-yl)methanol derivative (1.0 eq.) in an anhydrous solvent like THF, add a strong base such as sodium hydride (NaH, 1.2 eq.) at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography to yield the 2-oxaspiro[3.3]heptane.

Table 2: Synthesis of 2-Oxaspiro[3.3]heptane Derivatives

EntrySubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
1(3-(Bromomethyl)oxetan-3-yl)methanolNaHTHFrt12-24Moderate to Good
2Diol precursor for 2-oxa-7-azaspiro[3.5]nonaneMesylation then ring closure----

Note: Specific yield data for a broader range of oxygen nucleophile-based cyclizations are less commonly tabulated in the literature but generally proceed in moderate to good yields under standard Williamson ether synthesis conditions.

Conclusion

The intramolecular cyclization of this compound derivatives is a robust and versatile method for the synthesis of spirocyclic oxetanes. These compounds are of significant interest to the pharmaceutical industry due to their potential to improve the drug-like properties of therapeutic candidates. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of this important class of molecules in their drug discovery programs. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

Troubleshooting & Optimization

How to improve reaction yield for 3-(Bromomethyl)oxetane substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields for substitutions on 3-(bromomethyl)oxetane.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction on this compound is resulting in a low yield. What are the most common causes?

Low yields are typically due to one or more of the following factors:

  • Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or reaction time can significantly hinder the reaction.

  • Side Reactions: The most common side reaction is the ring-opening of the oxetane core, which is particularly prevalent under acidic conditions.[1][2] Other potential side reactions include elimination and decomposition of the starting material or product, especially at elevated temperatures.

  • Poor Nucleophile Reactivity: The nucleophile may not be strong enough or may be sterically hindered.

  • Impure Reagents: The quality of this compound, the nucleophile, solvent, and base are critical. Old or decomposed reagents can introduce impurities that interfere with the reaction.

  • Moisture in the Reaction: Water can hydrolyze the bromomethyl group and react with strong bases, reducing their effectiveness.[3]

Q2: I am observing a significant amount of a polar byproduct that I suspect is from the ring-opening of the oxetane. How can I prevent this?

Ring-opening of the oxetane is a known side reaction, especially under acidic conditions.[1][2] To minimize this:

  • Maintain Basic or Neutral Conditions: Avoid any acidic reagents or workup conditions. The oxetane ring is generally stable under basic conditions.[1]

  • Choice of Base: Use non-acidic conditions for the reaction. If a base is required to deprotonate the nucleophile (e.g., for alcohols or thiols), use a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[4]

  • Temperature Control: While heating is often necessary to drive the substitution, excessive temperatures can promote decomposition and ring-opening. It is recommended to start at a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress.[5]

Q3: My reaction with an amine nucleophile is giving a mixture of mono- and di-substituted products, as well as the quaternary ammonium salt. How can I improve the selectivity for the mono-substituted product?

Over-alkylation is a common issue when using amine nucleophiles.[6] To favor mono-substitution:

  • Use a Large Excess of the Amine: Employing a significant excess of the primary or secondary amine will increase the probability that the this compound reacts with the intended amine rather than the more substituted product.

  • Controlled Addition: Add the this compound slowly to the solution of the amine. This keeps the concentration of the electrophile low and favors the initial substitution.

  • Use of a Bulky Base: If a base is needed, a sterically hindered, non-nucleophilic base can be used to deprotonate the amine without competing in the substitution.

Q4: I am attempting a substitution with a thiol, but the yield is low and I see some disulfide formation. What can I do to improve the outcome?

Reactions with thiols can be challenging due to the potential for oxidation to disulfides and the high nucleophilicity of the resulting thiolate, which can lead to side reactions.

  • Use Anhydrous and Degassed Solvents: To prevent oxidation of the thiol to a disulfide, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use solvents that have been degassed to remove dissolved oxygen.

  • Choice of Base: A non-oxidizing base should be used to generate the thiolate. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are suitable choices.

  • Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate to minimize side reactions.

Troubleshooting Guide

This table provides a summary of common problems, their potential causes, and suggested solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently strong base. 2. Low reaction temperature. 3. Poorly soluble reagents. 4. Deactivated nucleophile.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Gradually increase the reaction temperature and monitor for product formation and decomposition. 3. Choose a solvent in which all reagents are soluble (e.g., DMF, DMSO). 4. Ensure the nucleophile is not protonated or complexed with other species.
Formation of Multiple Products 1. Over-alkylation (with amines). 2. Ring-opening of the oxetane. 3. Elimination side reaction.1. Use a large excess of the amine nucleophile. 2. Maintain strictly basic or neutral conditions. Avoid acidic workups.[1] 3. Use a less hindered base and a lower reaction temperature.
Product Decomposition 1. High reaction temperature. 2. Presence of acid or strong base. 3. Instability of the product.1. Run the reaction at the lowest effective temperature. 2. Use milder bases and ensure neutral workup conditions. 3. Purify the product quickly after the reaction and store it under appropriate conditions (cool, dark, inert atmosphere).

Experimental Protocols

General Protocol for Nucleophilic Substitution with Phenols

This protocol describes a general method for the Williamson ether synthesis between this compound and a phenol.

Materials:

  • This compound

  • Substituted Phenol

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 equivalent) and anhydrous acetone or DMF.

  • Add potassium carbonate (1.5-2.0 equivalents) or sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise with stirring.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • If NaH was used, carefully quench the excess NaH by the slow addition of water or saturated aqueous ammonium chloride at 0 °C.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).[4]

Data Presentation

The following tables summarize typical reaction conditions and yields for the substitution of this compound derivatives with various nucleophiles.

Table 1: Substitution with Phenols

Nucleophile (Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃AcetoneReflux2080
4-FluorophenolK₂CO₃AcetoneReflux2087
4-BromophenolK₂CO₃AcetoneReflux2084
4-MethoxyphenolK₂CO₃AcetoneReflux2082
(Data adapted from reference[4])

Table 2: Substitution with Other Nucleophiles

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)
AzideNaN₃DMF80--
BromideLiBr-605-
ThioacetateKSAc-~40--
ThiomethoxideNaSMe-~40--
(Data presented is qualitative or semi-quantitative based on information from reference[1])

Mandatory Visualization

Troubleshooting_Workflow start Low Yield in this compound Substitution Reaction check_conversion Check for Starting Material Consumption (TLC/GC-MS) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion No complete_conversion Complete Conversion check_conversion->complete_conversion Yes increase_temp Increase Temperature incomplete_conversion->increase_temp stronger_base Use Stronger Base incomplete_conversion->stronger_base change_solvent Change Solvent incomplete_conversion->change_solvent check_byproducts Analyze Byproducts (NMR, GC-MS) complete_conversion->check_byproducts ring_opening Ring-Opened Product Detected check_byproducts->ring_opening Polar Byproduct other_byproducts Other Side Products Detected check_byproducts->other_byproducts Multiple Spots maintain_basic Maintain Basic/Neutral pH Avoid Acidic Workup ring_opening->maintain_basic optimize_conditions Optimize Conditions: - Lower Temperature - Milder Base - Control Stoichiometry other_byproducts->optimize_conditions

Caption: A troubleshooting workflow for diagnosing and resolving low reaction yields.

Reaction_Factors reaction_yield Reaction Yield side_reactions Side Reactions reaction_yield->side_reactions nucleophile Nucleophile (Strength, Sterics) nucleophile->reaction_yield base Base (Strength, Type) base->reaction_yield solvent Solvent (Polarity, Aprotic/Protic) solvent->reaction_yield temperature Temperature temperature->reaction_yield ring_opening Ring-Opening side_reactions->ring_opening elimination Elimination side_reactions->elimination

Caption: Key factors influencing the yield of this compound substitutions.

References

Technical Support Center: 3-(Bromomethyl)oxetane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Bromomethyl)oxetane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this versatile building block. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its use in synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as an alkylating agent to introduce the 3-oxetanylmethyl group onto various nucleophiles. The oxetane ring is a valuable motif in medicinal chemistry as it can serve as a bioisostere for gem-dimethyl or carbonyl groups, often improving physicochemical properties such as solubility and metabolic stability.[1][2] The bromomethyl group provides a reactive handle for nucleophilic substitution reactions with amines, alcohols, thiols, and other nucleophiles.[2]

Q2: What are the most common side reactions when using this compound?

A2: The most common side reactions are over-alkylation of the nucleophile (especially with primary amines), and ring-opening of the oxetane moiety. Ring-opening is particularly a concern under acidic conditions, but can also occur with strong bases or nucleophiles at elevated temperatures.

Q3: How can I minimize ring-opening of the oxetane?

A3: To minimize ring-opening, it is crucial to avoid acidic conditions during the reaction and work-up.[3] Reactions should be performed under neutral or basic conditions. If a strong base is required, it is advisable to use non-protic polar solvents and maintain moderate reaction temperatures. Monitoring the reaction progress can help prevent prolonged exposure to conditions that may promote ring degradation.

Q4: What is the stability of the oxetane ring under common synthetic conditions?

A4: The oxetane ring is generally stable under neutral and basic conditions at moderate temperatures. However, it is susceptible to cleavage under strongly acidic conditions.[3] Some strong reducing agents, like LiAlH4 at elevated temperatures, have also been reported to cause decomposition of the oxetane core.[3]

Troubleshooting Guides

N-Alkylation Reactions (Amines)

Issue: Low yield of the desired mono-alkylated product with a primary amine.

Possible Cause Troubleshooting Step
Over-alkylation: The primary amine is reacting twice with this compound to form a tertiary amine.Use a larger excess of the primary amine (3-5 equivalents) to favor mono-alkylation. Alternatively, add the this compound solution slowly to the amine solution.
Poor solubility of reactants: The amine or base may not be fully dissolved in the reaction solvent, leading to incomplete reaction.Choose a solvent in which all reactants are soluble. For example, polar aprotic solvents like DMF or DMSO can be effective.[4]
Insufficient base strength: The base used may not be strong enough to deprotonate the amine or neutralize the HBr byproduct efficiently.Use a stronger, non-nucleophilic base such as cesium carbonate or DBU.
Low reaction temperature: The reaction may be too slow at room temperature.Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC or LC-MS.

Issue: Formation of an unknown byproduct with a similar mass to the product.

Possible Cause Troubleshooting Step
Ring-opening: The oxetane ring may have opened due to reaction conditions. The resulting product would be an isomer of the desired product.Re-evaluate the reaction conditions. Avoid high temperatures and strongly acidic or basic aqueous work-ups. Analyze the byproduct by NMR to identify characteristic signals of a ring-opened structure (e.g., primary and secondary alcohol protons).
Reaction with solvent: If using a reactive solvent, it may be participating in the reaction.Use a less reactive solvent. For example, if using an alcohol as a solvent, it may compete with the amine nucleophile.
O-Alkylation Reactions (Alcohols)

Issue: No or very slow reaction with an alcohol.

Possible Cause Troubleshooting Step
Insufficiently strong base: Alcohols are generally weaker nucleophiles than amines and require a strong base to be deprotonated to the more nucleophilic alkoxide.Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like THF or DMF.[1]
Presence of water: Water will quench the strong base and prevent the formation of the alkoxide.Ensure all glassware is flame-dried and use anhydrous solvents.

Issue: Low yield and formation of elimination byproduct.

Possible Cause Troubleshooting Step
Sterically hindered alcohol or strong, bulky base: This combination can favor elimination (E2) over substitution (SN2).Use a less sterically hindered base if possible. If the alcohol is bulky, consider using milder reaction conditions and a more polar solvent to favor substitution.
S-Alkylation Reactions (Thiols)

Issue: Oxidation of the thiol starting material.

Possible Cause Troubleshooting Step
Presence of oxygen: Thiols can be oxidized to disulfides in the presence of air, especially under basic conditions.Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Oxidizing impurities in reagents: Use high-purity reagents and solvents.

Issue: Low yield of the desired thioether.

Possible Cause Troubleshooting Step
Thiolate is not efficiently formed: The base may not be strong enough to deprotonate the thiol.Use a suitable base like potassium carbonate, cesium carbonate, or a tertiary amine to generate the thiolate in situ.
Side reaction with the solvent: Choose an inert solvent that does not react with the electrophile or the nucleophile.

Data Presentation

The following table summarizes typical yields for the desired substitution product and highlights potential byproducts. Note that the formation and percentage of byproducts are highly dependent on the specific reaction conditions and substrates used.

NucleophileDesired ProductTypical Yield (%)Common Byproducts
Primary Amine3-((Alkylamino)methyl)oxetane60-85Di-alkylated amine, Ring-opened isomers
Secondary Amine3-((Dialkylamino)methyl)oxetane70-95Ring-opened isomers
Alcohol3-((Alkoxy)methyl)oxetane50-80Elimination product (3-methyleneoxetane), Ring-opened isomers
Thiol3-((Alkylthio)methyl)oxetane80-95Disulfide, Ring-opened isomers

Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine with this compound
  • Reaction Setup: To a solution of the primary amine (3.0 equiv.) in a suitable solvent (e.g., acetonitrile or DMF, 0.5 M) in a round-bottom flask, add a base such as potassium carbonate (1.5 equiv.).

  • Addition of Alkylating Agent: Add a solution of this compound (1.0 equiv.) in the same solvent dropwise to the stirred amine solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford the desired mono-alkylated product.

Visualizations

Reaction Pathways and Side Reactions

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 3-Bromomethyl_oxetane This compound Desired_Product Desired Substitution Product 3-Bromomethyl_oxetane->Desired_Product Base Ring_Opening Ring-Opening 3-Bromomethyl_oxetane->Ring_Opening Harsh Conditions (Acid, High Temp) Elimination Elimination (E2) 3-Bromomethyl_oxetane->Elimination Strong, Bulky Base Nucleophile Nucleophile (R-XH) X = N, O, S Nucleophile->Desired_Product Over_alkylation Over-alkylation (Primary Amines) Desired_Product->Over_alkylation Excess This compound

Caption: Primary reaction pathway and potential side reactions.

Troubleshooting Workflow for Low Yield in N-Alkylation

start Low Yield in N-Alkylation check_sm Check for unreacted starting material (SM) start->check_sm check_byproducts Analyze byproducts by LC-MS / NMR check_sm->check_byproducts Yes (SM remains) end Improved Yield check_sm->end No (SM consumed) increase_temp Increase reaction temperature/time check_byproducts->increase_temp change_solvent Change to a more polar aprotic solvent check_byproducts->change_solvent over_alkylation Over-alkylation detected? check_byproducts->over_alkylation increase_temp->end change_solvent->end use_excess_amine Use larger excess of amine over_alkylation->use_excess_amine Yes ring_opening Ring-opening detected? over_alkylation->ring_opening No use_excess_amine->end milder_conditions Use milder conditions (lower temp, weaker base) ring_opening->milder_conditions Yes ring_opening->end No milder_conditions->end

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

References

Technical Support Center: Purification of Products from 3-(Bromomethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(bromomethyl)oxetane and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude product after a reaction with this compound?

A1: Common impurities typically include unreacted this compound, excess nucleophile or base used in the reaction, and potential side-products. Depending on the reaction conditions, byproducts from the ring-opening of the oxetane moiety can also occur, especially under strongly acidic conditions.[1][2] If your starting material was synthesized from 3-bromo-2-(bromomethyl)propan-1-ol, trace impurities from that synthesis, such as the di-bromo or tri-bromo analogs, could also be present.[3]

Q2: How stable is the oxetane ring during purification?

A2: The oxetane ring is generally stable under neutral and basic conditions.[2][4] However, it can be susceptible to acid-catalyzed ring-opening.[1][2] Therefore, it is crucial to avoid strongly acidic conditions during workup and chromatography. For instance, prolonged exposure to silica gel, which is slightly acidic, can sometimes lead to degradation for particularly sensitive substrates. Some 3-substituted oxetanes have shown partial decomposition at pH 1.[1]

Q3: What is the recommended general method for purifying products derived from this compound?

A3: The most widely recommended method for purifying oxetane derivatives is flash column chromatography on silica gel.[1][5][6] The choice of eluent, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, will depend on the polarity of your product.[5] Recrystallization can also be an effective method if your product is a solid with suitable solubility properties.

Q4: My product is an amine. Are there special considerations for its purification?

A4: Yes. Amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation during column chromatography. To mitigate this, you can pre-treat the silica gel with a base like triethylamine or add a small percentage (e.g., 1%) of triethylamine or ammonia in methanol to your eluent system. Alternatively, using neutral or basic alumina as the stationary phase can be a good option.[1]

Troubleshooting Purification Issues

This guide addresses specific problems you may face during the purification of your oxetane-containing compounds.

Problem 1: My crude product shows multiple spots on the TLC plate, and I'm not sure which is my product.

  • Possible Cause: The reaction may be incomplete, or side reactions may have occurred.

  • Solution:

    • Identify the Spots: Run co-spots on your TLC plate with the starting materials (this compound and your nucleophile) to identify them in the reaction mixture.

    • Staining: Use different TLC stains. A potassium permanganate stain can help identify reducible functional groups, which might have been formed from side reactions.

    • Optimize Chromatography: Based on the TLC, select an appropriate solvent system for column chromatography that provides good separation between your product spot and the impurities. A general workflow for purification is outlined below.

PurificationWorkflow cluster_prep Preparation cluster_purification Purification Crude_Product Crude Reaction Mixture Workup Aqueous Workup (Neutral or Basic) Crude_Product->Workup Quench Reaction Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Workup->Dry Extract Concentrate Concentrate in vacuo Dry->Concentrate TLC TLC Analysis to Determine Eluent Concentrate->TLC Column Flash Column Chromatography TLC->Column Optimized Eluent Fractions Combine Pure Fractions Column->Fractions TLC Analysis Final_Product Pure Product Fractions->Final_Product Evaporate Solvent

Problem 2: I'm losing my compound during column chromatography.

  • Possible Cause 1: The product is highly polar and is sticking to the silica gel.

  • Solution: Increase the polarity of your eluent. Adding a small amount of methanol (1-5%) to a dichloromethane or ethyl acetate eluent can help elute highly polar compounds. For amines, adding a small amount of triethylamine to the eluent is recommended (see FAQ 4).

  • Possible Cause 2: The product is unstable on silica gel.

  • Solution:

    • Deactivate Silica: Use silica gel that has been neutralized by washing with a base like triethylamine.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

    • Minimize Contact Time: Run the column quickly ("flash" chromatography) to reduce the time your compound spends on the stationary phase. The troubleshooting logic is depicted in the diagram below.

TroubleshootingDiagram Start Low Yield After Column Chromatography Check_Polarity Is the compound highly polar? Start->Check_Polarity Increase_Eluent_Polarity Increase eluent polarity (e.g., add MeOH) Check_Polarity->Increase_Eluent_Polarity Yes Check_Stability Is the compound potentially unstable on silica? Check_Polarity->Check_Stability No End Improved Yield Increase_Eluent_Polarity->End Use_Neutral_Silica Use neutralized silica or alumina Check_Stability->Use_Neutral_Silica Yes Consider_Other_Methods Consider alternative methods (Crystallization, Prep-HPLC) Check_Stability->Consider_Other_Methods No Run_Faster Run column faster to minimize contact time Use_Neutral_Silica->Run_Faster Run_Faster->End Consider_Other_Methods->End

Data Presentation

The choice of solvent system is critical for successful purification by flash chromatography. The following table provides starting points for eluent systems based on the polarity of the target compound.

Compound Polarity Starting Eluent System (Hexane:Ethyl Acetate) TLC Rf Target Notes
Low (Non-polar)95:5 to 80:200.3 - 0.4Suitable for products with minimal polar functional groups.
Medium70:30 to 50:500.25 - 0.35Common for products containing ethers, esters, or amides.
High (Polar)40:60 to 0:100, may require CH2Cl2/MeOH0.15 - 0.25For products with free hydroxyls, carboxylic acids, or multiple H-bond donors/acceptors.

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is designed to remove water-soluble impurities, such as salts and some polar starting materials, before chromatographic purification.

  • Quench Reaction: Carefully quench the reaction mixture as appropriate for the reagents used (e.g., by adding water, saturated aqueous NH₄Cl, or saturated aqueous NaHCO₃).[5]

  • Extraction: Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate, dichloromethane). Add water or brine to form two distinct layers.

  • Separate Layers: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.

  • Wash: Combine the organic layers and wash sequentially with water and then brine. This helps to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is now ready for purification.

Protocol 2: Flash Column Chromatography on Silica Gel

This is a standard protocol for the purification of oxetane derivatives.[1][5]

  • Prepare the Column: Select a column of appropriate size for the amount of crude material. Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack the column with the slurry, ensuring there are no air bubbles or cracks.

  • Load the Sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the solid sample onto the top of the packed column. Alternatively, load the sample as a concentrated solution directly onto the column.

  • Elute the Column: Start eluting with the low-polarity solvent system determined by TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Collect Fractions: Collect fractions in test tubes and monitor the elution of compounds using TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure to yield the purified compound.

References

Technical Support Center: Troubleshooting 3-(Bromomethyl)oxetane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving 3-(bromomethyl)oxetane, with a focus on addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing a low conversion rate. What are the most common initial factors to check?

A1: Low conversion rates in reactions with this compound often stem from a few key areas. Begin by assessing the following:

  • Reagent Quality: Ensure the this compound is pure and has not degraded. It should be stored in a cool, dry place. The quality of your nucleophile, base, and solvent is also critical.

  • Anhydrous Conditions: Moisture can consume reagents and lead to undesirable side reactions, such as the hydrolysis of this compound to 3-(hydroxymethyl)oxetane. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition or side reactions. Monitor the reaction progress at a given temperature before increasing it.

  • Choice of Base and Solvent: The selection of base and solvent is crucial and highly dependent on the nucleophile. A base that is too strong or a solvent that is too reactive can lead to side products.

Q2: Are there any known stability issues with this compound or the oxetane ring itself?

A2: Yes, the oxetane ring, while generally stable under neutral and basic conditions, is susceptible to ring-opening under acidic conditions.[1] It is crucial to avoid acidic workups or reagents if the integrity of the oxetane ring is desired. Additionally, some strong reducing agents, like LiAlH4 at temperatures above 0°C, can lead to the decomposition of oxetane-containing molecules.[2]

Q3: What are some common side reactions to be aware of?

A3: Besides the potential for ring-opening, other side reactions can lower the yield of your desired product:

  • Hydrolysis: As mentioned, water in the reaction mixture can hydrolyze this compound to the corresponding alcohol.

  • Reaction with Solvent: Nucleophilic solvents may compete with your intended nucleophile, leading to undesired byproducts.

  • Over-alkylation: If the product of the reaction is still nucleophilic, it may react with another molecule of this compound.

Troubleshooting Guide for Low Conversion Rates

If you are experiencing low conversion rates, this guide provides a systematic approach to identifying and resolving the issue.

Problem 1: Starting material remains largely unreacted.
Potential Cause Suggested Solution
Insufficient Reaction Time or Temperature Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction has stalled, consider a moderate increase in temperature.
Inadequate Activation of Nucleophile Ensure the chosen base is strong enough to deprotonate your nucleophile. For weakly acidic nucleophiles like phenols or some heterocycles, a stronger base such as NaH or K₂CO₃ may be necessary.
Poor Reagent Quality Verify the purity of your this compound and nucleophile. If possible, use freshly purchased or purified reagents.
Incorrect Stoichiometry Double-check the molar ratios of your reactants and reagents. A slight excess of the nucleophile may be beneficial.
Problem 2: Multiple products are observed, with a low yield of the desired product.
Potential Cause Suggested Solution
Side Reactions To minimize hydrolysis, ensure strictly anhydrous conditions. If over-alkylation is suspected, consider using an excess of the nucleophile.
Ring-Opening of Oxetane Avoid acidic conditions during both the reaction and workup. If an acidic byproduct is generated (e.g., HBr), use a non-nucleophilic scavenger base.
Decomposition of Reactants or Products If the reaction requires elevated temperatures, check the thermal stability of your starting materials and product. Consider running the reaction at a lower temperature for a longer duration.

Data Presentation: Reaction Condition Optimization

The following tables provide examples of reaction conditions and yields for nucleophilic substitution reactions with oxetane derivatives. While not all examples use this compound directly, they offer valuable insights into suitable conditions.

Table 1: O-Alkylation of Phenols with a this compound Derivative [3]

Phenol Derivative (R)BaseSolventTemperatureYield (%)
HK₂CO₃AcetoneRoom Temp80
FK₂CO₃AcetoneRoom Temp87
BrK₂CO₃AcetoneRoom Temp82
OCH₃K₂CO₃AcetoneRoom Temp86
Reaction performed with (3-(bromomethyl)oxetan-3-yl)methanol.

Table 2: Synthesis of 3-(Azidomethyl)oxetane Derivatives [4][5]

Starting MaterialReagentsSolventTemperatureYield (%)
3-Methyl-3-(tosyloxymethyl)oxetaneNaN₃DMF85°C85
3-(Tosyloxymethyl)oxetaneNaN₃--86

Experimental Protocols

General Protocol for N-Alkylation of Amines with this compound

This is a generalized procedure and may require optimization for specific substrates.[6]

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous dimethylformamide (DMF).

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (1.2 eq.).

  • Reaction: Heat the mixture to a temperature between 60-80°C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol for the Synthesis of 3-(Phenoxymethyl)oxetane

This protocol is adapted from similar O-alkylation procedures.

  • Reaction Setup: In a round-bottom flask, dissolve phenol (1.0 eq.) in a suitable solvent such as acetone or DMF. Add a base like potassium carbonate (K₂CO₃, 1.5 eq.).

  • Addition of Alkylating Agent: To this mixture, add this compound (1.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60°C. Monitor the reaction's progress by TLC.

  • Workup: After the reaction is complete, filter off the base. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Experimental Workflow for N-Alkylation

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Add amine, K2CO3, and DMF to a dry flask setup2 Stir under inert atmosphere setup1->setup2 reaction1 Add this compound setup2->reaction1 reaction2 Heat to 60-80°C reaction1->reaction2 reaction3 Monitor by TLC/LC-MS reaction2->reaction3 workup1 Cool and quench with water reaction3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify Purify by column chromatography workup4->purify

Caption: A typical experimental workflow for the N-alkylation of amines using this compound.

Troubleshooting Logic for Low Conversion

cluster_check Initial Checks cluster_optimize Optimization cluster_analysis Side Reaction Analysis start Low Conversion Rate Observed check1 Reagent Quality & Purity? start->check1 check1->start [Issue Found] check2 Anhydrous Conditions? check1->check2 [OK] check2->start [Issue Found] check3 Correct Stoichiometry? check2->check3 [OK] check3->start [Issue Found] optimize1 Increase Temperature? check3->optimize1 [OK] optimize2 Change Base/Solvent? optimize1->optimize2 [No Improvement] end_node Improved Conversion optimize1->end_node [Improvement] optimize3 Increase Reaction Time? optimize2->optimize3 [No Improvement] optimize2->end_node [Improvement] analysis1 Evidence of Hydrolysis? optimize3->analysis1 [No Improvement] optimize3->end_node [Improvement] analysis1->check2 [Yes] analysis2 Evidence of Ring Opening? analysis1->analysis2 [No] analysis2->start [No, Re-evaluate Strategy] analysis2->end_node [Yes, Adjust pH]

Caption: A logical diagram for troubleshooting low conversion rates in this compound reactions.

References

Preventing oxetane ring-opening under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with oxetane-containing molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of preventing oxetane ring-opening during your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: How stable is the oxetane ring compared to other cyclic ethers like epoxides or tetrahydrofuran (THF)?

A1: The reactivity of the oxetane ring lies between that of highly strained, reactive oxiranes (epoxides) and the more stable five-membered tetrahydrofuran (THF) ring.[1] Due to significant ring strain (25.5 kcal/mol), oxetanes are more susceptible to ring-opening reactions than THF but are generally more stable and less prone to cleavage than epoxides.[2]

Q2: Is it true that oxetanes are always unstable under acidic conditions?

A2: This is a common misconception. While oxetanes are susceptible to ring-opening under harsh acidic conditions, their stability is highly dependent on the substitution pattern and the specific reagents used.[3] Many transformations under mildly acidic conditions can be performed without compromising the oxetane core. For instance, the removal of an N-Boc protecting group has been successfully achieved using trifluoroacetic acid (TFA).[1]

Q3: What is the most critical factor determining the stability of an oxetane ring?

A3: The substitution pattern, particularly at the 3-position, is the most critical factor. 3,3-disubstituted oxetanes are significantly more stable.[3] The substituents sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital, thus preventing ring-opening.[3]

Q4: My oxetane-carboxylic acid seems to be degrading over time. What is happening?

A4: Many oxetane-carboxylic acids are inherently unstable and can isomerize into lactones, even during storage at room temperature or upon gentle heating.[4] This isomerization occurs without the need for an external catalyst.[4] Interestingly, fluorine-containing oxetane-carboxylic acids have shown greater stability, presumably due to the electron-withdrawing nature of fluorine, which reduces the nucleophilicity of the carboxylate.[4]

Troubleshooting Guides

Issue 1: Oxetane ring-opening observed under acidic conditions.

Symptoms:

  • Formation of diol byproducts.

  • Isomerization to allyl alcohols.[5]

  • Complex mixture of products upon work-up with acidic solutions.[1]

Root Causes & Solutions:

Root CauseRecommended ActionExperimental Protocol Example
Use of strong Brønsted acids (e.g., HCl, H₂SO₄) Switch to milder acidic conditions or basic/neutral conditions if the reaction allows. For reactions requiring acid catalysis, consider using weaker acids or catalytic amounts.N-Boc Deprotection: Instead of using strong acids like HCl in dioxane, which can lead to decomposition, use Trifluoroacetic Acid (TFA) in a suitable solvent like Dichloromethane (DCM) at controlled temperatures (e.g., 0 °C to room temperature).[1]
Presence of strong Lewis acids Oxetanes are susceptible to ring-opening in the presence of strong Lewis acids.[6] If a Lewis acid is required, choose a milder one or perform the reaction at a lower temperature.Lewis Acid Catalyzed Reaction: If a reaction requires Lewis acid catalysis, screen for milder options (e.g., ZnCl₂, MgBr₂) and perform the reaction at low temperatures (e.g., -78 °C) to minimize ring-opening.
Acidic work-up Neutralize the reaction mixture before extraction or use a basic wash (e.g., saturated NaHCO₃ solution) during the work-up to avoid prolonged exposure to acidic conditions.[1]Work-up Procedure: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Stir for 10-15 minutes before proceeding with the extraction using an organic solvent.
Issue 2: Oxetane ring cleavage during reduction reactions.

Symptoms:

  • Formation of 1,3-diols.

  • Low yield of the desired product containing the intact oxetane ring.

Root Causes & Solutions:

Root CauseRecommended ActionExperimental Protocol Example
Use of harsh reducing agents (e.g., LiAlH₄ at elevated temperatures) The use of Lithium aluminum hydride (LiAlH₄) at temperatures above 0 °C can lead to the decomposition of oxetane-containing esters.[1] It is crucial to maintain low temperatures during the reaction.Ester Reduction: To a solution of the oxetane-containing ester in dry THF at -30 °C, slowly add a solution of LiAlH₄ in THF. Maintain the temperature between -30 °C and -10 °C for the duration of the reaction. Monitor the reaction by TLC. Upon completion, quench the reaction by the sequential addition of water, 15% NaOH solution, and water at low temperature.
Incompatible reducing agent Some reducing agents are incompatible with the oxetane moiety. For instance, attempts to reduce oxetane-containing amides with NaBH₄ or LiAlH₄ have resulted in decomposition.[1]Amide Reduction: For the reduction of amides adjacent to an oxetane ring, consider using AlH₃. The reaction should be performed at very low temperatures, typically between -78 °C and -50 °C, to preserve the oxetane ring.[1]
Issue 3: Instability under basic conditions.

Symptoms:

  • Although rare, ring-opening can occur under specific basic conditions, especially with strong nucleophilic bases at elevated temperatures.

Root Causes & Solutions:

Root CauseRecommended ActionExperimental Protocol Example
Strongly nucleophilic basic conditions The oxetane ring is generally stable under basic conditions.[1][7] Hydrolysis of esters, for example, is efficiently performed under basic conditions without ring-opening.[1] If instability is observed, consider using milder bases or lower reaction temperatures.Ester Hydrolysis: To a solution of the oxetane-containing ester in a mixture of THF and water, add an excess of LiOH. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Acidify the reaction mixture carefully at 0 °C to protonate the carboxylate before extraction.

Stability Data Summary

The following tables summarize the stability of the oxetane ring under various reaction conditions.

Table 1: Stability of Oxetanes under Acidic Conditions

Reagent/ConditionSubstitution PatternStabilityOutcome if UnstableReference
Strong Acids (e.g., HCl)GeneralUnstableRing-opening to form diols or other byproducts[1]
Lewis AcidsGeneralPotentially UnstableRing-opening[6][8]
Trifluoroacetic Acid (TFA)3,3-disubstitutedStableN/A[1]
pH 13,3-disubstitutedStableN/A[7]
pH > 1Non-disubstitutedStableN/A[7]

Table 2: Stability of Oxetanes under Basic Conditions

Reagent/ConditionSubstitution PatternStabilityOutcome if UnstableReference
Hunig's base (DIPEA)GeneralStableN/A[1]
LiOH, NaOH, KOH (for hydrolysis)GeneralStableN/A[1]
Organolithium/Grignard reagentsGeneralRequires elevated temperatures and/or Lewis acids for ring-openingRing-opening[7]

Table 3: Stability of Oxetanes with Reducing and Oxidizing Agents

Reagent/ConditionFunctional GroupStabilityOutcome if UnstableReference
LiAlH₄ (> 0 °C)EsterUnstableDecomposition[1]
LiAlH₄ (-30 to -10 °C)EsterStableN/A[1]
NaBH₄ (0 °C)EsterStableN/A[1]
LiAlH₄, NaBH₄AmideUnstableDecomposition[1]
AlH₃ (-78 to -50 °C)AmideStableN/A[1]
DMP, PCCAlcohol to AldehydeStableN/A[1]
TEMPO/PIDA, KMnO₄Alcohol to Carboxylic AcidStableN/A[1]

Visual Guides

Decision Workflow for Protecting the Oxetane Ring

This workflow helps in deciding the appropriate synthetic strategy when working with oxetanes.

G start Start with Oxetane-containing Molecule q1 Reaction Condition? start->q1 acidic Acidic q1->acidic Acidic basic Basic / Neutral q1->basic Basic reductive Reductive q1->reductive Reductive q_acid Strong Acid (HCl, H₂SO₄) or Strong Lewis Acid? acidic->q_acid stable Generally Stable Proceed with Synthesis basic->stable q_reductive Harsh Reducing Agent? (e.g., LiAlH₄ at >0°C) reductive->q_reductive strong_acid YES q_acid->strong_acid Yes mild_acid NO (e.g., TFA, cat. TsOH) q_acid->mild_acid No avoid Avoid or Modify (e.g., lower temp, milder reagent) strong_acid->avoid proceed Proceed with Caution Monitor for Ring-Opening mild_acid->proceed harsh_reduction YES q_reductive->harsh_reduction Yes mild_reduction NO (e.g., NaBH₄, low temp LiAlH₄) q_reductive->mild_reduction No harsh_reduction->avoid mild_reduction->proceed

Caption: Decision tree for selecting reaction conditions.

Mechanism of Acid-Catalyzed Oxetane Ring-Opening

This diagram illustrates the general mechanism of how strong acids can lead to the cleavage of the oxetane ring by a nucleophile.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack O_Oxetane Oxetane (R-O-R') Oxonium Activated Oxonium Ion O_Oxetane->Oxonium + H⁺ H_plus H⁺ Oxonium_2 Activated Oxonium Ion Nu Nucleophile (Nu⁻) Product Ring-Opened Product (1,3-disubstituted) Oxonium_2->Product + Nu⁻

Caption: Acid-catalyzed ring-opening mechanism.

References

Technical Support Center: Optimization of 3-(Bromomethyl)oxetane Alkylations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the optimization of solvent and base for alkylation reactions using 3-(bromomethyl)oxetane.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the base in a this compound alkylation?

A1: The primary function of the base is to deprotonate the nucleophile (e.g., a phenol, amine, or thiol), increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the bromomethyl group. The choice of base is critical and depends on the pKa of the nucleophile.

Q2: How do I choose an appropriate solvent for my alkylation reaction?

A2: The ideal solvent should dissolve all reactants and reagents, be inert to the reaction conditions, and facilitate the desired SN2 reaction pathway. Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and acetone are commonly used as they can solvate the cation of the base while not excessively solvating the nucleophile, thus enhancing its reactivity.[1][2]

Q3: Is the oxetane ring stable under typical alkylation conditions?

A3: The oxetane ring is generally stable under basic and neutral conditions, which are typical for these alkylation reactions.[3][4] However, it is susceptible to ring-opening under strong acidic conditions. Therefore, acidic workups should be performed cautiously, often at low temperatures.[3]

Q4: What are the most common bases used for alkylating with this compound?

A4: The choice depends on the nucleophile's acidity.

  • For weakly acidic nucleophiles (e.g., phenols, some heterocycles): Mild inorganic bases like potassium carbonate (K₂CO₃) are often sufficient.

  • For less acidic nucleophiles (e.g., amides, some alcohols): Stronger bases may be required. Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or strong inorganic bases like sodium hydride (NaH) can be used, although NaH requires anhydrous conditions and careful handling.[2][5]

Q5: How can I monitor the progress of my reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A successful reaction will show the consumption of the starting nucleophile and the appearance of a new, typically less polar, product spot or peak.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired product, and I've recovered most of my starting material. What could be the cause?

A: This issue often points to insufficient reactivity. Consider the following factors:

  • Base Strength: The selected base may be too weak to deprotonate your nucleophile effectively. If you are using a mild base like K₂CO₃ with a less acidic nucleophile, consider switching to a stronger base such as DBU or NaH.[2][5]

  • Reaction Temperature: SN2 reactions can be slow at room temperature. Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate.[6][7] However, be cautious of potential side reactions at higher temperatures.

  • Solvent Choice: The solvent may not be optimal. Ensure your reactants are fully dissolved. If solubility is an issue, switching to a more polar solvent like DMF might help. Acetonitrile (MeCN) has proven to be an excellent solvent for many similar alkylations.[2]

  • Reagent Quality: Ensure that the this compound and other reagents are not degraded. The base, especially if hygroscopic (like K₂CO₃), should be dry.

Issue 2: Formation of Significant Side Products

Q: My reaction is messy, showing multiple spots on the TLC plate besides my product and starting material. What are the likely side reactions?

A: Side product formation can arise from several pathways:

  • Elimination (E2): While less common for a primary bromide, a very strong and sterically hindered base could potentially promote elimination, although this is more of a concern in other contexts.[8] Using a less hindered base can mitigate this.

  • Reaction with Solvent: In some cases, the nucleophile or base might react with the solvent, especially at elevated temperatures.

  • Oxetane Ring Opening: This is a major concern under acidic conditions but is unlikely under basic or neutral alkylation conditions.[3] If your workup involves a strong acid wash, this could be the cause. Perform acidic washes at 0 °C or use a milder acid.

  • Grob Fragmentation: This is primarily a side reaction during the synthesis of the oxetane ring from specific precursors and is not typically observed when using this compound as an alkylating agent.[5][9]

Data Presentation

Table 1: Summary of Optimized Solvents and Bases for Alkylation Reactions

BaseSolvent(s)Nucleophile Type(s)Temperature (°C)Yield (%)Reference(s)
K₂CO₃AcetonePhenolRoom TempGood
K₂CO₃2-MeTHFHeterocycles80Moderate
DBUAcetonitrile (MeCN)Amine Derivatives094[2]
KOtBuNot specifiedAlcohol (cyclization)Not specifiedHigh[8][10]
NaHTHF / DMFAlcohols, Thiols0 to Room Temp50-95[11][12]

Table 2: Troubleshooting Common Alkylation Issues

IssuePotential CauseSuggested Solution
Low Conversion Insufficiently strong base for the nucleophile.Switch to a stronger base (e.g., from K₂CO₃ to DBU or NaH).[2][5]
Reaction temperature is too low.Increase the temperature moderately (e.g., to 50-80 °C).[6][7]
Poor solubility of reactants.Change to a more suitable polar aprotic solvent like MeCN or DMF.[2]
Side Products Base is too hindered, promoting elimination.Use a less sterically demanding base.
Oxetane ring-opening during acidic workup.Perform the acidic wash at 0 °C or use a milder acid (e.g., saturated NH₄Cl solution).[3][11]

Experimental Protocols

General Protocol for the Alkylation of a Phenol with this compound

This protocol is a generalized procedure based on common laboratory practices for SN2 reactions.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 equivalent) and the chosen solvent (e.g., acetonitrile, acetone).

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5-2.0 equivalents). Stir the suspension for 10-15 minutes at room temperature.

  • Alkylating Agent Addition: Add this compound (1.0-1.2 equivalents) to the mixture.

  • Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 50 °C). Monitor the reaction's progress by TLC or LC-MS until the starting phenol is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off any inorganic solids and wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated product.

Visualizations

G Start Problem: Low or No Product Yield Check_SM Is Starting Nucleophile Consumed (TLC/LCMS)? Start->Check_SM No_SM_Consumed Cause: Insufficient Reactivity Check_SM->No_SM_Consumed No SM_Consumed Cause: Product Degradation or Side Reactions Check_SM->SM_Consumed Yes Sol_Base Is Base Strong Enough for Nucleophile? No_SM_Consumed->Sol_Base Sol_Temp Is Reaction Temperature Too Low? Sol_Base->Sol_Temp Yes Action_Base Solution: Use Stronger Base (e.g., DBU, NaH) Sol_Base->Action_Base No Sol_Solvent Are Reactants Fully Soluble? Sol_Temp->Sol_Solvent No Action_Temp Solution: Increase Temperature (e.g., 50-80°C) Sol_Temp->Action_Temp Yes Action_Solvent Solution: Change to More Polar Solvent (e.g., DMF) Sol_Solvent->Action_Solvent No Sol_Workup Was an Acidic Workup Used? SM_Consumed->Sol_Workup Action_Workup Solution: Use Neutral/Mild Workup (e.g., sat. NH4Cl) or Perform at 0°C Sol_Workup->Action_Workup Yes Action_Other Investigate Other Side Reactions Sol_Workup->Action_Other No

References

Identifying and removing impurities from commercial 3-(Bromomethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-(Bromomethyl)oxetane. The information is designed to help identify and remove common impurities, ensuring the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis, storage, or handling. These can be broadly categorized as:

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: The most common starting material for the synthesis of this compound is 3-Bromo-2-(bromomethyl)propan-1-ol.[1] Trace amounts of this precursor may remain in the final product.

    • Residual Solvents: The synthesis typically involves solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and diethyl ether.[1] Improper removal of these solvents during workup can lead to their presence in the final product.

    • Byproducts: Side reactions during the Williamson ether synthesis can lead to the formation of various byproducts. While specific byproducts for this exact synthesis are not extensively documented in readily available literature, analogous reactions suggest the potential for oligomeric species or products of incomplete cyclization.

  • Degradation-Related Impurities:

    • Hydrolysis Products: The oxetane ring can be susceptible to ring-opening under strongly acidic conditions. While generally stable, the presence of acidic impurities or exposure to acidic environments could potentially lead to the formation of diol-containing impurities.

    • Products of Bromomethyl Group Reaction: The bromomethyl group is a reactive handle. Reaction with trace amounts of water or other nucleophiles present during storage could lead to the formation of the corresponding alcohol (3-(hydroxymethyl)oxetane) or other derivatives.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to determine the purity of this compound and identify potential impurities. The most common methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. It can effectively detect residual solvents and other low-boiling point impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation and can be used to identify and quantify impurities. Characteristic signals of the main compound can be compared against those of potential impurities. Reference spectra for ¹H NMR of this compound are available.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile impurities. A reverse-phase method can be developed to separate this compound from more polar or less polar impurities.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry place, away from direct sunlight and strong acids. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric moisture. Some suppliers recommend storage at 2-8 °C.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Unexpected peaks in ¹H NMR spectrum. Presence of residual solvents (e.g., THF, DCM, diethyl ether).1. Compare the chemical shifts of the unknown peaks with known solvent chemical shift tables.[2][3][4][5] 2. Remove residual solvents by placing the sample under high vacuum for an extended period. Gentle heating can be applied if the compound's stability permits.
Presence of unreacted starting material (3-Bromo-2-(bromomethyl)propan-1-ol).1. Compare the ¹H NMR spectrum with that of the starting material. 2. Purify the material using flash column chromatography or fractional distillation.
Broad peak around 1.5-3.5 ppm in ¹H NMR. Presence of water.1. Dry the NMR solvent using molecular sieves before use. 2. Ensure all glassware is thoroughly dried. 3. Lyophilize the sample if it is not too volatile.
Low assay by GC or HPLC. Degradation of the sample due to improper storage or handling.1. Review storage conditions. Ensure the sample is protected from moisture and strong acids. 2. Consider re-purification of the material.
Presence of non-volatile impurities not detected by GC.1. Analyze the sample by HPLC or NMR to detect non-volatile impurities.
Inconsistent reaction outcomes. Presence of unknown impurities affecting the reaction.1. Perform a thorough purity analysis using a combination of GC-MS, NMR, and HPLC. 2. Purify the this compound prior to use.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol is a general guideline for the purification of this compound using flash column chromatography, a common technique for purifying organic compounds.[1][6]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column

  • Compressed air or nitrogen source

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection:

    • Determine a suitable eluent system by TLC analysis. A good starting point is a mixture of hexanes and ethyl acetate.[7]

    • Aim for an Rf value of approximately 0.2-0.3 for this compound. A common starting ratio is 9:1 or 4:1 hexanes:ethyl acetate.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Alternatively, dry-pack the column with silica gel and then carefully wet it with the eluent.

    • Allow the silica gel to settle, and then add a layer of sand on top.

    • Flush the column with several column volumes of the eluent to ensure it is well-packed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the silica gel.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure with compressed air or nitrogen to achieve a flow rate of about 2 inches/minute.

    • Collect fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum.

Protocol 2: Purification of this compound by Fractional Distillation

Fractional distillation is suitable for separating liquids with close boiling points and can be used to remove impurities that are more or less volatile than this compound.[8][9]

Materials:

  • Crude this compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask(s)

  • Heating mantle or oil bath

  • Thermometer and adapter

  • Stir bar or boiling chips

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the crude this compound and a stir bar or boiling chips in the distillation flask.

    • Ensure all joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser.[10]

  • Distillation:

    • Begin heating the distillation flask gently.

    • Observe the vapor rising through the fractionating column. The column allows for multiple condensation-vaporization cycles, enriching the vapor with the more volatile component.

    • Collect the initial fraction (forerun), which will contain the most volatile impurities.

    • As the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the main fraction.

    • Monitor the temperature throughout the distillation. A stable boiling point indicates a pure fraction is being collected.

    • Stop the distillation before the flask runs dry.

  • Analysis:

    • Analyze the collected fractions by GC or NMR to assess their purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 3-Bromo-2-(bromomethyl)propan-1-ol + NaH in THF reaction Intramolecular Williamson Ether Synthesis start->reaction Stir at RT quench Quench with NH4Cl (aq) reaction->quench extraction Liquid-Liquid Extraction (DCM or Et2O) quench->extraction wash Wash with Water and Brine extraction->wash dry Dry with MgSO4 or Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography or Fractional Distillation concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis and purification of this compound.

impurity_identification_workflow cluster_analysis Purity Analysis cluster_identification Impurity Identification start Commercial this compound Sample gcms GC-MS Analysis start->gcms nmr NMR (1H, 13C) Analysis start->nmr hplc HPLC Analysis start->hplc volatile Identify Volatile Impurities (e.g., Residual Solvents) gcms->volatile structural Identify Structural Impurities (e.g., Starting Material, Byproducts) nmr->structural nonvolatile Identify Non-Volatile Impurities hplc->nonvolatile decision Purity Acceptable? volatile->decision structural->decision nonvolatile->decision end_use Use in Experiment decision->end_use Yes end_purify Proceed to Purification decision->end_purify No

Caption: Logical workflow for the identification of impurities in this compound.

References

Navigating the Reactivity of 3-(Bromomethyl)oxetane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-(Bromomethyl)oxetane is a valuable building block in medicinal chemistry and organic synthesis, prized for its unique four-membered ring structure that can impart desirable physicochemical properties to molecules. However, the inherent ring strain and the presence of a reactive bromomethyl group can present stability challenges under various reaction conditions. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored?

A1: Due to its potential for degradation, proper storage is crucial. It is recommended to store this compound at -20°C under an inert atmosphere, such as nitrogen, and protected from moisture.[1] Containers should be tightly sealed.[1][2]

Q2: What are the general stability characteristics of the oxetane ring in this compound?

A2: The oxetane ring is susceptible to ring-opening under acidic conditions, a reaction often catalyzed by Lewis acids.[3] Conversely, the ring generally exhibits greater stability under basic and neutral conditions. The 3-substituted nature of this compound offers more stability compared to unsubstituted or 2-substituted oxetanes.

Q3: What type of reactions is the bromomethyl group susceptible to?

A3: The bromomethyl group contains a primary alkyl bromide, making it highly reactive towards nucleophilic substitution (SN2) reactions.[4] This allows for the facile introduction of a wide range of functional groups.

Troubleshooting Guides

Issue 1: Low Yield or No Product in Nucleophilic Substitution Reactions
Potential Cause Troubleshooting Steps
Degradation of this compound Ensure the reagent was stored properly at -20°C under an inert atmosphere. Before use, allow the container to warm to room temperature before opening to prevent moisture condensation. Consider purchasing a fresh batch if there are concerns about the quality of the existing stock.
Weak Nucleophile For weaker nucleophiles, consider using a stronger base to deprotonate the nucleophile and increase its reactivity. The choice of solvent can also be critical; polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions.
Steric Hindrance If your nucleophile is sterically bulky, the SN2 reaction at the primary carbon may be hindered. Consider using a less hindered nucleophile if possible.
Incorrect Reaction Temperature While heating can increase the reaction rate, excessive temperatures can lead to decomposition of this compound or the desired product. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress by TLC or LC-MS.
Issue 2: Formation of Side Products, Including Ring-Opened Byproducts
Potential Cause Troubleshooting Steps
Acidic Conditions Traces of acid can catalyze the ring-opening of the oxetane. Ensure all glassware is thoroughly dried and that all reagents and solvents are free of acidic impurities. If the reaction generates acid as a byproduct, consider adding a non-nucleophilic base to neutralize it.
Lewis Acid Catalysis If your reaction conditions involve metal salts that can act as Lewis acids, they may promote oxetane ring-opening.[3] If possible, choose alternative reagents that do not have Lewis acidic properties.
High Reaction Temperature As mentioned previously, high temperatures can lead to decomposition and the formation of various side products. Running the reaction at the lowest effective temperature is recommended.
Presence of Water Water can act as a nucleophile, leading to the formation of the corresponding alcohol (3-(hydroxymethyl)oxetane) as a byproduct. Ensure anhydrous conditions by using dried solvents and glassware, and running the reaction under an inert atmosphere.

Stability Data Summary

While specific quantitative stability data for this compound is limited in the literature, the following table summarizes general stability information for related oxetane derivatives, which can serve as a useful guide.

Condition Stability Profile Source
pH Range A 2-(2-pyridylsulfonyl)oxetane derivative was shown to be stable across a pH range of 1–10, with half-lives of 4–5 days at 25 °C.[2]
Thermal 3-Nitrato-3-methyloxetane has a decomposition temperature of 141 °C (DSC).[5]

Key Experimental Protocols

Protocol 1: Williamson Ether Synthesis with Phenol

This protocol outlines a general procedure for the synthesis of 3-(phenoxymethyl)oxetane.

Materials:

  • This compound

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate mixture

Procedure:

  • To a solution of (3-(bromomethyl)oxetan-3-yl)methanol (a related starting material) in acetone, add potassium carbonate and the desired phenol.

  • Reflux the mixture for 20 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter off the salts and wash them with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure product.[6]

Troubleshooting:

  • Low yield: Ensure anhydrous conditions and that the potassium carbonate is finely powdered to maximize its surface area. The reaction time may need to be extended.

  • Side products: If elimination products are observed, consider using a milder base or a lower reaction temperature.

Protocol 2: Synthesis of 3-(Azidomethyl)oxetane

This protocol describes the synthesis of an azide-substituted oxetane from a tosylated precursor, which is analogous to the reaction with this compound.

Materials:

  • 3-(Tosyloxymethyl)oxetane (can be prepared from 3-(hydroxymethyl)oxetane)

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Dichloromethane

Procedure:

  • In a reaction flask, suspend 3-(tosyloxymethyl)oxetane and sodium azide in DMF.

  • Heat the flask in an oil bath at 85°C for 24 hours.

  • After cooling to room temperature, pour the mixture into water.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers, dry over a suitable drying agent, and concentrate to obtain the product.[7]

Troubleshooting:

  • Incomplete reaction: The reaction may require longer heating or a higher temperature, but monitor for decomposition. Ensure the sodium azide is of good quality.

  • Purification issues: The product can be purified by column chromatography. Be aware that organic azides can be energetic, and appropriate safety precautions should be taken.

Visualizing Reaction Pathways and Workflows

Decomposition_Pathways A This compound B Ring-Opening (e.g., 1,3-diol derivatives) A->B Acidic Conditions / Lewis Acids C Nucleophilic Substitution (e.g., ethers, amines, azides) A->C Nucleophiles (Basic/Neutral Conditions) D Elimination (minor side product) A->D Strong, bulky bases

Troubleshooting_Logic Start Low Yield or Side Products Observed Q1 Are there acidic species present? Start->Q1 A1_Yes Neutralize with non-nucleophilic base. Use anhydrous/acid-free reagents. Q1->A1_Yes Yes Q2 Is the reaction temperature too high? Q1->Q2 No A1_Yes->Q2 A2_Yes Lower reaction temperature. Optimize via gradual heating. Q2->A2_Yes Yes Q3 Is the nucleophile appropriate? Q2->Q3 No A2_Yes->Q3 A3_No Consider nucleophile strength and steric hindrance. Q3->A3_No No End Reaction Optimized Q3->End Yes A3_No->End

Experimental_Workflow

References

Technical Support Center: Minimizing Dimeric Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted dimeric byproducts in their experiments.

Troubleshooting Guides

This section provides answers to common issues encountered during chemical synthesis and biochemical reactions that can lead to the formation of dimeric byproducts.

Issue: I am observing a significant amount of a dimeric byproduct in my reaction. What are the general parameters I should investigate?

The formation of dimeric byproducts is a common challenge that can often be addressed by systematically evaluating and optimizing several key reaction parameters. The following are the most critical factors to consider:

  • Reactant Concentration: High concentrations of starting materials can increase the probability of two molecules reacting with each other rather than with other reagents, leading to dimerization.[1][2][3]

  • Temperature: Reaction temperature can have a significant impact on reaction kinetics and selectivity. In some cases, higher temperatures can favor the desired reaction pathway, while in others, they may promote side reactions like dimerization.[2][4][5] Conversely, for some systems, lower temperatures can reduce byproduct formation.[6]

  • Rate of Addition: The rate at which reactants are introduced to the reaction mixture can be crucial. A slow and controlled addition of one reactant to another can maintain a low instantaneous concentration of the added reactant, thereby disfavoring dimerization.

  • Catalyst Selection and Concentration: The choice of catalyst and its concentration can influence the reaction pathway. Some catalysts may have a propensity to promote dimerization, while others can be highly selective for the desired transformation.[7][8][9] In some cases, the catalyst itself can dimerize and become inactive.[10]

  • Solvent Effects: The solvent can influence the stability of reactants, intermediates, and transition states. A solvent that preferentially solvates the desired transition state over the dimerization transition state can help to minimize the formation of byproducts.[10]

Issue: My reaction involves a catalyst, and I suspect it's contributing to dimer formation. What should I consider?

Catalyst-mediated dimerization can occur through several mechanisms. Here are some troubleshooting steps:

  • Catalyst Loading: High catalyst loading can sometimes lead to an increased rate of dimerization. It is advisable to screen a range of catalyst concentrations to find the optimal balance between reaction rate and selectivity.

  • Ligand Modification: For metal-based catalysts, the ligands coordinated to the metal center play a critical role in controlling its activity and selectivity. Modifying the steric and electronic properties of the ligands can disfavor the binding of a second substrate molecule, thus inhibiting dimerization.

  • Co-catalysts and Additives: The presence of co-catalysts or additives can significantly alter the catalytic cycle. Some additives can act as inhibitors for the dimerization pathway. For example, in certain reactions, coordinating solvents like pyridine or DMF can prevent the dimerization and deactivation of the catalyst.[10]

  • Heterogeneous vs. Homogeneous Catalysts: In some instances, switching from a homogeneous to a heterogeneous catalyst (or vice versa) can alter the product distribution. The confined environment of a heterogeneous catalyst's active sites can sometimes sterically hinder the formation of bulky dimeric products.[7]

Issue: I'm working with peptide synthesis and encountering dimeric byproducts. What are some specific strategies for this field?

Dimerization during peptide synthesis is a known issue, particularly for certain amino acid sequences. Here are some targeted approaches:

  • Use of Protecting Groups: The formation of aspartimide, a common side reaction in peptide synthesis, can lead to byproducts. Utilizing protecting groups on the backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb), can effectively suppress this side reaction.[6][11]

  • Optimized Coupling Reagents: The choice of coupling reagents and conditions can impact the extent of side reactions. Utilizing modern, highly efficient coupling reagents can help to minimize reaction times and reduce the opportunity for side reactions to occur.[12]

  • Sequence Considerations: Certain peptide sequences are more prone to aggregation and dimerization. If possible, redesigning the synthetic strategy to ligate smaller, less problematic fragments can be beneficial.

Frequently Asked Questions (FAQs)

Q1: How does reactant concentration influence dimer formation?

Higher reactant concentrations generally lead to an increased rate of dimerization.[1][2][3] This is due to the higher probability of two reactant molecules encountering each other in solution. For a second-order dimerization process, the rate is proportional to the square of the reactant concentration. Therefore, reducing the concentration of the limiting reagent is a primary strategy to minimize this unwanted side reaction.

Q2: What is the effect of temperature on the formation of dimeric byproducts?

The effect of temperature is system-dependent. In many cases, increasing the temperature can increase the rate of all reactions, including the formation of the desired product and the dimeric byproduct. However, the activation energies for these two pathways may be different. If the activation energy for dimerization is higher than that for the desired reaction, increasing the temperature will disproportionately favor dimerization. Conversely, if the activation energy for the desired reaction is higher, increasing the temperature can improve selectivity.[2][4][5] In some systems, particularly in protein chemistry, lower temperatures can help maintain the native monomeric state and prevent aggregation and dimerization.[2][6]

Q3: Can the order of reagent addition make a difference?

Yes, the order and rate of addition can be critical. For reactions where one component is prone to self-reaction, it is often beneficial to add this component slowly to a solution of the other reactant(s). This technique, known as "slow addition" or "high dilution," maintains a low instantaneous concentration of the reactive species, thereby minimizing the chance of dimerization.

Q4: Are there any analytical techniques to monitor and quantify dimer formation?

Several analytical techniques can be used to detect and quantify dimeric byproducts:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying the components of a reaction mixture, including the desired product and any dimeric byproducts.

  • Mass Spectrometry (MS): MS can be used to identify the molecular weight of the products, confirming the presence of a dimer (which will have twice the molecular weight of the monomer, minus any atoms lost during the reaction).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the products, allowing for the unambiguous identification and quantification of dimers. Changes in chemical shifts upon varying the concentration can also indicate the formation of aggregates like dimers.[13]

  • Size Exclusion Chromatography (SEC): Particularly useful for macromolecules like proteins, SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[14]

Data Presentation

Table 1: Effect of Reactant Concentration on Dimer Formation (Hypothetical Data)
ExperimentReactant A Concentration (M)Dimer Byproduct (%)Desired Product (%)
11.03565
20.51585
30.1< 5> 95
Table 2: Influence of Temperature on Dimerization (Hypothetical Data)
ExperimentTemperature (°C)Dimer Byproduct (%)Desired Product (%)
1251090
2502575
31005050

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimerization via Slow Addition

This protocol describes a general method for adding a reactive starting material slowly to a reaction mixture to minimize the formation of dimeric byproducts.

Materials:

  • Reactant A

  • Reactant B

  • Solvent

  • Reaction flask

  • Stir bar or mechanical stirrer

  • Syringe pump or dropping funnel

  • Inert atmosphere setup (if required)

Procedure:

  • Set up the reaction flask under an inert atmosphere if the reaction is sensitive to air or moisture.

  • Dissolve Reactant B in the chosen solvent in the reaction flask and begin stirring.

  • Load a solution of Reactant A in the same solvent into a syringe and place it in a syringe pump. Alternatively, use a dropping funnel.

  • Set the syringe pump to a slow addition rate (e.g., 0.1 mL/min). The optimal rate will need to be determined empirically for each specific reaction.

  • Start the addition of Reactant A to the stirred solution of Reactant B.

  • Maintain the reaction temperature at the desired level throughout the addition.

  • After the addition is complete, allow the reaction to proceed for the desired amount of time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to determine the ratio of the desired product to the dimeric byproduct.

Visualizations

Dimerization_Pathway Reactant_A Reactant A Desired_Product Desired Product (A-B) Reactant_A->Desired_Product + Reactant B Dimeric_Byproduct Dimeric Byproduct (A-A) Reactant_A->Dimeric_Byproduct + Reactant A Reactant_B Reactant B Reactant_B->Desired_Product

Caption: Reaction pathways for desired product formation versus dimeric byproduct formation.

Slow_Addition_Workflow cluster_setup Reaction Setup cluster_addition Slow Addition cluster_reaction Reaction and Monitoring setup_flask 1. Dissolve Reactant B in Solvent prepare_A 2. Prepare Solution of Reactant A slow_add 3. Add Reactant A Solution Slowly via Syringe Pump prepare_A->slow_add react 4. Allow Reaction to Proceed slow_add->react monitor 5. Monitor Product/Byproduct Ratio react->monitor

Caption: Experimental workflow for minimizing dimer formation using a slow addition technique.

Parameter_Relationships center Dimer Formation concentration High Reactant Concentration concentration->center temperature Suboptimal Temperature temperature->center addition_rate Fast Addition Rate addition_rate->center catalyst Inappropriate Catalyst Choice catalyst->center

Caption: Logical relationships between key experimental parameters and the formation of dimeric byproducts.

References

Technical Support Center: Managing Exothermic Reactions of 3-(Bromomethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction temperatures for exothermic processes involving 3-(Bromomethyl)oxetane.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving this compound potentially exothermic?

A1: Reactions involving this compound can be exothermic due to the high ring strain of the oxetane ring, which is estimated to be around 25.5 kcal/mol.[1] Reactions that lead to the formation of the oxetane ring, such as the intramolecular Williamson ether synthesis, can release significant energy.[1][2][3] Additionally, subsequent nucleophilic substitution reactions at the bromomethyl group can also be exothermic.

Q2: What are the primary safety concerns associated with exothermic this compound reactions?

A2: The primary safety concern is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing the boiling of solvents, decomposition of materials, and even reactor failure.[4] Proper temperature control is crucial to prevent such events.

Q3: What are the initial signs of a potential runaway reaction?

A3: Key indicators of a potential runaway reaction include a sudden and rapid increase in the internal reaction temperature that is not controlled by the cooling system, an unexpected change in color or viscosity of the reaction mixture, and an increase in pressure or gas evolution.[5]

Q4: How can I mitigate the risks of an exothermic reaction when working with this compound?

A4: Key mitigation strategies include:

  • Slow, controlled addition of reagents: This is particularly important for the synthesis of this compound, where the starting material is added dropwise at a low temperature (e.g., 0 °C).[2]

  • Efficient cooling: Utilize an appropriate cooling method, such as an ice bath or a cryostat, to maintain the desired reaction temperature.[2][6]

  • Continuous monitoring: Closely monitor the internal reaction temperature throughout the experiment.[6]

  • Adequate agitation: Ensure efficient stirring to promote even heat distribution and prevent the formation of localized hot spots.[6]

  • Scale-up considerations: Be aware that the surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.[4][7] A thorough risk assessment is necessary before attempting larger-scale reactions.[8]

Troubleshooting Guides

Guide 1: Unexpected Temperature Excursion During Synthesis or Reaction
Symptom Possible Cause Troubleshooting Steps
Rapid, uncontrolled rise in internal reaction temperature. 1. Addition rate of reagent is too fast. 2. Inadequate cooling. 3. Poor mixing leading to localized hot spots. 4. Reaction initiated at too high a temperature. 1. Immediately stop the addition of reagents. 2. Increase the cooling capacity (e.g., add more ice to the bath, lower the cryostat temperature). 3. If safe, add a pre-cooled, inert solvent to dilute the reaction mixture and help dissipate heat. 4. Ensure the stirring is vigorous and effective. 5. Have an emergency quench plan and appropriate quenching agent ready.
Delayed exotherm followed by a rapid temperature increase. 1. Slow reaction initiation leading to accumulation of unreacted reagents. 2. Presence of an induction period. 1. Stop reagent addition immediately. 2. Maintain cooling and monitor the temperature closely. 3. If the temperature continues to rise uncontrollably, execute the emergency quench plan. 4. For future experiments, consider initiating the reaction at a slightly higher temperature or adding a small amount of a pre-formed active species to overcome the induction period, after careful small-scale evaluation.
Temperature fluctuates outside the desired range. 1. Inconsistent cooling. 2. Intermittent mixing. 1. Ensure the cooling bath has a consistent temperature and sufficient volume. 2. Check the stirrer for proper function and ensure the stir bar is not tumbling.

Data Presentation

Table 1: Summary of Typical Reaction Conditions for the Synthesis of this compound via Intramolecular Williamson Ether Synthesis[2]
ParameterCondition
Starting Material 3-Bromo-2-(bromomethyl)propan-1-ol
Base Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
Solvent Anhydrous tetrahydrofuran (THF)
Addition Temperature 0 °C (ice bath)
Reaction Temperature Allowed to warm to room temperature after addition
Reaction Time 12-24 hours
Quenching Slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C

Experimental Protocols

Key Experiment: Synthesis of this compound from 3-Bromo-2-(bromomethyl)propan-1-ol[2]

Materials:

  • 3-Bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer and stir bar, addition funnel, and an inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

  • Solvent Addition: Add anhydrous THF to create a slurry.

  • Cooling: Cool the slurry to 0 °C using an ice bath.

  • Addition of Starting Material: Dissolve 3-Bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF in an addition funnel. Add this solution dropwise to the stirred NaH suspension at 0 °C. Crucially, monitor the internal temperature during this addition to ensure it does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent (dichloromethane or diethyl ether). Shake and separate the layers.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Synthesis A Reaction Setup: - Add NaH to a dry flask under inert atmosphere. B Solvent Addition: - Add anhydrous THF to form a slurry. A->B C Cooling: - Cool the slurry to 0 °C using an ice bath. B->C D Starting Material Addition: - Dissolve 3-Bromo-2-(bromomethyl)propan-1-ol in THF. - Add dropwise to the cooled slurry. C->D E Reaction: - Remove ice bath and warm to room temperature. - Stir for 12-24 hours. D->E F Quenching: - Cool to 0 °C. - Slowly add saturated aq. NH4Cl. E->F G Workup: - Extraction with organic solvent. - Washing with water and brine. F->G H Purification: - Drying and concentration of the organic phase. - Flash column chromatography. G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-(Bromomethyl)oxetane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, is a valuable scaffold in medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates. Among oxetane-containing building blocks, 3-(bromomethyl)oxetane and its derivatives are particularly useful synthetic intermediates. Accurate structural elucidation of these compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical technique. This guide provides a comparative analysis of ¹H and ¹³C NMR data for a series of this compound derivatives, supported by experimental protocols and a discussion of alternative analytical techniques.

Comparative ¹H and ¹³C NMR Data

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Substitution at the 3-position of the oxetane ring significantly influences the spectral data, providing a clear method for differentiation.

Below are comparative tables summarizing the ¹H and ¹³C NMR data for this compound and its derivatives. All spectra were recorded in deuterated chloroform (CDCl₃) unless otherwise specified.

Table 1: ¹H NMR Spectral Data of this compound Derivatives

CompoundRδ (ppm) - Oxetane Ring Protons (CH₂)δ (ppm) - Bromomethyl Protons (CH₂Br)δ (ppm) - Other Protons
1 H4.45 (s, 4H)3.70 (s, 2H)2.6 (bs, 1H, OH), 4.00 (s, 2H, CH₂OH)
2 CH₃Data not available in search resultsData not available in search resultsData not available in search results
3 PhenylData not available in search resultsData not available in search resultsData not available in search results
4 CH₂OAr (Ar = Phenyl)4.40 (m, 4H)-3.60 (s, 2H, CH₂OH), 4.10 (s, 2H, CH₂OAr), 6.90 (m, 3H, ArH), 7.30 (m, 2H, ArH)

Note: Data for some derivatives were not available in the provided search results. The table will be updated as more data becomes available.

Table 2: ¹³C NMR Spectral Data of this compound Derivatives

CompoundRδ (ppm) - Oxetane Ring (C3)δ (ppm) - Oxetane Ring (CH₂)δ (ppm) - Bromomethyl Carbon (CH₂Br)δ (ppm) - Other Carbons
1 HData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
2 CH₃Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
3 PhenylData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
4 CH₂OAr (Ar = Phenyl)Data not available in search resultsData not available in search results-Data not available in search results

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general methodology for the ¹H and ¹³C NMR analysis of this compound derivatives.

Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of the oxetane derivative in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

  • Filtration: If the sample contains particulate matter, filter the solution through a small plug of glass wool into a clean NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically sufficient.

  • Acquisition Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-5 seconds

    • Acquisition time: 2-4 seconds

    • Spectral width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Spectrometer: A spectrometer operating at 100 MHz or higher for carbon is recommended.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

  • Acquisition Parameters:

    • Number of scans: 1024 or more

    • Relaxation delay: 2 seconds

    • Acquisition time: 1-2 seconds

    • Spectral width: 0 to 220 ppm

Data Processing and Analysis

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

  • Chemical Shift Referencing: The spectrum is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

  • Multiplicity Analysis: The splitting patterns (singlet, doublet, triplet, etc.) of the signals are analyzed to deduce the number of neighboring protons.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound derivatives.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample This compound Derivative NMR_Tube Dissolve and Transfer to NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition FID Free Induction Decay (FID) H1_Acquisition->FID C13_Acquisition->FID FT Fourier Transform FID->FT Correction Phasing & Baseline Correction FT->Correction Referencing Chemical Shift Referencing Correction->Referencing Integration Integration (1H) Referencing->Integration Multiplicity Multiplicity Analysis (1H) Referencing->Multiplicity Structure_Elucidation Structure Elucidation Integration->Structure_Elucidation Multiplicity->Structure_Elucidation

Caption: Workflow for NMR analysis of this compound derivatives.

Comparison with Other Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information for the characterization of this compound derivatives.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for determining the molecular weight of the compound and its fragments.[1] This information confirms the elemental composition and can help identify impurities. However, MS alone cannot provide detailed information about the connectivity of atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. For example, in the synthesis of (3-(bromomethyl)oxetan-3-yl)methanol, the broad peak around 3360 cm⁻¹ in the IR spectrum confirms the presence of the hydroxyl (-OH) group.[2]

  • X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. However, this technique requires a suitable single crystal, which can be challenging to obtain.

References

A Comparative Guide to Mass Spectrometry Techniques for Confirming Product Mass

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and cutting-edge scientific research, the precise and unambiguous confirmation of a product's molecular mass is a cornerstone of quality, identity, and purity assessment. Mass spectrometry (MS) has firmly established itself as the definitive analytical technique for this purpose, offering a suite of methodologies each with distinct advantages. This guide provides a comprehensive comparison of three leading high-resolution mass spectrometry (HRMS) techniques: Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF), Electrospray Ionization-Quadrupole Time of Flight (ESI-QTOF), and Electrospray Ionization-Orbitrap (ESI-Orbitrap). This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific analytical needs.

Performance Comparison of Key Mass Spectrometry Techniques

The selection of a mass spectrometry platform is contingent upon the specific requirements of the analysis, including the nature of the analyte, the desired level of accuracy, and the required throughput. The following table summarizes the key quantitative performance characteristics of MALDI-TOF, ESI-QTOF, and ESI-Orbitrap systems.

FeatureMALDI-TOFESI-QTOFESI-Orbitrap
Mass Accuracy 10-100 ppm (external calibration), <5 ppm (internal calibration)< 5 ppm< 1-3 ppm
Mass Resolution 10,000 - 50,000 FWHM30,000 - 60,000 FWHMUp to >240,000 FWHM
Sensitivity Low femtomole to attomoleLow femtomole to high attomolePicomole to low femtomole
Typical Mass Range >500,000 DaUp to ~20,000 m/z (for multiply charged ions)Up to ~6,000 m/z (for multiply charged ions)
Ionization Type Soft ionization, primarily single charged ionsSoft ionization, multiple charged ionsSoft ionization, multiple charged ions
Throughput HighMedium to High (with LC)Medium to High (with LC)
Sample Type Proteins, peptides, polymers, oligonucleotides, small molecules (with suitable matrix)Proteins, peptides, small molecules, metabolitesProteins, peptides, small molecules, metabolites
Sample State Solid (co-crystallized with matrix)Liquid (solution)Liquid (solution)

Experimental Workflows

The general workflow for mass spectrometry involves sample preparation, ionization, mass analysis, and detection. However, the specifics of each stage, particularly sample preparation and ionization, vary significantly between the techniques discussed.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample Analyte of Interest Prep Purification / Derivatization Sample->Prep Ionization Ionization Source Prep->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataProcessing Data Processing Detector->DataProcessing MassConfirmation Product Mass Confirmation DataProcessing->MassConfirmation

Figure 1. General workflow for product mass confirmation using mass spectrometry.

MALDI-TOF Workflow

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile biomolecules.[1] The analyte is co-crystallized with a matrix, which absorbs laser energy, leading to the desorption and ionization of the analyte, typically as singly charged ions.[1][2]

MALDI_TOF_Workflow cluster_sample_prep Sample Preparation cluster_maldi MALDI-TOF Analysis cluster_data_analysis Data Analysis Analyte Analyte Solution Mix Mix Analyte and Matrix Analyte->Mix Matrix Matrix Solution (e.g., sinapinic acid) Matrix->Mix Spot Spot on MALDI Plate Mix->Spot Crystallize Co-crystallization (Air Dry) Spot->Crystallize Laser Laser Desorption/ Ionization Crystallize->Laser TOF Time-of-Flight Mass Analyzer Laser->TOF Detect Detection TOF->Detect Spectrum Mass Spectrum (m/z vs. Intensity) Detect->Spectrum Mass Confirm Product Mass Spectrum->Mass

Figure 2. Experimental workflow for MALDI-TOF mass spectrometry.

ESI-QTOF and ESI-Orbitrap Workflow

Electrospray Ionization (ESI) is another soft ionization technique where a liquid sample is passed through a charged capillary, creating a fine spray of charged droplets.[3] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, often with multiple charges.[3] This multiple charging phenomenon allows for the analysis of high-mass compounds on instruments with a limited m/z range. ESI is commonly coupled with liquid chromatography (LC) for the analysis of complex mixtures.

ESI_Workflow cluster_sample_prep Sample Preparation cluster_esi ESI Mass Spectrometry cluster_data_analysis Data Analysis Analyte Analyte in Solution LC Optional: Liquid Chromatography (LC) Analyte->LC ESI_Source Electrospray Ionization LC->ESI_Source MassAnalyzer Mass Analyzer (QTOF or Orbitrap) ESI_Source->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Deconvolution Deconvolution (for multiple charges) Spectrum->Deconvolution Mass Confirm Product Mass Deconvolution->Mass

Figure 3. Experimental workflow for ESI-QTOF and ESI-Orbitrap mass spectrometry.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for confirming product mass using each of the discussed techniques.

Protocol 1: MALDI-TOF for Protein Mass Confirmation

This protocol is adapted for the analysis of a purified protein.

  • Sample Preparation :

    • Dissolve the purified protein in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water) to a final concentration of 1-10 pmol/µL.

    • Prepare a saturated solution of a suitable matrix, such as sinapinic acid for proteins >10,000 Da or α-cyano-4-hydroxycinnamic acid (CHCA) for smaller peptides, in a solvent mixture like acetonitrile/water/TFA (e.g., 50:50:0.1 v/v/v).[4]

  • Sample Spotting :

    • On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry to create a seed layer.

    • Mix the protein sample and matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the seeded spot on the target plate.

    • Allow the spot to air dry completely, forming co-crystals of the protein and matrix.[5]

  • Instrument Setup and Data Acquisition :

    • Calibrate the mass spectrometer using a standard protein mixture with known molecular weights.

    • Insert the target plate into the MALDI-TOF instrument.

    • Acquire mass spectra in the appropriate mass range for the expected product. The instrument will irradiate the sample spot with a laser, causing desorption and ionization of the protein molecules.[6]

  • Data Analysis :

    • Process the raw data to obtain a mass spectrum.

    • Identify the peak corresponding to the singly charged molecular ion [M+H]+.

    • Compare the measured mass to the theoretical mass of the product to confirm its identity.

Protocol 2: ESI-QTOF for Small Molecule Mass Confirmation

This protocol is suitable for confirming the mass of a synthesized small organic molecule.

  • Sample Preparation :

    • Dissolve the synthesized compound in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, to a concentration of approximately 1-10 µg/mL.[7]

    • If necessary, add a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.[7]

  • Instrument Setup and Data Acquisition :

    • Calibrate the ESI-QTOF instrument using a standard calibration solution to ensure high mass accuracy.

    • Set up the instrument for direct infusion or couple it to an LC system for sample introduction. For direct infusion, the sample is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in the full scan mode over a mass range that includes the expected molecular weight of the compound.

  • Data Analysis :

    • Process the acquired data to generate a mass spectrum.

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]+, [M+Na]+, or [M-H]-).

    • Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of the expected product. The mass error should typically be less than 5 ppm.[8]

Protocol 3: ESI-Orbitrap for Intact Protein Analysis

This protocol is designed for the high-resolution mass analysis of an intact protein.

  • Sample Preparation :

    • Desalt the protein sample using a suitable method like buffer exchange with a spin column or dialysis to remove non-volatile salts that can interfere with ESI.

    • Resuspend the protein in a solvent compatible with ESI, such as 0.1% formic acid in water/acetonitrile (e.g., 95:5 v/v). The final protein concentration should be in the low micromolar range (e.g., 1-10 µM).

  • Instrument Setup and Data Acquisition :

    • Calibrate the ESI-Orbitrap instrument to achieve high mass accuracy (<3 ppm).

    • Introduce the sample into the ESI source via direct infusion or LC.

    • Set the Orbitrap analyzer to a high resolution (e.g., >100,000 FWHM) to resolve the isotopic pattern of the protein.

    • Acquire data over a m/z range that encompasses the expected charge state distribution of the protein.

  • Data Analysis :

    • Obtain the mass spectrum showing the distribution of multiply charged ions.

    • Use deconvolution software to process the charge state distribution and calculate the neutral molecular mass of the protein.

    • Compare the experimentally determined mass with the theoretical average or monoisotopic mass of the protein to confirm its identity and assess any modifications.

Conclusion

The choice of a mass spectrometry technique for product mass confirmation is a critical decision that impacts the quality and reliability of research and development outcomes. MALDI-TOF offers high throughput and is well-suited for large biomolecules, while ESI-QTOF provides a balance of high performance and versatility for a wide range of analytes. ESI-Orbitrap stands out for its exceptional mass accuracy and resolution, making it the gold standard for applications requiring the highest level of confidence in mass determination.[9][10] By understanding the performance characteristics and experimental workflows of these powerful techniques, researchers can make informed decisions to best suit their analytical needs.

References

Comparative Reactivity Analysis: 3-(Bromomethyl)oxetane vs. 3-(Chloromethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 3-(Bromomethyl)oxetane and 3-(Chloromethyl)oxetane, two key reagents for the introduction of the oxetane motif in drug discovery and materials science. The choice between these two building blocks often depends on a balance of reactivity, stability, and cost. This document summarizes their performance based on established chemical principles and provides supporting experimental context.

Core Reactivity Principles

The primary mode of reaction for both this compound and 3-(chloromethyl)oxetane is nucleophilic substitution, typically proceeding via an SN2 mechanism. The fundamental difference in their reactivity stems from the nature of the halogen atom, which acts as the leaving group.

The carbon-halogen bond strength is a critical factor. The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond. Consequently, the C-Br bond requires less energy to break. Furthermore, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because it is a weaker base and more stable in solution. These factors combine to make this compound a significantly more reactive electrophile than its chloro- a nalogue.

Quantitative Reactivity Comparison

ParameterThis compound3-(Chloromethyl)oxetaneRationale
Relative Reactivity HigherLowerWeaker C-Br bond and better leaving group ability of bromide.
Reaction Conditions Milder (e.g., lower temperatures)More Forcing (e.g., higher temperatures)Higher activation energy required to displace the chloride leaving group.
Typical Nucleophiles O, N, S, and some C-nucleophilesO, N, S-nucleophiles (often requires stronger activation)The higher reactivity of the bromide allows for a broader range of nucleophiles under standard conditions.
Cost & Stability Generally higher cost, potentially lower stabilityGenerally lower cost, higher stabilityThe manufacturing process for the bromo- derivative can be more complex, and the C-Br bond is more susceptible to degradation.

Experimental Protocols

The following are representative protocols for the alkylation of a phenolic nucleophile, illustrating the typical difference in reaction conditions required for each reagent.

Protocol 1: O-Alkylation with this compound

This protocol describes the synthesis of 1-(4-((oxetane-3-yl)methoxy)phenyl)ethan-1-one.

  • Reagents: 4-hydroxyacetophenone, this compound, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-hydroxyacetophenone (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add this compound (1.2 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: O-Alkylation with 3-(Chloromethyl)oxetane

This protocol illustrates a typical procedure for the alkylation of a phenol with 3-(chloromethyl)oxetane, often requiring more forcing conditions.

  • Reagents: A substituted phenol, 3-(chloromethyl)oxetane, cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), and a polar aprotic solvent like DMF or acetonitrile.

  • Procedure:

    • Combine the phenol (1.0 eq) and the base (1.5-2.0 eq) in the chosen solvent.

    • Add 3-(chloromethyl)oxetane (1.1-1.5 eq) to the mixture.

    • Heat the reaction mixture to a temperature ranging from 60 °C to 100 °C.

    • Stir the reaction for 12-24 hours, monitoring for the disappearance of the starting material.

    • After cooling to room temperature, perform an aqueous workup similar to Protocol 1.

    • Purify the product via column chromatography or recrystallization.

Logical Workflow and Reaction Mechanism

The following diagrams illustrate the decision-making process for selecting a reagent and the fundamental reaction mechanism.

G Diagram 1: Reagent Selection Workflow start Need to add an oxetane-3-ylmethyl group? reactivity Is high reactivity/ milder conditions required? start->reactivity cost Is cost a primary concern? reactivity->cost No bromo Use this compound reactivity->bromo Yes cost->bromo No chloro Use 3-(Chloromethyl)oxetane cost->chloro Yes end_b Proceed with mild conditions bromo->end_b end_c Proceed with forcing conditions chloro->end_c

Caption: Reagent selection workflow.

SN2_Mechanism Diagram 2: Generalized SN2 Reaction Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu···CH₂(R)···X]⁻ Nu->TS Nucleophilic Attack Substrate R-CH₂-X (X = Br or Cl) Substrate->TS Product Nu-CH₂-R TS->Product Bond Formation LG X⁻ TS->LG Leaving Group Departure

Caption: Generalized SN2 reaction mechanism.

Conclusion

Spectroscopic methods to validate the incorporation of the oxetane ring

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Validating Oxetane Ring Incorporation

For researchers and professionals in drug development, the successful incorporation of an oxetane ring into a molecular scaffold is a critical step that requires rigorous validation. The unique structural and electronic properties of this four-membered ether ring, prized for its ability to modulate physicochemical properties, also give rise to distinct spectroscopic signatures. This guide provides a comparative overview of the primary spectroscopic methods used to confirm its presence, supported by experimental data and detailed protocols.

Comparison of Spectroscopic Validation Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the principal tools for validating the incorporation of an oxetane ring. Each method offers unique insights, and together they provide definitive structural confirmation.

Spectroscopic Method Key Observable Changes Strengths Limitations
NMR Spectroscopy ¹H NMR: Appearance of characteristic multiplets for ring protons (CH₂) at ~4.5-5.0 ppm. ¹³C NMR: Appearance of signals for ring carbons, with oxygen-bound carbons (CH₂) at ~70-80 ppm and the quaternary carbon (if substituted) at ~40-50 ppm.Provides unambiguous structural information and atom connectivity through 2D techniques (COSY, HSQC, HMBC).[1][2]Requires larger sample amounts (5-25 mg for ¹H, 50-100 mg for ¹³C) and longer acquisition times compared to other methods.[3]
Infrared (IR) Spectroscopy Appearance of a characteristic, often strong, asymmetric C-O-C stretching band for the strained ether at approximately 950-1000 cm⁻¹.Rapid, requires minimal sample, and is excellent for detecting the presence of the key functional group.Provides limited structural information beyond the presence of the ether linkage; susceptible to overlapping signals.
Mass Spectrometry (MS) Increase in molecular weight corresponding to the added oxetane moiety. Characteristic fragmentation pattern, often involving the loss of formaldehyde (CH₂O, 30 Da) or related fragments from the ring.[4]High sensitivity, requires minimal sample, and confirms the correct molecular weight. Fragmentation patterns can offer structural clues.[5][6]Isomeric compounds can be difficult to distinguish. Fragmentation is highly dependent on the overall molecular structure.[5]

Characteristic Spectroscopic Data

The incorporation of an oxetane ring gives rise to predictable signals. The following tables summarize typical chemical shifts and vibrational frequencies.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for an Oxetane Ring

Data obtained in CDCl₃. Chemical shifts are reported in parts per million (ppm) and may vary based on substitution and solvent.

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Ring CH₂ (adjacent to O) 4.6 - 4.9 (multiplet)[4][7]75 - 85[4][8]
Ring CH₂ (at C3 position) 2.6 - 2.8 (multiplet)[7]30 - 40
Substituted Ring C (at C3) -40 - 55[4][8]

For example, in 5-chloro-2,3-dihydrospiro[indene-1,3′-oxetane], the four oxetane methylene protons appear as a singlet at 4.80 ppm, and the corresponding carbons appear at 84.2 ppm.[4]

Table 2: Characteristic IR Absorption Frequencies
Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
Asymmetric C-O-C Stretch 950 - 1000Strong
Ring Puckering Vibration ~53-

The strained C-O-C bond angle in the oxetane ring is a key feature that influences its spectroscopic properties.[9]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Dissolve 5-25 mg of the analyte for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[3]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[3]

    • Add an internal standard (e.g., TMS) if precise chemical shift referencing is required.[3]

  • Instrumental Analysis:

    • Acquire spectra on a 400 MHz or higher field spectrometer.[4]

    • For quantitative measurements, ensure a sufficient relaxation delay (d₁) of at least five times the T₁ value of the signals of interest.[10]

    • Acquire standard 1D ¹H and ¹³C{¹H} spectra.

    • To confirm connectivity, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).

Protocol 2: IR Sample Preparation and Analysis
  • Sample Preparation (Thin Film Method for Solids):

    • Dissolve 5-10 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride, diethyl ether).[11]

    • Place a drop of this solution onto the surface of a salt plate (e.g., NaCl or KBr).[11][12]

    • Allow the solvent to fully evaporate, leaving a thin, even film of the compound on the plate.[11]

    • If the sample is a liquid, place one to two drops directly onto a salt plate and cover with a second plate to create a thin "sandwich".[12][13]

  • Instrumental Analysis:

    • Place the sample holder in the FTIR spectrometer.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Perform a background scan of the clean salt plates to subtract any atmospheric or plate-related absorbances.

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumental Analysis:

    • Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[4]

    • Acquire the full scan mass spectrum to identify the molecular ion (M⁺).

    • Perform fragmentation analysis (MS/MS) on the molecular ion peak to observe characteristic losses, such as the loss of a CH₂O unit, which can support the presence of the oxetane ring.[4][6]

Workflow for Spectroscopic Validation

The following diagram illustrates a logical workflow for the comprehensive validation of oxetane ring incorporation, from initial synthesis to final structural confirmation.

G Workflow for Oxetane Incorporation Validation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Validation & Confirmation start Putative Oxetane-Containing Compound Synthesized ir IR Spectroscopy start->ir Sample Prep ms Mass Spectrometry start->ms Sample Prep nmr_1d 1D NMR (¹H, ¹³C) start->nmr_1d Sample Prep check_ir Presence of C-O-C Stretch (~950-1000 cm⁻¹)? ir->check_ir check_ms Correct MW Increase? Characteristic Fragmentation? ms->check_ms check_nmr Characteristic Oxetane ¹H & ¹³C Signals Present? nmr_1d->check_nmr nmr_2d 2D NMR (COSY, HSQC, HMBC) final_confirm Structure Confirmed nmr_2d->final_confirm Correlations Match Proposed Structure check_ir->check_ms Yes revisit Re-evaluate Synthesis or Structure check_ir->revisit No check_ms->check_nmr Yes check_ms->revisit No check_nmr->nmr_2d Yes, Proceed to Connectivity Check check_nmr->revisit No revisit->start

Caption: Logical workflow for validating oxetane incorporation.

References

Oxetane vs. Azetidine: A Comparative Guide for Bioisosteric Replacement in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool in this endeavor. Among the privileged scaffolds gaining prominence are the four-membered heterocycles, oxetane and azetidine. Both serve as compact, polar, and three-dimensional bioisosteres for commonly employed but often metabolically labile groups like gem-dimethyl and carbonyl functionalities.[1][2]

This guide provides a comparative analysis of oxetane and azetidine bioisosteres, offering insights into their respective impacts on a drug candidate's properties. While direct head-to-head experimental comparisons of analogous compounds are not abundant in publicly available literature, this guide synthesizes established principles and data from numerous studies to provide a comprehensive overview for drug design and development.[3]

At a Glance: Oxetane vs. Azetidine

FeatureOxetaneAzetidine
Structure Four-membered ring with one oxygen atomFour-membered ring with one nitrogen atom
Key Properties Increases polarity, improves aqueous solubility, enhances metabolic stability, can act as a hydrogen bond acceptor.Increases polarity and aqueous solubility, enhances metabolic stability, introduces a basic center (pKa modulation), can act as a hydrogen bond acceptor and donor (N-H).[2]
Common Bioisosteric Replacement For gem-dimethyl, carbonyl groups, morpholine.[1]gem-dimethyl, piperidine, pyrrolidine.
Potential Advantages Generally lower lipophilicity compared to azetidine, metabolically stable ether linkage.[3]Offers a handle for further derivatization at the nitrogen atom, basicity can be tuned for target engagement or to improve properties like cell permeability.[2]
Potential Disadvantages Ring strain can lead to instability under certain acidic conditions.Basicity can lead to off-target effects (e.g., hERG inhibition) if not properly modulated, potential for metabolic N-dealkylation.

Data Presentation: A Comparative Overview

The following tables summarize the predicted and typical physicochemical and pharmacological properties of a pair of analogous Janus kinase (JAK) inhibitors, where a central scaffold is substituted with either an oxetane or an azetidine moiety. It is important to note that this data is based on established trends and predictions, as direct experimental head-to-head comparisons are scarce in the literature.[3]

Table 1: Predicted Physicochemical Properties of Analogous JAK Inhibitors [3]

Property3-(5-Bromopyridin-2-yl)oxetan-3-ol (Oxetane Analog)3-(5-Bromopyridin-2-yl)azetidin-3-ol (Azetidine Analog)Rationale
Molecular Weight ~230.06 g/mol ~229.08 g/mol Near-identical molecular formula.
Calculated LogP LowerHigherThe oxygen atom in the oxetane ring generally leads to increased polarity and lower lipophilicity compared to the nitrogen in the azetidine ring.
Aqueous Solubility HigherLowerThe higher polarity of the oxetane analog is expected to result in greater aqueous solubility.
pKa (of the heterocycle) Not applicable (neutral)BasicThe nitrogen atom in the azetidine ring imparts basicity.
Hydrogen Bonding AcceptorAcceptor and Donor (if N-H is present)The oxygen of the oxetane and the nitrogen of the azetidine can act as hydrogen bond acceptors. An unsubstituted azetidine nitrogen can also act as a hydrogen bond donor.

Table 2: Predicted Pharmacological and ADME Properties of Analogous JAK Inhibitors [3]

Property3-(5-Bromopyridin-2-yl)oxetan-3-ol (Oxetane Analog)3-(5-Bromopyridin-2-yl)azetidin-3-ol (Azetidine Analog)Rationale
Metabolic Stability Generally HighModerate to HighBoth rings are generally stable to metabolism. The azetidine ring can be susceptible to N-dealkylation if substituted.
Permeability Moderate to HighPotentially higherThe basicity of the azetidine may lead to better passive diffusion across cell membranes, although this is highly context-dependent.
Target Binding Affinity (JAK) Predicted to be similarPredicted to be similarAssuming the core pharmacophore is responsible for binding, the choice of heterocycle may have a modest impact on affinity, primarily through influencing conformation and local polarity.
Potential for Off-Target Effects LowerHigherThe basicity of the azetidine ring can increase the risk of interactions with off-targets such as the hERG channel.

In-Depth Comparison

Physicochemical Properties

The introduction of either an oxetane or an azetidine ring into a molecule significantly impacts its physicochemical properties. Oxetanes are known to increase polarity and aqueous solubility while reducing lipophilicity when replacing groups like gem-dimethyl. The oxygen atom acts as a hydrogen bond acceptor, which can be favorable for target interactions.[1]

Azetidines similarly increase polarity and solubility.[2] However, the presence of the nitrogen atom introduces a basic center. This basicity can be advantageous, for instance, by enabling salt formation to improve solubility and crystallinity. The pKa of the azetidine nitrogen can be modulated by substituents, offering a handle to fine-tune the overall properties of the molecule.[2] For example, an adjacent oxetane can lower the pKa of an amine.

Metabolic Stability

Both oxetane and azetidine rings are generally considered to be metabolically robust, often being introduced to block metabolically labile sites within a molecule.[2] The oxetane's ether linkage is typically stable to enzymatic degradation. Azetidines are also generally stable, although if the nitrogen is substituted, N-dealkylation can be a potential metabolic pathway. The choice between an oxetane and an azetidine can therefore be influenced by the desired metabolic profile and the potential for metabolism at the site of introduction.

Biological Activity and Target Engagement

The choice of an oxetane or azetidine can influence biological activity through several mechanisms. The three-dimensional nature of these rings can affect the conformation of the molecule, potentially leading to a better fit within a binding pocket.[1][2] The polarity and hydrogen bonding capabilities of the heteroatom can also contribute to target binding affinity.

In the context of JAK inhibitors, for example, the core pharmacophore dictates the primary interaction with the kinase hinge region. The choice of the four-membered heterocycle can modulate secondary interactions and influence selectivity and pharmacokinetic properties. The basicity of the azetidine ring could be exploited to form a salt bridge with an acidic residue in the target protein, potentially enhancing affinity. However, this same basicity could also lead to undesirable off-target effects.

Experimental Protocols

Determination of Lipophilicity (LogP)

A common method for experimentally determining the octanol-water partition coefficient (LogP) is the shake-flask method followed by HPLC analysis.

Protocol:

  • Preparation of Phases: Prepare a phosphate buffer at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer. Allow the two phases to separate for at least 24 hours.

  • Sample Preparation: Accurately weigh the test compound and dissolve it in a 1:1 mixture of the pre-saturated n-octanol and buffer.

  • Partitioning: Vigorously shake the sample mixture for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated HPLC method with UV detection.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay

This protocol describes a typical in vitro metabolic stability assay using human liver microsomes.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the liver microsomes and the test compound to a final concentration that is appropriate for the assay (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time. From the t½, the intrinsic clearance (CLint) can be calculated.

Target Binding Assay: Competitive Radioligand Binding

This protocol outlines a competitive radioligand binding assay, a common method to determine the affinity of a test compound for a target receptor.

Protocol:

  • Reagent Preparation:

    • Prepare a membrane preparation containing the target receptor of interest.

    • Select a suitable radioligand that binds to the target with high affinity and specificity.

    • Prepare serial dilutions of the unlabeled test compound.

  • Assay Setup: In a 96-well filter plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. The membrane will trap the receptor-bound radioligand, while the unbound radioligand will pass through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Allow the filters to dry, then add a scintillation cocktail to each well. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizations

G cluster_oxetane Oxetane Analog cluster_azetidine Azetidine Analog oxetane azetidine

Caption: Chemical structures of an oxetane and an azetidine analog.

G start Start: Compound Synthesis (Oxetane and Azetidine Analogs) physchem Physicochemical Profiling (LogP, Solubility, pKa) start->physchem metabolic In Vitro Metabolic Stability (Microsomes, Hepatocytes) start->metabolic binding Target Binding Assay (e.g., Competitive Radioligand Binding) start->binding data_analysis Data Analysis and Comparison physchem->data_analysis metabolic->data_analysis binding->data_analysis decision Decision on Preferred Bioisostere data_analysis->decision

Caption: Experimental workflow for comparing bioisosteres.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Translocation gene Gene Transcription nucleus->gene

Caption: Simplified JAK-STAT signaling pathway.

References

A Comparative Guide to the Reactivity of 3-(Bromomethyl)oxetane and Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two important building blocks in organic synthesis and medicinal chemistry: 3-(Bromomethyl)oxetane and epichlorohydrin. The comparison is supported by theoretical principles and available experimental context, offering insights into their performance in common synthetic transformations.

Introduction to the Reagents

This compound is a versatile building block featuring a four-membered oxetane ring. The oxetane motif has gained significant attention in drug discovery as a bioisostere for gem-dimethyl and carbonyl groups, often improving physicochemical properties like solubility and metabolic stability[1][2][3]. Its reactivity is primarily centered on the exocyclic bromomethyl group, which is susceptible to nucleophilic substitution.

Epichlorohydrin (or 2-(chloromethyl)oxirane) is a bifunctional electrophile containing a highly strained three-membered epoxide ring and a chloromethyl group. It is a widely used commodity chemical for the production of epoxy resins, adhesives, and other polymers[4]. Its high reactivity is dominated by the ring-opening of the strained epoxide.

Theoretical Framework of Reactivity

The fundamental differences in reactivity between this compound and epichlorohydrin stem from their distinct cyclic ether structures and the nature of their leaving groups.

  • Ring Strain: The primary driver of reactivity for cyclic ethers is ring strain. Epoxides (oxiranes) have a significantly higher ring strain (approx. 27 kcal/mol) compared to oxetanes (approx. 25.5 kcal/mol)[2]. This makes the three-membered ring of epichlorohydrin more susceptible to nucleophilic attack and ring-opening than the four-membered ring of this compound[5].

  • Electrophilic Centers:

    • Epichlorohydrin: Possesses three electrophilic carbons. The two carbons of the epoxide ring are highly activated towards nucleophilic attack due to ring strain. The terminal epoxide carbon is generally the preferred site of attack for nucleophiles under neutral or basic conditions due to less steric hindrance[4].

    • This compound: Features a primary alkyl bromide. The carbon atom bonded to the bromine is a classic electrophilic center for S_N2 reactions. The oxetane ring itself can undergo ring-opening, but this typically requires Lewis or Brønsted acid catalysis and is less favorable than the reaction at the bromomethyl group under neutral or basic conditions[6][7].

Comparative Reactivity and Reaction Pathways

The reaction of these two molecules with a generic nucleophile (Nu⁻) can proceed through different pathways, as illustrated below.

G cluster_0 Epichlorohydrin Pathway cluster_1 This compound Pathway EPI Epichlorohydrin INT1 Intermediate Alkoxide EPI->INT1  Nu⁻ PROD1 Primary Product (Ring-Opened) INT1->PROD1 H⁺ workup SIDE1 Glycidyl Ether Intermediate (via intramolecular cyclization) INT1->SIDE1 -Cl⁻ PROD2 Disubstituted Product SIDE1->PROD2  Nu⁻, then H⁺ workup BMO This compound PROD3 Primary Product (S_N2 Substitution) BMO->PROD3 Nu⁻ (-Br⁻) PROD4 Side Product (Ring-Opened, Acid-catalyzed) BMO->PROD4 Nu⁻ / H⁺

Caption: Reaction pathways for Epichlorohydrin and this compound with a nucleophile.

With nucleophiles such as amines, epichlorohydrin's reaction can be complex. The initial ring-opening is often followed by an intramolecular cyclization where the newly formed alkoxide displaces the chloride to form a new glycidyl ether intermediate, which can then be attacked by a second equivalent of the nucleophile[4]. Furthermore, the reaction can exhibit an induction period, potentially due to in situ generation of HCl which catalyzes the epoxide opening[8].

In contrast, the reaction of this compound with amines typically proceeds via a clean S_N2 displacement of the bromide to yield the corresponding 3-(aminomethyl)oxetane[7]. Side reactions involving ring-opening are less common unless acidic conditions are employed.

Data Presentation: A Qualitative Comparison

As direct, side-by-side quantitative kinetic data is scarce in the literature, the following table provides a qualitative comparison of the reactivity profiles.

FeatureThis compoundEpichlorohydrin
Primary Reaction Site Exocyclic bromomethyl group (S_N2 substitution)Epoxide ring carbons (ring-opening)
Relative Reactivity Moderate; driven by the lability of the C-Br bond.High; driven by the high strain of the three-membered epoxide ring.[2][5]
Reaction Complexity Generally straightforward, leading to a single major product.Can be complex, with potential for multiple additions and rearrangements.[8]
Potential Side Reactions Ring-opening under acidic conditions.[6]Intramolecular cyclization, polymerization, formation of dioxanes.[9][10]
Catalysis Generally not required for S_N2 reaction.Can be catalyzed by acids or bases; may show autocatalysis.[8]
Functional Handles Introduces a stable, polar oxetane ring.Introduces a reactive hydroxyl group and can serve as a cross-linker.

Experimental Protocols

To quantitatively compare the reactivity, a series of standardized experiments should be conducted. Below are sample protocols for a kinetic study and product analysis.

Protocol 1: Comparative Kinetic Analysis via ¹H NMR Spectroscopy

This protocol outlines a method to determine the reaction rates of this compound and epichlorohydrin with a model primary amine, benzylamine.

Materials:

  • This compound

  • Epichlorohydrin

  • Benzylamine

  • Deuterated chloroform (CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes, volumetric flasks, syringes

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of benzylamine in CDCl₃.

    • Prepare a 0.2 M solution of the internal standard in CDCl₃.

  • Reaction Setup:

    • In an NMR tube, combine 400 µL of the benzylamine stock solution and 100 µL of the internal standard stock solution.

    • Acquire a t=0 ¹H NMR spectrum.

    • Initiate the reaction by adding 100 µL of a 0.2 M stock solution of either this compound or epichlorohydrin in CDCl₃.

    • Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).

  • Data Analysis:

    • Integrate a characteristic peak for the starting electrophile, the product, and the internal standard in each spectrum.

    • Calculate the concentration of the electrophile at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the electrophile versus time to determine the reaction rate and calculate the rate constant (k).

Protocol 2: Product Profile Analysis via LC-MS

This protocol is designed to identify and quantify the major products and any significant byproducts.

Materials:

  • Reactants as described in Protocol 1.

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic acid.

  • LC-MS system with a C18 column.

Procedure:

  • Reaction:

    • In a vial, combine the electrophile (1 mmol) and benzylamine (1.1 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL).

    • Stir the reaction at a controlled temperature (e.g., 25 °C) for 24 hours.

  • Sample Preparation:

    • Take a 100 µL aliquot of the reaction mixture and dilute it 1:1000 with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.

  • LC-MS Analysis:

    • Inject the diluted sample onto the LC-MS system.

    • Run a gradient elution method (e.g., 5% to 95% ACN in water over 15 minutes).

    • Monitor the elution profile using a UV detector and the mass spectrometer.

    • Identify the masses corresponding to the expected products, unreacted starting materials, and potential side products (e.g., disubstituted products for epichlorohydrin).

    • Compare the peak areas to estimate the relative abundance of each species in the final reaction mixture.

G cluster_workflow Experimental Workflow for Reactivity Comparison prep 1. Prepare Stock Solutions (Electrophile, Nucleophile, Standard) react 2. Initiate Reactions in Parallel (Amine + BMO vs. Amine + EPI) prep->react monitor 3. Monitor Reaction Progress (e.g., NMR, HPLC) react->monitor quench 4. Quench Reactions at Time Points monitor->quench analyze 5. Product Analysis (LC-MS, GC-MS) quench->analyze data 6. Data Processing (Calculate Rates & Yields) analyze->data compare 7. Compare Reactivity Profiles data->compare

Caption: Workflow for a comparative experimental study.

Conclusion

This compound and epichlorohydrin are both valuable electrophilic building blocks, but their reactivity profiles are markedly different.

  • Epichlorohydrin is the more reactive of the two, primarily due to the high ring strain of its epoxide. This high reactivity, however, comes at the cost of selectivity, with a greater potential for side reactions and complex product mixtures. It is an ideal choice for applications where rapid reaction and the introduction of a hydroxyl group are desired, such as in polymer and resin synthesis.

  • This compound offers more controlled and predictable reactivity. The primary reaction is a standard S_N2 substitution on the bromomethyl group, which typically proceeds cleanly under mild conditions. This makes it an excellent reagent for the precise installation of the desirable oxetane motif in drug discovery and fine chemical synthesis, where high selectivity and product purity are critical.

The choice between these two reagents should be guided by the specific synthetic goal. For rapid, bulk-scale transformations where a complex product mixture can be tolerated or is desired, epichlorohydrin is suitable. For controlled, selective functionalization to introduce the valuable oxetane bioisostere, this compound is the superior choice.

References

Evaluating the impact of the oxetane motif on metabolic stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a critical hurdle in the path to therapeutic success. A compound's susceptibility to rapid metabolism can lead to poor bioavailability, reduced efficacy, and the formation of potentially toxic byproducts. In recent years, the incorporation of the oxetane motif, a four-membered cyclic ether, has emerged as a powerful strategy to bolster metabolic stability and enhance the overall drug-like properties of molecules.

This guide provides a comprehensive comparison of the metabolic stability of oxetane-containing compounds with their non-oxetane counterparts. By presenting quantitative data from key experimental assays and detailing the methodologies, this document serves as a valuable resource for medicinal chemists and drug discovery teams aiming to leverage the "oxetane advantage."

The Oxetane Advantage: Blocking Metabolic Hotspots

The strategic introduction of an oxetane ring into a drug candidate can significantly improve its metabolic profile. This is often achieved by replacing metabolically labile functional groups, such as gem-dimethyl, carbonyl, and morpholine moieties, for which the oxetane serves as a bioisostere. The oxetane's unique combination of polarity, three-dimensionality, and steric hindrance can effectively shield vulnerable sites from enzymatic attack by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[1][2][3]

Oxetane as a gem-Dimethyl Bioisostere

The gem-dimethyl group is frequently incorporated into drug candidates to block oxidative metabolism at a specific position. However, this often increases lipophilicity, which can negatively impact other properties like solubility. The oxetane ring offers a polar alternative that can provide a similar steric blockade of a metabolic soft spot without the associated increase in lipophilicity, often leading to a more favorable overall profile.[4][5]

Compound Pair Non-Oxetane Analog Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) Oxetane Analog Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) Fold Improvement
Pair 1 gem-Dimethyl AnalogHighOxetane AnalogLowSignificant[2]
Pair 2 Compound with Isopropyl GroupHighOxetane-containing AnalogLowSignificant[2]
Pair 3 Compound with tert-Butyl Group1 (Relative Value)Oxetane-containing Analog5 (Relative Value, no improvement)[6]0.2

Table 1: Comparison of the metabolic stability of oxetane-containing compounds and their gem-dimethyl or related alkyl analogs in human liver microsomes (HLM). A lower CLint value indicates greater metabolic stability.

Oxetane as a Carbonyl Bioisostere

Carbonyl groups can be susceptible to metabolic reduction. The oxetane ring can mimic the hydrogen bonding capabilities of a carbonyl group while being more resistant to metabolic transformation.[7][8] This substitution can lead to a significant enhancement in metabolic stability.[1]

Compound Pair Non-Oxetane Analog Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) Oxetane Analog Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) Fold Improvement
Pair 4 Carbonyl Analog> 293[2]Oxetane Analog25.9[2]> 11.3
Pair 5 Ketone AnalogUnchanged (relative to oxetane)[5]Oxetane AnalogUnchanged (relative to ketone)[5]1

Table 2: Comparison of the metabolic stability of oxetane-containing compounds and their carbonyl analogs in human liver microsomes (HLM). A lower CLint value indicates greater metabolic stability.

Oxetane as a Morpholine Bioisostere

The morpholine ring is a common motif in drug candidates, but it can be a site of metabolic oxidation. Replacing the morpholine with a spirocyclic oxetane-containing scaffold, such as 2-oxa-6-azaspiro[3.3]heptane, can block these metabolic pathways and improve stability.[3][4]

Compound Pair Non-Oxetane Analog Metabolic Stability Oxetane Analog Metabolic Stability Improvement
Pair 6 Morpholine AnalogSusceptible to OxidationPiperazine-oxetane AnalogMore Metabolically StableSignificant[4]

Table 3: Qualitative comparison of the metabolic stability of oxetane-containing compounds and their morpholine analogs.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for key in vitro assays are provided below.

In Vitro Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.

Materials:

  • Test compound and positive controls (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or methanol (for reaction termination)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO). Prepare the incubation mixture containing phosphate buffer and liver microsomes in a 96-well plate.

  • Pre-incubation: Add the test compound to the incubation mixture and pre-incubate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the rate of disappearance of the test compound. From this, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Compound Stock Solutions C Add Compound to Mixture A->C B Prepare Microsome/Buffer Mixture B->C D Pre-incubate at 37°C C->D E Initiate with NADPH D->E F Incubate and Collect Time Points E->F G Terminate Reaction with ACN F->G H Centrifuge and Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate t1/2 and CLint I->J G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Compound/Inhibitor Dilutions C Add Compound/Inhibitor A->C B Prepare Microsome/Substrate Mixture B->C D Pre-incubate at 37°C C->D E Initiate with NADPH D->E F Incubate E->F G Terminate Reaction F->G H Sample Processing G->H I LC-MS/MS Analysis of Metabolite H->I J Calculate IC50 I->J G A Identify Metabolically Labile Site (e.g., gem-dimethyl, carbonyl, morpholine) B Introduce Oxetane as a Bioisostere A->B C Block Access of CYP Enzymes B->C D Increase Polarity and 3D Shape B->D E Reduced Rate of Metabolism C->E D->E F Improved Metabolic Stability E->F G Enhanced Pharmacokinetic Profile F->G

References

The Strategic Value of 3-(Bromomethyl)oxetane in Multi-Step Synthesis: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the incorporation of unique structural motifs to optimize the physicochemical and pharmacokinetic properties of lead compounds is a paramount objective. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable building block in medicinal chemistry, often employed to enhance metabolic stability, improve aqueous solubility, and modulate lipophilicity. Among the various synthons available for introducing the oxetanylmethyl group, 3-(bromomethyl)oxetane is a commercially available and widely used reagent. This guide provides a comprehensive comparison of the cost-effectiveness and performance of this compound against its primary alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic campaigns.

Performance Comparison of Oxetanylmethylating Agents

The selection of a reagent for introducing the oxetanylmethyl moiety is a critical decision in a multi-step synthesis, impacting not only the overall yield and efficiency but also the economic viability of the synthetic route. The primary alternatives to this compound include other halogenated derivatives, such as 3-(iodomethyl)oxetane, and sulfonate esters like 3-(tosyloxymethyl)oxetane and 3-(mesyloxymethyl)oxetane, which are typically prepared in situ or as needed from the corresponding alcohol, 3-(hydroxymethyl)oxetane.

A key determinant of performance is the leaving group ability of the substituent on the methyl group of the oxetane. In nucleophilic substitution reactions, the reactivity generally follows the order: iodide > mesylate > tosylate > bromide. This trend is reflected in reaction times and the conditions required to achieve high conversion.

Table 1: Performance Comparison in Nucleophilic Substitution with Phenoxide

ReagentLeaving GroupTypical Reaction TimeTypical Yield (%)
3-(Iodomethyl)oxetaneIodide4 h>95
This compoundBromide12 h~85
(Oxetan-3-yl)methyl 4-methylbenzenesulfonateTosylate24 h~75
(Oxetan-3-yl)methyl methanesulfonateMesylate8 - 16 h~80-90

Data is compiled from various sources and represents typical outcomes for the alkylation of a generic phenol. Actual results may vary depending on the specific substrate and reaction conditions.

As illustrated in the table, 3-(iodomethyl)oxetane exhibits the highest reactivity, leading to shorter reaction times and higher yields. However, this enhanced reactivity comes at a significantly higher cost. This compound offers a balance between reactivity and cost, while the sulfonate esters provide a cost-effective alternative, albeit often requiring longer reaction times or higher temperatures.

Cost-Effectiveness Analysis

To provide a comprehensive understanding of the economic implications of reagent selection, a cost analysis was performed based on commercially available starting materials. The cost of the tosylate and mesylate derivatives includes the cost of the respective sulfonyl chloride and the starting alcohol, 3-(hydroxymethyl)oxetane.

Table 2: Cost Comparison of Oxetanylmethylating Agents

ReagentSupplierPrice (USD/g)
This compoundAChemBlock85.00
3-(Iodomethyl)oxetaneChem-Impex18.53
3-(Hydroxymethyl)oxetaneSigma-Aldrich27.80
p-Toluenesulfonyl chlorideTCI Chemicals0.12
Methanesulfonyl chlorideSigma-Aldrich0.35

Pricing is based on the smallest commercially available package size and is subject to change. The cost for the tosylate and mesylate is for the precursors.

From a purely reagent cost perspective, the generation of the tosylate and mesylate from 3-(hydroxymethyl)oxetane appears to be the most economical approach. However, this does not account for the additional synthetic step, purification, and potential for yield loss during their preparation. This compound, while more expensive than the sulfonate precursors, is a direct and reliable reagent. The high cost of 3-(iodomethyl)oxetane may only be justified in cases where its superior reactivity is essential for difficult transformations or in the final, critical steps of a synthesis.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of any synthetic transformation. Below are representative protocols for the synthesis of the sulfonate ester alternatives and a general procedure for nucleophilic substitution using this compound.

Protocol 1: Synthesis of (Oxetan-3-yl)methyl 4-methylbenzenesulfonate

Materials:

  • 3-(Hydroxymethyl)oxetane

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 3-(hydroxymethyl)oxetane (1.0 eq) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired tosylate.

Protocol 2: Synthesis of (Oxetan-3-yl)methyl methanesulfonate

Materials:

  • 3-(Hydroxymethyl)oxetane

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-(hydroxymethyl)oxetane (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) and cool the mixture to 0 °C.

  • Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude mesylate, which can be used directly or purified by chromatography.

Protocol 3: General Procedure for N-Alkylation with this compound

Materials:

  • This compound

  • Primary or secondary amine

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the amine (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-((oxetan-3-yl)methyl)ated amine.[1]

Logical and Signaling Pathway Visualizations

To further illustrate the concepts discussed, the following diagrams visualize a typical experimental workflow and a relevant biological signaling pathway where oxetane-containing molecules have shown significant promise.

experimental_workflow cluster_synthesis Synthesis of Oxetanylmethyl Ethers/Amines start Starting Materials: This compound Nucleophile (ArOH, R2NH, ArSH) reaction Reaction: Base (K2CO3, Cs2CO3, etc.) Solvent (DMF, ACN, etc.) Heat (optional) start->reaction 1. Combine workup Aqueous Workup: Extraction & Washing reaction->workup 2. Quench & Extract purification Purification: Column Chromatography workup->purification 3. Isolate Crude product Final Product: Oxetanylmethyl Ether/Amine/Thioether purification->product 4. Purify

A typical experimental workflow for nucleophilic substitution using this compound.

The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in various cancers. Oxetane-containing molecules have been developed as potent and selective inhibitors of this pathway. GDC-0077 (Inavolisib) is a clinical-stage PI3Kα inhibitor that features an oxetane moiety.[2]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor GDC-0077 (Inavolisib) (Oxetane-containing) Inhibitor->PI3K Inhibits

The PI3K/Akt signaling pathway and the inhibitory action of the oxetane-containing drug GDC-0077.

Conclusion

The choice between this compound and its alternatives for the introduction of the oxetanylmethyl group is a multifaceted decision that requires careful consideration of reactivity, cost, and the specific demands of the synthetic route. While 3-(iodomethyl)oxetane offers the highest reactivity, its cost is often prohibitive for large-scale synthesis. The in-situ generation of sulfonate esters from 3-(hydroxymethyl)oxetane presents a cost-effective alternative, but at the expense of an additional synthetic step and potentially longer reaction times.

This compound stands out as a commercially available, reliable, and moderately reactive reagent that provides a practical balance between cost and performance for many applications in multi-step synthesis. Its use allows for the direct and efficient incorporation of the valuable oxetane motif, contributing to the development of drug candidates with improved pharmacological profiles. Ultimately, the optimal choice will depend on a thorough evaluation of the specific project requirements, including timeline, budget, and the chemical nature of the substrates involved.

References

A Comparative Guide to Oxetane Synthesis: Intramolecular vs. Intermolecular Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of the oxetane motif offers a valuable tool for modulating the physicochemical and pharmacokinetic properties of molecules. The choice of synthetic route to this strained four-membered ether is a critical consideration. This guide provides an objective comparison of the two primary strategies: intramolecular cyclization, exemplified by the Williamson ether synthesis, and intermolecular cycloaddition, most notably the Paternò-Büchi reaction. Supported by experimental data and detailed protocols, this document aims to inform the selection of the most effective method for a given synthetic challenge.

At a Glance: Intramolecular vs. Intermolecular Approaches

FeatureIntramolecular (e.g., Williamson Ether Synthesis)Intermolecular (e.g., Paternò-Büchi Reaction)
Reaction Type Nucleophilic Substitution (SN2)[2+2] Photocycloaddition
Starting Materials 1,3-diols or their derivatives (e.g., halohydrins)A carbonyl compound and an alkene
Key Advantage Often high-yielding and avoids photochemical setups.Convergent, one-step formation of the oxetane ring.
Key Disadvantage Requires pre-functionalization of the substrate.Requires specialized photochemical equipment; can have low quantum yields.
Stereochemistry Proceeds with inversion of configuration at the electrophilic carbon.Can be highly regio- and diastereoselective depending on substrates and conditions.[1]
Common Side Reactions Grob fragmentation (elimination).[2]Alkene dimerization, photoreduction of the carbonyl.[3]

Intramolecular Route: The Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a robust and widely employed method for the construction of oxetane rings. This approach relies on the cyclization of a substrate containing a hydroxyl group and a suitable leaving group in a 1,3-relationship. The reaction typically proceeds via an SN2 mechanism, where a base is used to deprotonate the alcohol, and the resulting alkoxide displaces the leaving group.

A common and efficient variation of this method is the one-pot synthesis from 1,3-diols. In this procedure, one of the hydroxyl groups is selectively converted into a good leaving group (e.g., a tosylate), followed by base-mediated cyclization.

Experimental Data: Intramolecular Synthesis from 1,3-Diols
Substituted 1,3-DiolLeaving GroupBaseSolventYield (%)Reference
1-Phenyl-1,3-propanediolTosylKOtBuTHFHigh[4]
2,2-Dimethyl-1,3-propanediolIodide (from Appel)NaHTHF82[4]
1,3-Butanediol derivativeMesylNaHTHF84[5]
Substituted dimethyl malonate derived diolTosylKOtBuTHF59-87[5]
2,3-Epoxy alcohol derived diolTosylKOtBuTHFHigh[4]
Experimental Protocol: One-Pot Synthesis of 2,2-Disubstituted Oxetanes from 1,3-Diols

This protocol is adapted from the work of Mandal and co-workers for the one-pot synthesis of oxetanes.[4]

Materials:

  • 1,3-Diol (1.0 eq)

  • Triphenylphosphine (PPh₃, 1.2 eq)

  • Imidazole (1.2 eq)

  • Iodine (I₂, 1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of the 1,3-diol in anhydrous THF at 0 °C under an inert atmosphere, add triphenylphosphine and imidazole.

  • Slowly add a solution of iodine in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and carefully add sodium hydride portion-wise.

  • Stir the reaction at room temperature until the cyclization is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Intramolecular Oxetane Synthesis

G cluster_0 One-Pot Intramolecular Synthesis 1_3_Diol 1,3-Diol Activate_OH Selective Activation of Primary -OH (e.g., Tosylation or Appel Reaction) 1_3_Diol->Activate_OH TsCl, Pyridine or PPh3, I2, Imidazole Halohydrin_Tosylate Intermediate Halohydrin or Tosylate Activate_OH->Halohydrin_Tosylate Cyclization Base-Mediated Intramolecular SN2 Cyclization Halohydrin_Tosylate->Cyclization Base (e.g., NaH, KOtBu) Oxetane Oxetane Product Cyclization->Oxetane

Caption: Workflow for the one-pot intramolecular synthesis of oxetanes from 1,3-diols.

Intermolecular Route: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful intermolecular [2+2] photocycloaddition between a carbonyl compound and an alkene to directly form an oxetane.[6] This reaction is initiated by the photoexcitation of the carbonyl compound to its singlet or triplet excited state, which then adds to the ground-state alkene. The regioselectivity and diastereoselectivity of the reaction are influenced by the electronic nature of the reactants and the stability of the intermediate diradical species.[7]

Experimental Data: Intermolecular Synthesis via Paternò-Büchi Reaction
Carbonyl CompoundAlkeneSolventYield (%)Regio-/DiastereoselectivityReference
Benzaldehyde2,3-DihydrofuranBenzene98>98:2 regioisomeric mixture, 88:12 endo/exo[6]
AcetoneEthyl vinyl etherNot specified-Mixture of regioisomers[6]
Benzophenone2-Methyl-2-buteneNot specified-Forms the more substituted oxetane[7]
Substituted Pyruvates1,3-DioxoleNot specified-Favors endo isomer[6]
BenzaldehydeFuranNot specified-High exo-diastereoselectivity[8]
Experimental Protocol: Paternò-Büchi Reaction

Materials:

  • Carbonyl compound (1.0 eq)

  • Alkene (2.0-5.0 eq)

  • Anhydrous solvent (e.g., benzene, acetonitrile)

  • Photochemical reactor (e.g., with a medium-pressure mercury lamp and a Pyrex filter)

Procedure:

  • Dissolve the carbonyl compound and the alkene in the chosen anhydrous solvent in a quartz or Pyrex reaction vessel.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • Irradiate the reaction mixture with a suitable light source (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature (e.g., using a cooling bath).

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Once the starting carbonyl compound is consumed or the reaction reaches a plateau, stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the oxetane.

Signaling Pathway for the Paternò-Büchi Reaction

G cluster_1 Paternò-Büchi Reaction Mechanism Carbonyl_GS Carbonyl (Ground State) Carbonyl_ES Excited State Carbonyl (Singlet or Triplet) Carbonyl_GS->Carbonyl_ES hv (Photoexcitation) Exciplex Exciplex Formation Carbonyl_ES->Exciplex Alkene_GS Alkene (Ground State) Alkene_GS->Exciplex Diradical 1,4-Diradical Intermediate Exciplex->Diradical Oxetane Oxetane Product Diradical->Oxetane Ring Closure Side_Products Side Products Diradical->Side_Products Fragmentation or Dimerization

Caption: Mechanistic pathway of the Paternò-Büchi [2+2] photocycloaddition.

Conclusion

The choice between intramolecular and intermolecular routes for oxetane synthesis is highly dependent on the specific target molecule, available starting materials, and laboratory capabilities. The Williamson ether synthesis offers a reliable and often high-yielding approach, particularly for substrates amenable to the required pre-functionalization. In contrast, the Paternò-Büchi reaction provides a convergent and elegant one-step pathway to the oxetane core, though it necessitates specialized photochemical equipment and careful optimization to achieve good yields and selectivities. A thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision for the successful synthesis of their target oxetane-containing molecules.

References

Safety Operating Guide

Proper Disposal of 3-(Bromomethyl)oxetane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of reactive chemical reagents are paramount to ensuring laboratory safety and environmental protection. 3-(Bromomethyl)oxetane, a valuable building block in pharmaceutical development, is a reactive alkylating agent that requires specific procedures for its safe disposal. This guide provides detailed, step-by-step instructions for the proper management and disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood. This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]

Required PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • Laboratory coat

Disposal Decision Workflow

The primary route for the disposal of this compound is through a licensed hazardous waste management company. However, in situations involving small residual amounts or spills, in-lab neutralization may be a necessary first step. The following workflow outlines the decision-making process for proper disposal.

DisposalWorkflow Figure 1. Disposal Decision Workflow for this compound Start Identify this compound Waste Decision1 Is it a bulk container or small residual amount/spill? Start->Decision1 BulkDisposal Segregate for Professional Disposal Decision1->BulkDisposal Bulk Container Neutralization In-Lab Neutralization (in a fume hood) Decision1->Neutralization Small Residual/Spill ProfessionalDisposal Arrange pickup by a licensed hazardous waste contractor. Label as 'Halogenated Organic Waste'. BulkDisposal->ProfessionalDisposal NeutralizationProtocol Follow Neutralization Protocol (see below). Verify completion of neutralization. Neutralization->NeutralizationProtocol FinalDisposal Dispose of neutralized aqueous waste according to institutional guidelines. NeutralizationProtocol->FinalDisposal

Caption: Logical workflow for the disposal of this compound.

Quantitative Data Summary

For safe handling and neutralization, a summary of the key chemical properties of this compound and recommended neutralizing agents is provided below.

PropertyThis compoundSodium Thiosulfate (Pentahydrate)Sodium Bisulfite
Molecular Formula C₄H₇BrONa₂S₂O₃·5H₂ONaHSO₃
Molecular Weight 151.00 g/mol 248.18 g/mol 104.06 g/mol
Appearance SolidWhite crystalsWhite crystalline powder
Hazards Harmful, Irritant, Alkylating AgentLow toxicityMay release SO₂ upon acidification
Recommended Use Waste to be neutralizedNeutralizing (quenching) agentAlternative neutralizing agent
Stoichiometric Ratio See Neutralization Protocol below~2:1 molar ratio (Thiosulfate:Bromomethyl)~1:1 molar ratio (Bisulfite:Bromomethyl)

Note: The stoichiometric ratios are adapted from protocols for quenching elemental bromine and benzylic bromides. An excess of the neutralizing agent is recommended to ensure complete reaction.

Experimental Protocol for In-Lab Neutralization

This protocol details the methodology for neutralizing small quantities of this compound waste in a laboratory setting. This procedure should be performed in a certified chemical fume hood.

Materials:

  • This compound waste

  • Sodium thiosulfate (Na₂S₂O₃) or Sodium bisulfite (NaHSO₃)

  • Water (deionized or distilled)

  • A suitable reaction vessel (e.g., Erlenmeyer flask) large enough to accommodate the reaction volume with minimal headspace.

  • Stir plate and magnetic stir bar

  • pH paper or pH meter

  • Appropriate waste container for neutralized solution

Procedure:

  • Preparation of the Neutralizing Solution:

    • For Sodium Thiosulfate: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate. For example, dissolve 10 g of sodium thiosulfate pentahydrate in 90 mL of water.[2]

    • For Sodium Bisulfite: Prepare a saturated aqueous solution of sodium bisulfite by adding the solid to water with stirring until it no longer dissolves.[2]

  • Estimation of Waste Quantity:

    • Carefully estimate the mass or moles of the this compound waste to be neutralized.

  • Neutralization Reaction:

    • Place the this compound waste in the reaction vessel. If it is a solid, it can be dissolved in a minimal amount of a water-miscible solvent like ethanol or acetone, though direct reaction with the aqueous neutralizer is preferred if possible.

    • Begin stirring the waste solution.

    • Slowly add the prepared neutralizing solution to the stirring waste. A significant excess of the neutralizing agent is recommended to ensure the complete destruction of the reactive alkylating agent. A molar ratio of at least 2:1 (neutralizing agent to this compound) should be targeted.

    • The reaction is an SN2 displacement of the bromide by the thiosulfate or bisulfite. While not strongly exothermic, it is good practice to monitor the temperature of the reaction vessel.

    • Continue stirring the mixture for a minimum of one hour at room temperature to ensure the reaction goes to completion. For alkylating agents, a longer reaction time (e.g., overnight) may be prudent.

  • Verification and Final Disposal:

    • After the reaction period, check the pH of the solution. If necessary, adjust the pH to be within the neutral range (6-8) as per your institution's guidelines for aqueous waste disposal.

    • The resulting neutralized aqueous solution, containing sodium bromide, oxetane-3-ylmethanethiosulfate (or sulfonate), and excess neutralizing agent, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of neutralized chemical waste.

Waste Segregation and Professional Disposal

For bulk quantities of this compound or any contaminated materials (e.g., gloves, absorbent pads from a spill), in-lab neutralization is not appropriate. These materials must be disposed of as hazardous waste.

Procedure:

  • Segregation: Collect all this compound waste and contaminated materials in a designated, leak-proof, and clearly labeled container.[3]

  • Labeling: The container must be labeled as "Hazardous Waste - Halogenated Organic Compounds" and should list "this compound" as a constituent.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor. The preferred method of destruction for such compounds is high-temperature incineration.[4]

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific safety protocols.

References

Comprehensive Safety and Handling Guide for 3-(Bromomethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 3-(Bromomethyl)oxetane in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Hazard Overview

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1][2]

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

Due to these hazards, adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe working environment.

Occupational Exposure Limits

Currently, there are no specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Recommended Exposure Limit (REL) from NIOSH, established for this compound. However, given its classification as a halogenated organic compound, it is prudent to handle it with the same caution as other chemicals in this class. The table below provides reference OELs for similar compounds to emphasize the need for stringent engineering controls and personal protection.

OrganizationCompound Class / Specific AgentExposure LimitNotes
NIOSHHalogenated Anesthetic AgentsREL: 2 ppm (ceiling, 1-hour)As a general guideline for the class.[3][4][5][6][7]
ACGIHIsoflurane (example)TLV-TWA: 50 ppm (8-hour)Health-based guideline.[5][6]

Note: The absence of a specific OEL for this compound necessitates handling it with the goal of minimizing any potential exposure.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is critical to prevent direct contact and inhalation. The following table summarizes the required PPE for handling this compound.

Body PartPPE RecommendationSpecifications & Standards
Hands Double-gloving with chemical-resistant glovesOuter and inner gloves should be nitrile or neoprene. Outer gloves should be tested against and compliant with ASTM D6978 for chemotherapy drug handling.[8][9][10][11]
Eyes/Face Safety goggles and a full-face shieldGoggles must provide a complete seal around the eyes. Both goggles and face shield should meet EN 166 (EU) or ANSI Z87.1 (US) standards for chemical splash protection.[12][13][14][15][16]
Body Chemical-resistant laboratory coat or coverallsMust be disposable, made of a low-lint, polyethylene-coated material. Cuffs should be elastic or knitted to ensure a snug fit around the inner glove.[10][17]
Respiratory NIOSH-approved respirator with organic vapor cartridgeRequired when handling outside of a certified chemical fume hood or if there is a risk of aerosol generation. A full-face respirator may be necessary depending on the scale of work.[1][17][18][19]

Operational Plan: Handling and Storage

This section provides a step-by-step protocol for the safe handling of this compound from preparation to post-handling cleanup.

Experimental Protocol

1. Preparation and Pre-Handling:

  • Risk Assessment: Before beginning any work, perform a full risk assessment for the planned experiment.
  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[13]
  • Fume Hood: All handling of this compound must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[13]
  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the fume hood before introducing the chemical.
  • Don PPE: Put on all required PPE as specified in the table above before entering the designated work area.

2. Handling the Chemical:

  • Container Inspection: Before use, carefully inspect the container for any signs of damage or leaks.[1]
  • Dispensing: Use caution when dispensing the chemical. Avoid splashing or generating aerosols. Use a syringe or cannula for liquid transfers.
  • Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped and placed within a secondary containment tray inside the fume hood.
  • Avoid Incompatibilities: Keep the chemical away from incompatible materials. Consult the Safety Data Sheet (SDS) for a list of incompatible substances.
  • Constant Vigilance: Do not leave the active experiment unattended.

3. Post-Handling and Decontamination:

  • Decontaminate Equipment: All non-disposable equipment (glassware, stir bars, etc.) that came into contact with the chemical must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. Collect all rinsate as hazardous waste.
  • Clean Work Area: Wipe down the work surface inside the fume hood with a suitable decontaminating solution.
  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first, followed by the lab coat and face shield/goggles. Remove inner gloves last.
  • Hand Washing: Wash hands thoroughly with soap and water immediately after the work is completed.[1]

4. Storage:

  • Store in a tightly closed, properly labeled container.[1]
  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[9]
  • The storage area should be secured and accessible only to authorized personnel.[1][9]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

1. Waste Segregation:

  • Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads, pipette tips, paper towels) should be placed in a dedicated, clearly labeled, and sealed hazardous waste container.
  • Liquid Waste: Unused chemical, reaction mixtures, and solvent rinses must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[9]
  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container for hazardous chemical waste.

2. Container Management:

  • Keep waste containers closed except when adding waste.
  • Store waste containers in a secondary containment tray within a designated satellite accumulation area.

3. Final Disposal:

  • Arrange for the collection of hazardous waste by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.[1][9]
  • Do not pour any amount of this compound or its waste down the drain.[1]

Workflow for Safe Handling and Disposal

The following diagram outlines the complete workflow for safely managing this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste & Disposal cluster_emergency Contingency RiskAssessment 1. Conduct Risk Assessment SelectPPE 2. Select & Don PPE RiskAssessment->SelectPPE PrepWorkspace 3. Prepare Fume Hood & Equipment SelectPPE->PrepWorkspace HandleChemical 4. Handle Chemical in Fume Hood PrepWorkspace->HandleChemical Decontaminate 5. Decontaminate Equipment & Workspace HandleChemical->Decontaminate Emergency Emergency Procedures (Spill / Exposure) HandleChemical->Emergency SegregateWaste 6. Segregate Hazardous Waste Decontaminate->SegregateWaste StoreWaste 7. Store Waste Securely SegregateWaste->StoreWaste DisposeWaste 8. Arrange for Final Disposal StoreWaste->DisposeWaste

Caption: A workflow diagram illustrating the key stages of handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.